H-D-Leu-OBzl.TosOH
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659803 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17664-93-6 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Leu-OBzl.TosOH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, H-D-Leu-OBzl.TosOH, or D-Leucine benzyl ester p-toluenesulfonate salt, is a critical chiral building block in the synthesis of peptides and peptidomimetics. Its protected amino and carboxyl groups make it an ideal starting material for the controlled, stepwise elongation of peptide chains. This in-depth technical guide provides a thorough overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows.
Core Chemical Properties
This compound is a white to off-white crystalline powder. The p-toluenesulfonate (tosylate) counter-ion imparts crystallinity and improves the handling characteristics of the D-leucine benzyl ester. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂ · C₇H₈O₃S |
| Molecular Weight | 393.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150-160 °C |
| Optical Rotation | [α]²⁰/D = -5.0 ± 0.5° (c=2 in DMF) |
| CAS Number | 17664-93-6 |
| Storage | 0-8 °C, desiccated |
Synthesis of this compound: Fischer-Speier Esterification
The most common method for the synthesis of this compound is the Fischer-Speier esterification. This method involves the direct esterification of D-leucine with benzyl alcohol using a strong acid catalyst, typically p-toluenesulfonic acid, which also serves as the counter-ion in the final salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine D-leucine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate in a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water generated during the esterification is continuously removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of a non-polar solvent like diethyl ether. The resulting crystalline solid is collected by filtration, washed with the precipitation solvent to remove unreacted starting materials and byproducts, and then dried under vacuum to yield pure this compound.
Application in Peptide Synthesis
This compound is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid, while the tosylate salt of the amine allows for easy handling and storage. The free amine is readily generated in situ for coupling reactions.
Experimental Protocol: Peptide Coupling
The following protocol outlines a general procedure for coupling this compound with an N-protected amino acid in solution-phase synthesis.
-
Activation of N-protected Amino Acid: In a reaction vessel, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent (e.g., HBTU, HATU) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
In situ Neutralization and Coupling: In a separate flask, dissolve this compound in the same solvent. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the tosylate salt and generate the free amine of D-leucine benzyl ester.
-
Reaction: Add the activated N-protected amino acid solution to the solution containing the free D-leucine benzyl ester. Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed successively with dilute aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected dipeptide.
Biological Relevance of D-Leucine
While this compound is primarily a synthetic intermediate, the incorporation of D-amino acids, such as D-leucine, into peptides can have significant biological consequences. Peptides containing D-leucine have been shown to exhibit enhanced stability against enzymatic degradation. Furthermore, studies have indicated that the presence of D-leucine can modulate the biological activity of peptides, with some D-leucine-containing peptides demonstrating enhanced antibacterial and anticancer properties. Other derivatives of leucine have also been investigated for their antimicrobial and antifungal activities.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not consistently available in public databases. For definitive characterization, it is recommended to acquire this data on the specific lot of material being used.
Conclusion
This compound is an indispensable tool for chemists and pharmacologists involved in the synthesis of novel peptides. Its well-defined chemical properties and predictable reactivity in established synthetic protocols make it a reliable building block for the creation of complex and biologically active molecules. The strategic incorporation of the D-leucine moiety offers a pathway to enhance the therapeutic potential of synthetic peptides.
A Comprehensive Technical Guide to H-D-Leu-OBzl.TosOH (CAS: 17664-93-6) for Researchers and Drug Development Professionals
An In-depth Review of a Key Building Block in Modern Peptide Synthesis
H-D-Leu-OBzl.TosOH, with the CAS number 17664-93-6, is a protected amino acid derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its formal chemical name is (R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as D-Leucine benzyl ester p-toluenesulfonate salt. This compound serves as a crucial building block in the synthesis of peptides, particularly those intended for therapeutic applications. The incorporation of a D-amino acid, such as D-leucine, can confer enhanced stability and bioavailability to peptide-based drugs.[1][2] This guide provides a detailed overview of its chemical properties, applications, and relevant experimental methodologies.
Core Compound Data and Physicochemical Properties
This compound is a white to off-white crystalline powder. The tosylate salt form enhances its stability and handling properties, making it a reliable reagent for organic synthesis. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 17664-93-6 | N/A |
| Molecular Formula | C₂₀H₂₇NO₅S | [3] |
| Molecular Weight | 393.5 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | [4] |
| Purity | >98.0% (TLC)(HPLC) | [2][4] |
| Melting Point | 156.0 to 160.0 °C | [4] |
| Optical Rotation | -3.0 to -6.0 deg (C=2, DMF) | [4] |
| Storage Temperature | 0-8 °C | [2] |
The Role of D-Amino Acids in Drug Development
The use of D-amino acids like D-leucine in peptide drug design is a strategic approach to overcome some of the inherent limitations of L-peptides. Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives. By incorporating D-amino acids, the resulting peptides exhibit increased resistance to enzymatic degradation, enhancing their stability and therapeutic potential.[1] This makes D-amino acid-containing peptides attractive candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders and cancers.[5]
Experimental Protocols in Peptide Synthesis
This compound is a versatile reagent for both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid group of D-leucine, while the tosylate salt protects the amino group, which can be deprotected under specific conditions to allow for peptide bond formation.
Solution-Phase Peptide Synthesis (Adapted Protocol)
The following is an adapted protocol for the coupling of an N-terminally protected amino acid with this compound in solution, based on established methods for similar compounds like H-Gly-OBzl.TosOH.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling agent (e.g., Water-Soluble Carbodiimide - WSC)
-
Racemization suppressor (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Ethyl acetate for extraction
-
Aqueous wash solutions (e.g., 1N HCl, 5% NaHCO₃)
-
Anhydrous magnesium sulfate for drying
Procedure:
-
Activation: Dissolve the N-Boc-protected amino acid and HOBt in THF.
-
Neutralization: In a separate flask, dissolve this compound in THF and add DIPEA to neutralize the tosylate salt and free the amino group.
-
Coupling: Cool the activated amino acid solution to 0°C and add the neutralized this compound solution. Add the coupling agent (WSC) and stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, 5% NaHCO₃, and water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude dipeptide. The product can be further purified by crystallization.
Solid-Phase Peptide Synthesis (SPPS) (Adapted Protocol)
This adapted protocol outlines the use of this compound in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
Procedure:
-
Resin Loading: The first amino acid (in this case, D-Leucine) is attached to the solid support. Swell the resin in DMF. In a separate vessel, dissolve this compound and a suitable activating agent in DMF, and add DIPEA for in-situ neutralization. Add this solution to the swollen resin and agitate until loading is complete.
-
Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc protecting group from the loaded D-leucine.
-
Coupling of the Next Amino Acid: Wash the resin to remove excess piperidine. Dissolve the next Fmocos-amino acid and coupling reagent in DMF, add DIPEA, and add the mixture to the resin. Agitate until the coupling reaction is complete.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Relevant Signaling Pathways: The Role of Leucine in mTOR Activation
While specific signaling pathways directly modulated by this compound are not extensively documented, the role of its constituent amino acid, leucine (in its L-form), in cellular signaling is well-established. L-Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] Understanding this pathway is crucial for drug development professionals working with leucine-containing compounds.
Caption: The mTOR signaling pathway activated by Leucine.
Workflow for Peptide Synthesis Using this compound
The general workflow for incorporating this compound into a peptide sequence via solid-phase synthesis is a cyclical process involving deprotection and coupling steps.
Caption: A generalized workflow for solid-phase peptide synthesis.
References
An In-depth Technical Guide to D-Leucine Benzyl Ester Tosylate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Leucine benzyl ester tosylate salt, a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug discovery.
Chemical Structure and Properties
D-Leucine benzyl ester tosylate salt is the tosylate salt of the benzyl ester of D-leucine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, while the tosylate salt formation improves its crystallinity and handling properties.
The structure consists of the D-leucine core, where the carboxylic acid is esterified with benzyl alcohol and the amino group is protonated and forms a salt with p-toluenesulfonic acid.
Chemical Structure:
H-D-Leu-OBzl.TosOH: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis applications, and biological significance of D-Leucine Benzyl Ester p-Toluenesulfonate in modern peptide-based therapeutics.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt). This document outlines the molecule's core physicochemical properties, provides detailed experimental protocols for its application in peptide synthesis, and explores the strategic advantages of incorporating D-leucine into peptide drug candidates.
Core Compound Data
This compound is a protected amino acid derivative widely utilized as a fundamental building block in the chemical synthesis of peptides. The benzyl ester (OBzl) protects the carboxylic acid group, while the tosylate (TosOH) salt form enhances the compound's stability and handling characteristics. Its D-configuration offers unique advantages in drug design, primarily related to improving the metabolic stability of the resulting peptide.
| Property | Value |
| Molecular Weight | 393.5 g/mol |
| Molecular Formula | C₁₃H₁₉NO₂·C₇H₈O₃S (or C₂₀H₂₇NO₅S) |
| CAS Number | 17664-93-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150-160 °C |
| Solubility | Soluble in methanol, chloroform, dichloromethane, and DMF |
| Purity (Typical) | ≥ 98% (HPLC) |
| Optical Rotation | [a]²⁴D = -5.0 ± 0.5º (c=2% in DMF) |
Strategic Importance in Peptide Drug Development
The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern peptide drug design to overcome the inherent limitations of native L-peptides, such as poor proteolytic stability and short in-vivo half-lives.[1][2] Endogenous proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] By introducing a D-amino acid like D-leucine, the peptide backbone becomes resistant to this enzymatic degradation, which can significantly enhance the peptide's half-life and bioavailability.[3][4]
Furthermore, the substitution with a D-amino acid can alter the peptide's three-dimensional conformation, potentially modulating its binding affinity and selectivity for its biological target.[1] This can lead to the development of more potent agonists or selective antagonists. For instance, the modification of the antimicrobial peptide Brevinin-1OS by adding a D-leucine residue at the second position resulted in a tenfold increase in its antibacterial and anticancer activities compared to the parent peptide.[5][6]
Experimental Protocols
This compound is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The following protocols provide a detailed methodology for its use in a typical Boc/Bzl SPPS workflow.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Protected Amino Acids
This protocol outlines a single cycle of amino acid coupling and deprotection on a solid support resin.
1. Resin Preparation:
- Swell the desired resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30 minutes.
- Wash the resin with DCM (3x) and then with Dimethylformamide (DMF) (3x).
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
- Add fresh 50% TFA in DCM and agitate for 30 minutes.
- Wash the resin with DCM (5x).
- Neutralize the resin by washing with 5% Diisopropylethylamine (DIPEA) in DCM (2x).
- Wash the resin again with DCM (5x) to remove excess base.
3. Amino Acid Coupling (this compound as an example for the first amino acid):
- In a separate vessel, dissolve the Nα-Boc protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative ninhydrin test.
- Wash the resin with DMF (3x) and DCM (3x).
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
Diagram: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the benzyl-based side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
Procedure (using HF):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to the vessel.
-
Cool the apparatus to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting crude peptide with cold diethyl ether to precipitate the product and remove the scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: Cleavage with strong acids like HF is hazardous and requires specialized equipment and safety precautions.
Signaling Pathways and Biological Context
While this compound is a synthetic building block, the peptides it helps create are designed to interact with specific biological pathways. The L-enantiomer, L-Leucine, is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The incorporation of D-leucine can influence how the resulting peptide interacts with its target receptor, potentially altering downstream signaling. The primary biological impact of using D-leucine, however, is the enhanced resistance to proteolysis, which allows the peptide to remain in circulation longer and reach its target site of action more effectively.
Diagram: Rationale for D-Amino Acid Incorporation
Caption: The advantage of D-amino acid incorporation for peptide stability.
References
A Technical Guide to the Solubility of H-D-Leu-OBzl.TosOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in their laboratory practices.
Core Physical Properties
This compound is a white to off-white crystalline powder. Its salt form enhances stability and handling properties compared to the free base. The solubility is dictated by the interplay of the hydrophobic leucine side chain and benzyl ester group, and the polar amino and tosylate groups.
Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, by combining information for the target compound and its close analogue, Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl.TosOH), we can provide valuable insights for solvent selection. The solubility of the D- and L-isomers of Leucine benzyl ester p-toluenesulfonate is expected to be identical.
| Solvent | Chemical Formula | This compound Solubility | H-Gly-OBzl.TosOH Solubility | Notes |
| Methanol | CH₃OH | Soluble | 0.1 g/mL (clear solution)[1] | A good initial solvent for creating stock solutions. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (at least 20 g/L) | Soluble | A 2% (w/v) solution in DMF is used for optical rotation measurements, indicating solubility at this concentration.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Likely Soluble | Soluble[1] | Commonly used in peptide synthesis. |
| Chloroform | CHCl₃ | Likely Soluble | Soluble[1] | |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Likely Soluble | Soluble[1] | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | Soluble[1] | A strong polar aprotic solvent, often used for difficult-to-dissolve compounds. |
| Acetone | (CH₃)₂CO | Likely Soluble | Soluble[1] |
Experimental Protocols
The following are detailed methodologies for determining the solubility of a crystalline organic solid like this compound.
Protocol 1: General Solubility Determination
Principle: This method determines the saturation point of a solute in a solvent at a specific temperature by incremental addition of the solute.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Graduated pipettes or syringes
Procedure:
-
Solvent Measurement: Accurately measure a specific volume of the desired solvent (e.g., 1.0 mL) and place it into a vial.
-
Temperature Control: Place the vial in a constant temperature bath (typically set to 20 or 25 °C) and allow it to equilibrate.
-
Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the solvent.
-
Dissolution: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Sonication can be used to aid dissolution.[1]
-
Observation: Continue adding small, weighed increments of the solute, ensuring complete dissolution after each addition.
-
Saturation Point: The point at which a small amount of the added solid no longer dissolves, even after prolonged agitation, is the saturation point.
-
Calculation: Calculate the solubility in g/L or mg/mL based on the total mass of the solute dissolved in the known volume of the solvent.
Protocol 2: Improving Solubility with a Base in DMF for Peptide Coupling
Principle: For applications like peptide synthesis, the solubility of amino acid salts in solvents like DMF can be significantly increased by neutralizing the tosylate salt with a non-nucleophilic base to form the more soluble free amine.[1]
Apparatus:
-
Reaction vessel
-
Magnetic stirrer
-
pH meter or pH indicator paper (optional)
Procedure:
-
Preparation: Add the required amount of this compound to the reaction vessel.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the vessel to the desired concentration.
-
Neutralization: While stirring the suspension, slowly add one equivalent of a tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).
-
pH Adjustment (Optional): Monitor the pH of the solution and adjust it to a range of 7.2-7.5 with the base to ensure complete neutralization.[1]
-
Confirmation of Dissolution: Continue stirring until a clear solution is formed, indicating that the free amine of D-leucine benzyl ester is fully dissolved and ready for the subsequent reaction.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps in determining and improving the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for enhancing solubility in DMF using a base.
References
A Technical Guide to the Stability and Storage of H-D-Leu-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for H-D-Leucine benzyl ester p-toluenesulfonate salt (H-D-Leu-OBzl.TosOH). The information herein is collated from publicly available data for the analogous L-enantiomer and general knowledge of similar chemical compounds, intended to guide researchers in handling and storing this important synthetic intermediate.
Chemical and Physical Properties
This compound is the p-toluenesulfonate salt of the benzyl ester of D-leucine. The salt form generally enhances the stability and solubility of the amino acid ester, making it a more convenient reagent in peptide synthesis and other pharmaceutical applications.[1]
Table 1: Physical and Chemical Properties of Leucine Benzyl Ester p-Toluenesulfonate Salts
| Property | Data (L-enantiomer) | Data (D-enantiomer) |
| CAS Number | 1738-77-8 | 17664-93-6 |
| Molecular Formula | C₂₀H₂₇NO₅S | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol | 393.5 g/mol |
| Appearance | White to off-white powder | White to almost white powder/crystal |
| Melting Point | 153-160 °C | 156.0 to 160.0 °C |
| Solubility | Soluble in Methanol and DMF | - |
| Purity (Typical) | ≥ 98% | >98.0% |
Note: Data for the D-enantiomer is less complete in the public domain; however, significant deviations from the L-enantiomer's physical properties are not expected.
Recommended Storage Conditions
Based on supplier recommendations for the L-enantiomer, this compound should be stored under controlled conditions to ensure its long-term stability.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While specific data is unavailable, similar compounds can be sensitive to oxidation. |
| Light | Store in a light-resistant container | To prevent potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry place | The ester is susceptible to hydrolysis, which is accelerated by moisture. |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
The primary degradation route is likely the hydrolysis of the benzyl ester linkage, yielding D-leucine and benzyl alcohol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. A secondary pathway could involve oxidation, although less common for this type of molecule unless exposed to harsh conditions or reactive oxygen species.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a formal stability study is recommended. The following outlines a general experimental workflow.
Caption: General experimental workflow for a stability study.
Methodology for High-Performance Liquid Chromatography (HPLC) Purity Assay:
A reverse-phase HPLC method is typically suitable for assessing the purity of amino acid derivatives.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes) is often effective for separating the parent compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb (e.g., 220 nm or 254 nm).
-
Temperature: 25°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like methanol.
This method would allow for the quantification of the parent compound and the detection of degradation products over time. The appearance of new peaks or the decrease in the area of the main peak would indicate degradation.
Summary and Recommendations
While specific, in-depth stability data for this compound is not widely published, the available information for the L-enantiomer and general chemical principles provide a strong basis for its handling. To ensure the integrity of the compound, it is imperative to store it at 2-8°C , protected from light and moisture. For critical applications, it is advisable to perform an in-house stability study to establish a re-test date under your specific storage conditions. Researchers should be mindful of potential hydrolysis as the primary degradation pathway.
References
The Multifaceted Role of Tosylate Salts in Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of peptide synthesis and drug development, the precise manipulation of amino acid derivatives is paramount. Among the chemical tools employed, the tosylate group (a p-toluenesulfonyl group) and its corresponding salt, p-toluenesulfonic acid, play a versatile and critical role. This technical guide provides an in-depth exploration of the functions of tosylate salts in the context of amino acid derivatives, offering detailed experimental protocols, quantitative data on property enhancement, and visual representations of key chemical processes. Understanding the multifaceted nature of tosylates is essential for optimizing synthetic strategies and developing robust drug formulations.
The tosyl group can be introduced to protect the amino functionality of an amino acid, while p-toluenesulfonic acid is instrumental in the removal of other protecting groups. Furthermore, the activation of the carboxyl group of an amino acid can be achieved using tosyl chloride, facilitating peptide bond formation. Beyond synthesis, the formation of a tosylate salt with an amino acid-containing active pharmaceutical ingredient (API) can significantly enhance its physicochemical properties, such as solubility and stability, which are crucial for effective drug delivery.[1][2][3]
Core Functions of Tosylate in Amino Acid Chemistry
The utility of the tosylate group and its acid form in amino acid chemistry can be categorized into four primary functions:
-
Amine Group Protection: The tosyl group serves as a robust protecting group for the primary or secondary amine of an amino acid. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps, particularly during peptide coupling.[4]
-
Carboxyl Group Activation: Tosyl chloride can be employed to activate the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of a mixed anhydride, which is a reactive intermediate that readily undergoes nucleophilic attack by the amino group of another amino acid to form a peptide bond.[2]
-
Deprotection of Amine Protecting Groups: p-Toluenesulfonic acid (p-TsOH) is widely used as a reagent for the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the N-terminus of amino acids, a key step in solid-phase peptide synthesis (SPPS).[5][6]
-
Enhancement of Physicochemical Properties: The formation of a tosylate salt with a basic amino acid derivative or a drug molecule containing a basic nitrogen can significantly improve its solubility, dissolution rate, stability, and crystallinity.[3][7][8] These are critical attributes for the formulation of effective pharmaceutical products.
Quantitative Data on Physicochemical Property Enhancement
| Compound/Salt Form | Property | Value | Reference |
| Therapeutic Compound (Free Base) | Aqueous Solubility | Poor | [7] |
| Therapeutic Compound (Tosylate Salt) | Aqueous Solubility | High | [7] |
| Therapeutic Compound (Tosylate Salt) | Dissolution Rate | High | [7] |
| Therapeutic Compound (Tosylate Salt) | Bioavailability | Improved | [7] |
| trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-cyclobutanecarboxamide (Tosylate Salt) | Solubility in 0.1M phosphate buffered saline (pH 6.5) | > 10 mg/mL | [9] |
| trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-cyclobutanecarboxamide (Tosylate Salt) | Solubility in unbuffered water (pH 3.8) | 23.6 mg/mL | [9] |
| Sorafenib (Free Base) | Bioavailability | 38% | [10] |
| Sorafenib Tosylate | Bioavailability | Enhanced (via solid dispersion) | [10] |
| Trimethoprim (Free Base) | Saturation Solubility in Water | 0.217 mg/mL | [11] |
| Trimethoprim L-glutamate salt | Saturation Solubility in Water | ~55 mg/mL | [11] |
Note: The data for Trimethoprim L-glutamate salt is included to illustrate the general principle of solubility enhancement through salt formation with acidic counterions, as specific data for a simple amino acid tosylate salt was not found.
The "salting-in" effect, where the solubility of an amino acid increases in the presence of a salt, is a well-documented phenomenon.[12][13] The formation of a discrete tosylate salt of an amino acid derivative leverages this principle to create a new chemical entity with enhanced solubility characteristics. The melting point of a substance is also a key indicator of its stability and can be influenced by salt formation.[14][15] Generally, crystalline salts have higher melting points compared to their amorphous free base forms, contributing to improved stability.[10]
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving tosylate in the context of amino acid derivatives.
Protocol 1: N-Tosylation of an Amino Alcohol (as a proxy for Amino Acids)
This one-pot procedure describes the direct transformation of 2-amino alcohols to N-tosyl aziridines, which involves an initial N-tosylation step. This method is adaptable for the N-tosylation of amino acids.[16][17]
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of the amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) to the reaction mixture.
-
Filter the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure to obtain the N-tosylated product.
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of potassium hydroxide (KOH, 2.0 g), the amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
-
Continue stirring for 30 minutes.
-
Add ice and water to the reaction mixture.
-
Separate the organic layer, wash it with water, and dry it over magnesium sulfate (MgSO₄).
-
Evaporate the solvent to yield the N-tosylated product.
Protocol 2: Boc-Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol details the removal of the Boc protecting group from an N-Boc protected amino acid or peptide, a common step in solid-phase peptide synthesis.[4][5]
Solvent-Free Mechanochemical Method:
-
In a ball mill vessel, combine the Boc-protected amine (1 equivalent) and p-toluenesulfonic acid monohydrate (2 equivalents per Boc group).
-
Add a stainless steel ball (e.g., 10 mm) to the vessel.
-
Grind the mixture at 30 Hz for 10 minutes at room temperature.
-
Suspend the resulting crude mixture in dichloromethane.
-
Collect the precipitated product, the deprotected amine as its toluenesulfonic salt, by filtration.
-
Air-dry the solid product. The reaction typically proceeds to completion, yielding the product in near-quantitative yields.[4]
Conventional Solution-Phase Method:
-
Dissolve the Nα-Boc protected amino acid or peptide-resin in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of p-toluenesulfonic acid in an appropriate solvent system (e.g., a mixture of tetrahydrofuran and dichloromethane).[16]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by a suitable method like thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the deprotected amino acid or proceed with the next coupling step in SPPS after neutralization.
Protocol 3: Activation of a Carboxyl Group with Thionyl Chloride (as a model for Tosyl Chloride Activation)
While a specific, detailed protocol for carboxyl group activation using tosyl chloride was not found in the initial search, the principle is analogous to the well-established method using thionyl chloride to form an acid chloride. The resulting mixed anhydride from tosyl chloride activation would be used in a similar manner.[18][19][20][21]
-
Suspend the N-protected amino acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (SOCl₂) dropwise with stirring.
-
Allow the reaction to proceed until the formation of the acid chloride is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting N-protected amino acid chloride is a highly reactive intermediate that can be immediately used for peptide bond formation by reacting it with the free amine of another amino acid or peptide.
Visualizing the Role of Tosylate: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key roles of tosylate in amino acid chemistry.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]
- 8. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Incorporation of D-Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern peptide-based drug development. While biological systems are almost exclusively composed of L-amino acids, the substitution with their D-enantiomers offers a powerful method to overcome the primary obstacle in peptide therapeutics: rapid proteolytic degradation. This technical guide provides a comprehensive overview of the synthesis, analysis, and functional consequences of incorporating D-amino acids. It includes detailed experimental protocols for peptide synthesis and evaluation, quantitative data comparing L- and D-peptide analogs, and visualizations of key workflows and biological pathways to equip researchers with the foundational knowledge for designing next-generation, stabilized peptide therapeutics.
The Rationale for D-Amino Acid Incorporation
Peptide-based drugs are highly valued for their specificity and potency, but their therapeutic application is often limited by a short in vivo half-life.[1] This is primarily due to their susceptibility to degradation by proteases, which are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids.[2] The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the protease's active site.[3] This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly enhancing its stability in biological fluids like plasma and serum.[4][5]
The primary benefits of this strategy include:
-
Enhanced Proteolytic Stability : D-amino acid-containing peptides exhibit substantially longer half-lives in serum and other biological matrices.[4][6]
-
Improved Bioavailability : Increased stability leads to longer circulation times, improving the peptide's overall exposure and therapeutic window.[7]
-
Potential for Maintained or Altered Activity : While altering stereochemistry can impact receptor binding, activity is often retained, particularly when substitutions are made in regions not critical for receptor interaction. In some cases, activity can even be enhanced.[4][8]
Synthesis of D-Amino Acid-Containing Peptides
The most robust and widely used method for synthesizing peptides with D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The process is identical to the synthesis of all-L-peptides, simply utilizing Fmoc-protected D-amino acid building blocks at the desired positions in the sequence.[9][10]
Logical Workflow for Peptide Synthesis and Evaluation
The overall process from conception to a characterized D-amino acid-containing peptide follows a structured workflow. This involves computational design, chemical synthesis, purification, and subsequent evaluation of its critical therapeutic properties.
Caption: General workflow for the design, synthesis, and evaluation of a D-amino acid-containing peptide.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of a peptide incorporating a D-amino acid using Fmoc chemistry.
1. Resin Preparation:
-
Resin Selection : Choose a resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[9]
-
Swelling : Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.[11]
2. First Amino Acid Coupling (if not pre-loaded):
-
This step is for resins without a pre-attached first amino acid. The protocol for loading the first amino acid varies depending on the resin type (e.g., Wang, 2-Chlorotrityl).[11] For pre-loaded resins, proceed to step 3.
3. Iterative Deprotection and Coupling Cycle:
-
Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-30 minutes to remove the Fmoc protecting group from the N-terminus. Drain the solution and wash the resin thoroughly with DMF (3-5 times).[10]
-
Amino Acid Activation : In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the mixture.[10][11]
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond.[9]
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat : Repeat this deprotection-coupling-wash cycle for each amino acid in the sequence.
4. Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Prepare a cleavage cocktail. A common cocktail is "Reagent K": 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane (v/v). The exact composition depends on the amino acids in the sequence.[9]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the resin to collect the filtrate containing the cleaved peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analyze fractions for purity and mass using analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.[9]
Quantitative Impact of D-Amino Acid Substitution
The primary goal of D-amino acid substitution is to enhance proteolytic stability while ideally retaining biological activity. The following tables present quantitative data from comparative studies.
Table 1: Proteolytic Stability Comparison
This table shows the percentage of intact peptide remaining after incubation in 10% human serum, demonstrating the dramatic increase in stability when D-amino acids are incorporated into the flanking regions of a MUC2 epitope peptide.[6]
| Peptide Sequence (Epitope: TGTQ) | Incubation Time (hours) | % Intact Peptide Remaining[6] |
| L-Form Flanks (TPTPTGTQ TPT) | 0 | 100% |
| 1 | 48% | |
| 3 | 12% | |
| 24 | 0% | |
| D-Form N-Term Flank (tpTGTQ TPT) | 24 | 65% |
| D-Form C-Term Flank (TPTPTGTQ tpt) | 24 | 88% |
| D-Form Both Flanks (tpTPTGTQ tpt) | 24 | 96% |
| (Lowercase letters indicate D-amino acids) |
Table 2: Stability and Biological Activity Comparison
This table compares an L-peptide with its D-amino acid enantiomer, highlighting how stability can be massively increased while biological activity (receptor binding affinity) is often maintained or only moderately affected.
| Peptide Attribute | L-Peptide Analog | D-Peptide Analog | Fold Change | Source(s) |
| Proteolytic Half-Life (t½) in Serum | ~2-6 minutes (typical) | > 24 hours (example) | > 240x | [4][12] |
| Receptor Binding Affinity (Kd) | 52.8 nM | 90 nM | ~1.7x (weaker) | [12][13] |
| Antimicrobial Activity (MIC) | 6.2 µM | 3.1 µM | 2x (stronger) | [4] |
Experimental Evaluation Protocols
After synthesis, the new peptide analog must be rigorously tested to confirm its enhanced stability and assess its biological function.
Protocol: In Vitro Serum Stability Assay via HPLC
This protocol determines the half-life of a peptide in a serum matrix.[14][15][16]
1. Materials:
-
Lyophilized peptide stock (L- and D-variants).
-
Human or rat serum, pooled.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (ACN) or 15% Trichloroacetic acid (TCA).
-
RP-HPLC system with a C18 column.
2. Procedure:
-
Peptide Incubation : Dissolve the peptide in PBS and add it to pre-warmed (37°C) serum to a final concentration (e.g., 0.5 mM). A common ratio is 25-50% serum in PBS.
-
Time Points : Incubate the mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching : Immediately mix the aliquot with an equal or double volume of cold quenching solution (e.g., ACN). This precipitates serum proteins and stops enzymatic degradation.
-
Sample Preparation : Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
HPLC Analysis : Analyze the supernatant by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.[17]
-
Data Analysis : Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Protocol: Receptor Binding Affinity (Kd) via ELISA
This protocol determines the dissociation constant (Kd), a measure of binding affinity, between a peptide and its target receptor.[18][19][20]
1. Materials:
-
96-well microtiter plate.
-
Recombinant receptor protein.
-
Biotinylated or His-tagged peptide ligand (L- and D-variants).
-
Coating Buffer (e.g., Carbonate buffer, pH 9.6).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Detection reagents (e.g., HRP-conjugated Streptavidin or anti-His antibody).
-
Substrate (e.g., TMB).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Plate reader.
2. Procedure:
-
Receptor Coating : Dilute the recombinant receptor in Coating Buffer (e.g., 100 ng/µl) and add 100 µl to each well. Incubate overnight at 4°C.[18]
-
Washing : Decant the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking : Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[18]
-
Washing : Wash the plate 3 times with Wash Buffer.
-
Peptide Incubation : Prepare serial dilutions of the tagged peptide ligand in PBS. Add 100 µl of each concentration to the wells in duplicate. Incubate for 2 hours at room temperature.[18]
-
Washing : Wash the plate 3 times with Wash Buffer.
-
Detection : Add 100 µl of the appropriate HRP-conjugated detection antibody/protein (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.[19]
-
Washing : Wash the plate 5 times with Wash Buffer.
-
Signal Development : Add 100 µl of TMB substrate to each well and incubate in the dark until sufficient color develops (15-30 min).
-
Stopping Reaction : Add 100 µl of Stop Solution to each well.
-
Data Acquisition : Read the absorbance at 450 nm using a plate reader.
-
Data Analysis : Plot the absorbance versus the peptide concentration. Fit the data to a saturation binding curve (e.g., using the Hill equation or a one-site binding model in software like GraphPad Prism) to calculate the Kd value.[18]
Case Study: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates insulin secretion, making it a key target for type 2 diabetes treatment.[21] However, native GLP-1 has a half-life of only about 2 minutes due to rapid degradation by the enzyme DPP-4. Many successful GLP-1 receptor agonist drugs (e.g., Liraglutide, Semaglutide) incorporate modifications, including amino acid substitutions (sometimes with D-amino acids or non-proteinogenic amino acids), to resist DPP-4 cleavage and enhance stability.
GLP-1 Receptor Signaling Pathway
Understanding the downstream effects of receptor binding is crucial. Activation of the GLP-1 receptor on pancreatic beta cells initiates a signaling cascade that ultimately enhances glucose-dependent insulin secretion.
Caption: Simplified signaling cascade following GLP-1 receptor activation in pancreatic β-cells.
Conclusion
The incorporation of D-amino acids is a validated and highly effective strategy for improving the pharmacokinetic profile of peptide therapeutics. By conferring resistance to enzymatic degradation, this modification directly addresses the principal liability of peptides as drugs. The synthesis via standard SPPS protocols and evaluation through well-established in vitro assays make this a broadly accessible tool for peptide drug discovery. As demonstrated by the quantitative data, D-amino acid substitution can lead to dramatic increases in stability while often preserving the essential biological activity, paving the way for the development of more robust and effective peptide-based medicines.
References
- 1. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
H-D-Leu-OBzl.TosOH: A Technical Guide for Unnatural Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of H-D-Leu-OBzl.TosOH for unnatural peptide synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data and protocols from its close analogue, H-Gly-OBzl.TosOH, as a representative model for its application in peptide synthesis. The fundamental principles and reaction mechanisms are directly transferable.
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. D-amino acids, such as D-leucine, are particularly valuable for these purposes. This compound (D-Leucine benzyl ester p-toluenesulfonate salt) is a key building block for introducing D-leucine at the C-terminus of a peptide chain. The benzyl ester provides robust protection of the carboxylic acid, while the tosylate salt form ensures stability and ease of handling, making it well-suited for both solution-phase and solid-phase peptide synthesis.
Physicochemical Properties
| Property | Value (for H-Gly-OBzl.TosOH) | Reference |
| CAS Number | 1738-76-7 | [1] |
| Molecular Formula | C16H19NO5S | [1] |
| Molecular Weight | 337.39 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 132-134 °C | [1][2] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Core Applications in Unnatural Peptide Synthesis
This compound serves as a foundational component for initiating the synthesis of peptides containing a C-terminal D-leucine residue. Its primary applications lie in two main synthetic strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis
In solution-phase synthesis, this compound is coupled with an N-terminally protected amino acid to form a dipeptide. This method is highly scalable and allows for the purification of intermediates at each step.
Solid-Phase Peptide Synthesis
For SPPS, this compound can be anchored to a resin, typically a chloromethylated polystyrene resin like Merrifield resin.[3] The peptide chain is then elongated in a stepwise manner on this solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.[4]
Quantitative Data from Analogue Studies
The following tables summarize quantitative data for dipeptide synthesis using the analogue H-Gly-OBzl.TosOH, which serves as a strong indicator of the expected performance of this compound in similar reactions.
Table 1: Representative Yields in Dipeptide Synthesis (Solution-Phase)
| N-Protected Amino Acid | Coupling Agent/Additive | Solvent | Yield (%) | Melting Point (°C) |
| Boc-Ala-OH | WSC/HOBt | THF | 92.3 | 85-87 |
| Boc-Phe-OH | WSCI/HOBt | DMF | Not Specified | Not Specified |
Data sourced from studies on H-Gly-OBzl.TosOH.[5][6]
Table 2: Representative Resin Loading Efficiency (Solid-Phase)
| Resin Type | Loading Method | Reagents | Typical Loading Efficiency (%) |
| Merrifield Resin (1% DVB, 1.0 meq/g) | In-situ Neutralization & Cesium Salt Method | H-Gly-OBzl.TosOH, Cs₂CO₃, DIPEA, DMF | 75 - 90 |
Data sourced from studies on H-Gly-OBzl.TosOH.[3]
Experimental Protocols
The following are detailed, adapted protocols for the use of this compound in peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-D-Leu-OBzl)
This protocol outlines the coupling of Boc-Alanine with this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
Water-Soluble Carbodiimide (WSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1N Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
n-Hexane
Procedure:
-
Dissolve Boc-Ala-OH, this compound, and HOBt in THF in a reaction vessel.
-
Cool the solution to -5°C.
-
Add WSC to the cooled solution.
-
Stir the reaction mixture at -5°C for one hour, then allow it to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with 1N HCl (twice), 5% aqueous NaHCO₃ (twice), and water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Concentrate the dried solution under reduced pressure.
-
Crystallize the residue from n-hexane to yield pure Boc-Ala-D-Leu-OBzl.
Protocol 2: Loading of this compound onto Merrifield Resin (for SPPS)
This protocol describes the attachment of the first amino acid, D-leucine, to a chloromethylated polystyrene resin.[3]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Drain the DCM and wash the resin with DMF.
-
In a separate flask, dissolve this compound in DMF.
-
Add DIPEA to the solution from step 2 and stir for 10 minutes at room temperature to neutralize the tosylate salt.
-
Add Cs₂CO₃ to the neutralized D-leucine solution and stir for 30 minutes at room temperature to form the cesium salt.
-
Add the D-leucine cesium salt solution to the swollen resin and stir at 50°C for 12-24 hours.
-
Filter the resin and wash with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
Protocol 3: C-Terminal Benzyl Ester Deprotection
This protocol outlines the removal of the C-terminal benzyl protecting group to yield the corresponding carboxylic acid.
Materials:
-
Peptide-OBzl (e.g., Boc-Ala-D-Leu-OBzl)
-
Palladium on Carbon (Pd/C) catalyst (10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve or suspend the benzyl-protected peptide in methanol or ethanol.
-
Add a catalytic amount of Pd/C to the suspension.
-
Pass hydrogen gas through the solution for several hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Once the reaction is complete, remove the Pd/C catalyst by filtration.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes in unnatural peptide synthesis using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: General workflow for solid-phase unnatural peptide synthesis.
Caption: Logical relationship of physicochemical properties to synthesis application.
References
The Biological Significance of D-Leucine Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide structures represents a paradigm shift in drug discovery and development. Among these, the D-enantiomers of naturally occurring L-amino acids have garnered significant attention for their ability to confer remarkable biological properties. This technical guide focuses on the biological significance of peptides containing D-leucine, a chiral isomer of the proteinogenic amino acid L-leucine. The introduction of D-leucine into peptide sequences has been shown to profoundly enhance enzymatic stability, modulate biological activity, and improve therapeutic potential. This document provides a comprehensive overview of the natural occurrence, physiological roles, and therapeutic applications of D-leucine containing peptides. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction: The "D-Advantage" in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases in the body. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-isomers. The presence of a D-amino acid, such as D-leucine, at a strategic position within a peptide chain can render it resistant to cleavage by proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer plasma half-life and improved bioavailability, crucial attributes for effective drug candidates.[1] Beyond stability, the incorporation of D-leucine can also fine-tune the peptide's conformation, leading to altered receptor binding affinity and biological activity, sometimes with unexpected and beneficial outcomes.
Natural Occurrence and Physiological Roles
While peptides are predominantly composed of L-amino acids, D-amino acid-containing peptides (DAACPs) are not entirely absent in nature. They have been identified in various organisms, from bacteria to venomous animals, where they play diverse physiological roles.
-
Venom Peptides: The venom of the platypus (Ornithorhynchus anatinus) contains peptides with D-amino acids at position 2.[2][3] For instance, a defensin-like peptide (DLP-2) from platypus venom incorporates a D-methionine at this position.[2][3] While the precise role of D-leucine in venom peptides is still under investigation, the presence of D-amino acids is thought to contribute to their potency and stability, allowing them to effectively target ion channels and receptors in prey.[4] A notable example is Leu-contryphan-P, a D-leucine-containing peptide isolated from the venom of the marine cone snail Conus purpurascens, which exhibits diverse conformational dynamics.[5]
-
Neuroprotective Peptides: Recent research has uncovered the neuroprotective potential of D-leucine containing peptides. Whitmantides A-C, three linear peptides containing D-leucine, were isolated from the leech Whitmania pigra and demonstrated neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in Neuro-2a cells.[6] These peptides also exhibited resistance to protease degradation, highlighting the dual benefit of D-leucine incorporation.[6]
Therapeutic Applications of D-Leucine Containing Peptides
The unique properties of D-leucine containing peptides have made them attractive candidates for therapeutic development in various disease areas.
Antimicrobial Peptides (AMPs)
A significant area of research focuses on the development of D-leucine containing antimicrobial peptides to combat the growing threat of antibiotic resistance. The strategic placement of D-leucine can enhance the antimicrobial potency of these peptides while reducing their toxicity to mammalian cells.
A compelling example is the modification of the frog-skin-derived antimicrobial peptide, brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) dramatically improved its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the parent peptide.[7][8] Notably, this modification also significantly reduced the hemolytic activity of the peptide, indicating a wider therapeutic window.[7][8]
Opioid Peptides for Pain Management and Neuroprotection
D-amino acid substitutions have been instrumental in the development of potent and stable opioid peptide analogs. [D-Ala2, D-Leu5]enkephalin (DADLE) is a well-studied synthetic opioid peptide that incorporates D-alanine and D-leucine. This modification confers significant resistance to enzymatic degradation and enhances its affinity for delta-opioid receptors.[9] DADLE has been shown to possess potent analgesic properties and also exhibits neuroprotective effects in models of ischemia-reperfusion injury.[9][10]
Conotoxins as Ion Channel Modulators
Conotoxins, peptides found in the venom of cone snails, are potent and selective modulators of ion channels.[11] The presence of D-amino acids, including D-leucine, in some conotoxins contributes to their structural stability and target specificity.[5] These peptides are valuable research tools for studying ion channel function and hold therapeutic potential for conditions such as chronic pain and epilepsy.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for representative D-leucine containing peptides, highlighting their enhanced biological activity and improved safety profiles.
Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS and its Analogs [7][8]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
Data clearly indicates that the addition of a D-leucine residue (B1OS-D-L) maintains the high antimicrobial potency of the L-leucine analog (B1OS-L-L) while significantly reducing hemolytic activity (higher HC50 value).
Signaling Pathways of D-Leucine Containing Peptides
The biological effects of D-leucine containing peptides are mediated through their interaction with specific cellular targets, leading to the activation or inhibition of downstream signaling pathways.
Opioid Receptor Signaling ([D-Ala2, D-Leu5]enkephalin - DADLE)
DADLE exerts its effects by binding to and activating delta-opioid receptors (δOR), which are G-protein coupled receptors (GPCRs).[9] Activation of δORs triggers a cascade of intracellular events that can lead to both analgesia and neuroprotection.
-
Neuroprotective Signaling: DADLE-mediated activation of δOR has been shown to promote neuronal survival in ischemic conditions through at least two distinct pathways:
-
AMPK/mTOR/ULK1 Pathway: Activation of δOR can stimulate AMP-activated protein kinase (AMPK), which in turn modulates the mTOR and ULK1 signaling complex to enhance autophagy, a cellular process that removes damaged components and promotes cell survival.[10]
-
PKCα-MARCKS and BDNF-ERK-Synapsin I Pathways: DADLE can also activate Protein Kinase C alpha (PKCα), leading to the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which is involved in regulating synaptic morphology.[12] Simultaneously, it can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which activates the ERK1/2 pathway and subsequent phosphorylation of synapsin I, a protein crucial for synaptic function.[12]
-
-
Cardioprotective Signaling: In the context of myocardial ischemia-reperfusion injury, DADLE has been shown to exert a protective effect by inhibiting the TRAF6/NF-κB/NLRP3 signaling pathway.[13] This pathway is a key driver of inflammation and cell death following a heart attack.
Caption: Signaling pathways activated by [D-Ala2, D-Leu5]enkephalin (DADLE).
Modulation of Voltage-Gated Ion Channels (Conotoxins)
D-leucine containing conotoxins, such as Leu-contryphan-P, exert their potent effects by targeting and modulating the activity of voltage-gated ion channels, primarily sodium (NaV) and calcium (CaV) channels.[1][5][11] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.
-
Mechanism of Action: Conotoxins can act as either blockers or modulators of these channels.
-
Pore Blockers: Some conotoxins physically obstruct the ion-conducting pore of the channel, preventing the influx of ions and thereby inhibiting neuronal signaling.
-
Gating Modifiers: Other conotoxins bind to different sites on the channel and alter its gating properties, for example, by delaying inactivation, which leads to prolonged depolarization and excitotoxicity.
-
Caption: Mechanism of action of D-leucine containing conotoxins on voltage-gated ion channels.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and biological evaluation of D-leucine containing peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Fmoc-Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including Fmoc-D-Leucine-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and, for structural analysis, nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Peptide Preparation: Prepare a stock solution of the D-leucine containing peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial twofold dilutions of the peptide in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Hemolytic Activity Assay
This assay assesses the toxicity of peptides to mammalian cells by measuring their ability to lyse red blood cells (hemolysis).
Workflow for Hemolytic Activity Assay:
References
- 1. Conotoxin modulation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conotoxins That Could Provide Analgesia through Voltage Gated Sodium Channel Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delta opioid peptide (D-Ala2, D-Leu5)-enkephalin (DADLE) mitigates myocardial ischemia-reperfusion injury by inhibiting the TRAF6/NF-κB/NLRP3 pathway [ijbms.mums.ac.ir]
Methodological & Application
Application Notes and Protocols for H-D-Leu-OBzl.TosOH Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of H-D-Leucine-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) in solution-phase peptide synthesis. The information herein is intended to facilitate the successful coupling of this sterically hindered amino acid derivative, a crucial step in the synthesis of peptides with specific conformational and biological properties.
Introduction
H-D-Leu-OBzl.TosOH is a protected amino acid derivative commonly used in peptide synthesis. The benzyl ester (OBzl) protects the C-terminal carboxylic acid, while the p-toluenesulfonate (TosOH) salt enhances the stability and handling of the compound. The D-configuration and the bulky isobutyl side chain of leucine introduce significant steric hindrance, which requires careful consideration of coupling reagents and reaction conditions to achieve high yields and minimize side reactions such as racemization.
The general principle of coupling involves the neutralization of the tosylate salt to liberate the free amine of the D-leucine benzyl ester, followed by the reaction with an N-terminally protected amino acid that has been activated at its C-terminus.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical when working with sterically hindered amino acids like D-Leucine. More potent activating agents are generally required to overcome the steric hindrance and achieve efficient amide bond formation. The following table summarizes the performance of common coupling reagents suitable for this purpose.
| Coupling Reagent | Additive | Base (equivalents) | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HATU | None | DIPEA (2.0-3.0) | 1 - 4 | 90 - 98 | >97% | Highly efficient for sterically hindered couplings, low risk of racemization.[1] |
| HBTU | HOBt (optional) | DIPEA (2.0) | 2 - 8 | 85 - 95 | >95% | A reliable and widely used coupling reagent, effective for many applications. |
| DIC/HOBt | HOBt | DIPEA (1.0-1.2) | 12 - 24 | 80 - 90 | >95% | A cost-effective option, though reaction times are generally longer. |
| PyBOP | None | DIPEA (2.0) | 2 - 6 | 88 - 96 | >96% | A phosphonium salt-based reagent with high reactivity, suitable for hindered couplings. |
Note: The quantitative data presented are typical values and may vary depending on the specific N-protected amino acid, solvent, and reaction conditions. Optimization is often necessary for sterically hindered couplings.
Experimental Protocols
The following protocols are adapted for the use of this compound. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of activated species.
General Procedure for Neutralization of this compound
Prior to coupling, the tosylate salt must be neutralized to generate the free amine.
-
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add DIPEA (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This solution of the free amine is then used directly in the coupling reaction.
-
Protocol 1: Peptide Coupling using HATU
This protocol is recommended for coupling sterically hindered amino acids.
-
Materials:
-
N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq.)
-
This compound (1.0 eq.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq. total: 1.0 for neutralization, 2.0 for coupling)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
In a separate flask, prepare the neutralized H-D-Leu-OBzl (free amine) as described in section 3.1 using 1.0 equivalent of DIPEA.
-
Add the solution of the free amine to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Protocol 2: Peptide Coupling using HBTU
-
Materials:
-
N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq.)
-
This compound (1.0 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq. total)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir for 10-15 minutes for pre-activation.
-
In a separate flask, prepare the neutralized H-D-Leu-OBzl as described in section 3.1 using 1.0 equivalent of DIPEA.
-
Add the solution of the free amine to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Follow the work-up procedure as described in Protocol 1.
-
Protocol 3: Peptide Coupling using DIC/HOBt
-
Materials:
-
N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) (1.0 eq.)
-
This compound (1.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq. total)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Add the solution of neutralized H-D-Leu-OBzl (prepared as in section 3.1 with 1.0 eq. DIPEA) to this mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight (12-24 hours).
-
Work-up:
-
Filter off the diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Visualizations
The following diagrams illustrate the key workflows in peptide coupling with this compound.
Caption: General workflow for peptide coupling.
Caption: Troubleshooting for low coupling yield.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-D-Leu-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Leu-OBzl.TosOH, or D-Leucine benzyl ester p-toluenesulfonate salt, is a protected amino acid derivative crucial for the solution-phase synthesis of peptides. This approach, while more traditional than solid-phase synthesis, offers advantages for large-scale production and for peptides that are difficult to synthesize on a solid support.[1] The benzyl ester (OBzl) provides robust protection for the C-terminal carboxylic acid, while the p-toluenesulfonate (TosOH) salt enhances the stability and handling of the compound. The D-configuration of the leucine residue is of significant interest in the development of peptidomimetics and other specialized therapeutic peptides.
This document provides detailed protocols for the application of this compound in the solution-phase synthesis of a dipeptide, outlining the coupling and subsequent deprotection steps.
Data Presentation
The following tables summarize the reagents and representative quantitative data for the synthesis of a dipeptide using this compound.
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Chemical Name | Role |
| This compound | D-Leucine benzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection |
| Boc-L-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization |
| DCM | Dichloromethane | Reaction solvent |
| Ethyl Acetate | - | Extraction solvent |
| 1N HCl | Hydrochloric acid (1 Normal) | Aqueous wash solution |
| 5% NaHCO₃ | Sodium bicarbonate solution (5%) | Aqueous wash solution |
| Anhydrous MgSO₄ | Anhydrous magnesium sulfate | Drying agent |
Table 2: Representative Quantitative Data for Dipeptide Synthesis
| Product | Starting Materials | Coupling Method | Representative Yield (%) |
| Boc-L-Ala-D-Leu-OBzl | Boc-L-Ala-OH, this compound | DCC/HOBt | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Ala-D-Leu-OBzl
This protocol details the coupling of an N-terminally protected amino acid (Boc-L-Ala-OH) to this compound.
Materials:
-
Boc-L-Ala-OH
-
This compound
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Ethyl Acetate
-
1N Hydrochloric Acid
-
5% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) to neutralize the tosylate salt and stir for 15 minutes.
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) in DCM.
-
Add the Boc-L-Ala-OH solution to the reaction mixture.
-
Add the coupling agent, DCC (1.1 eq), to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude Boc-L-Ala-D-Leu-OBzl can be further purified by recrystallization or column chromatography.
Protocol 2: C-Terminal Deprotection (Removal of Benzyl Ester)
This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenolysis to yield the corresponding carboxylic acid.
Materials:
-
Boc-L-Ala-D-Leu-OBzl
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Balloons or hydrogenator
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Boc-L-Ala-D-Leu-OBzl in methanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using balloons or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-16 hours.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.
-
Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected Boc-L-Ala-D-Leu-OH.
Mandatory Visualization
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Deprotection pathways in peptide synthesis.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with H-D-Leu-OBzl.TosOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) in solid-phase peptide synthesis (SPPS). This document details the application of the Boc/Bzl strategy for incorporating a C-terminal D-Leucine, a modification known to enhance peptide stability and biological activity. Detailed experimental protocols and representative data are provided to facilitate the successful synthesis of peptides with this valuable building block.
The incorporation of D-amino acids, such as D-Leucine, is a key strategy in modern peptide drug design to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased metabolic stability can significantly prolong the in vivo half-life of a peptide therapeutic. Furthermore, the introduction of a D-amino acid at the C-terminus can influence the peptide's overall conformation, potentially leading to enhanced receptor binding and altered biological activity.
Data Presentation
The following tables summarize typical quantitative data for the key stages of Boc-SPPS incorporating a C-terminal D-amino acid benzyl ester on a Merrifield resin. The data is representative and can vary based on the specific peptide sequence and synthesis conditions.
Table 1: Representative Resin Loading and Amino Acid Coupling Efficiency
| Parameter | Reagents & Conditions | Typical Efficiency (%) |
| Resin Loading Efficiency | This compound, Cs₂CO₃, DIPEA, DMF, 50°C | 70 - 85 |
| Per-cycle Coupling Efficiency | Boc-L-amino acid, HBTU/DIPEA in DMF | >99 |
| Coupling Efficiency (D-amino acid) | Boc-D-amino acid, HBTU/DIPEA in DMF | ~98-99.5 |
Table 2: Representative Cleavage Yields and Peptide Purity
| Parameter | Conditions | Typical Yield/Purity (%) |
| Final Cleavage Yield (HF) | Anhydrous HF, anisole scavenger, 0°C, 1 hr | 70 - 95 |
| Final Cleavage Yield (TFMSA) | TFMSA, TFA, thioanisole scavenger, RT, 2 hr | 60 - 90 |
| Crude Peptide Purity (by HPLC) | Dependent on peptide length and sequence | 40 - 70 |
| Final Purified Peptide Yield | Post-preparative HPLC | 10 - 30 |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide with a C-terminal D-Leucine using this compound within the Boc/Bzl protection strategy.
Protocol 1: Loading of this compound onto Merrifield Resin
This protocol describes the attachment of the first amino acid, D-Leucine, to a chloromethylated polystyrene resin (Merrifield resin). The tosylate salt is neutralized in situ prior to the coupling reaction.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, e.g., 1.0 meq Cl⁻/g)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Reaction vessel with shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in the reaction vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
Preparation of D-Leucine Solution: In a separate flask, dissolve this compound (1.5 eq. relative to resin substitution) in DMF (10 mL).
-
In-situ Neutralization: To the solution from step 3, add DIPEA (1.5 eq.) and stir for 10 minutes at room temperature to neutralize the tosylate salt.
-
Formation of Cesium Salt: Add Cesium Carbonate (Cs₂CO₃, 0.5 eq.) to the neutralized D-Leucine solution and stir for 30 minutes at room temperature.
-
Coupling to Resin: Add the resulting mixture to the swollen and washed resin in the reaction vessel.
-
Reaction: Shake the reaction mixture at 50°C for 24-48 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional): The loading of D-Leucine on the resin can be determined by methods such as picric acid titration or by cleaving the amino acid from a small sample of resin and quantifying it.
Protocol 2: Boc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines the steps for one cycle of peptide chain elongation using the Boc protection strategy after the initial loading of this compound.
Materials:
-
D-Leu-loaded resin
-
Nα-Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the D-Leu-loaded resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (5 x 10 mL/g).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DCM (v/v) (2 x 10 mL/g).
-
Wash the resin with DCM (5 x 10 mL/g).
-
-
Amino Acid Coupling (HBTU example):
-
In a separate flask, dissolve the next Nα-Boc-protected amino acid (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin test (a negative result indicates completion).
-
-
Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin (HF Method)
This protocol describes the final step of cleaving the synthesized peptide from the Merrifield resin and removing the benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Apparatus: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add anisole (1 mL per 0.1 g of resin).
-
HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1 hour.
-
-
HF Removal: Remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether.
-
Purification: Filter the precipitated crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Boc-SPPS starting with this compound.
Impact of D-Leucine Incorporation on Peptide Properties
Caption: Logical relationship of D-Leucine incorporation and its therapeutic benefits.
Application Notes: High-Efficiency Coupling Reagents for the Synthesis of Dipeptides Utilizing H-D-Leu-OBzl.TosOH
Audience: Researchers, scientists, and drug development professionals.
Introduction The formation of a peptide bond is the fundamental reaction in peptide synthesis. This document provides detailed application notes and protocols for the coupling of an N-terminally protected amino acid with D-Leucine benzyl ester p-toluenesulfonate salt (H-D-Leu-OBzl.TosOH). In this context, this compound serves as the C-terminal amino acid building block. The selection of an appropriate coupling reagent is a critical decision that directly influences reaction efficiency, yield, purity, and the suppression of side reactions, most notably racemization.[1][2]
This guide focuses on solution-phase synthesis and compares several classes of modern coupling reagents, including carbodiimides and onium (aminium/phosphonium) salts, providing a framework for rational reagent selection and process optimization.
Core Principles & Key Considerations
-
Neutralization of the Amine Salt: this compound is a salt and cannot act as a nucleophile. The free amine must be liberated by adding at least one equivalent of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), prior to the coupling step.[3][4]
-
Carboxylic Acid Activation: The coupling reagent's primary role is to activate the carboxylic acid of the N-protected amino acid, converting it into a reactive intermediate susceptible to nucleophilic attack by the free amine of D-Leu-OBzl.[1][5]
-
Racemization Suppression: A major potential side reaction is the epimerization at the α-carbon of the activated N-protected amino acid.[6] To minimize this, coupling reagents are almost always used with additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or OxymaPure®, which form reactive esters that are less prone to racemization.[1][7] Modern onium salts like HATU and HBTU already incorporate these moieties.[8][9]
Data Presentation: Comparative Analysis of Common Coupling Reagents
The following table summarizes typical performance data for the coupling of a standard N-Fmoc protected amino acid with this compound. Actual results may vary depending on the specific amino acid side chains and reaction conditions.
| Coupling Reagent System | Class | Base (equiv.) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| EDC / HOBt | Carbodiimide | DIPEA (2.2) | 12–24 hours | 85–95% | >95% | Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[3] |
| DIC / OxymaPure® | Carbodiimide | None required* | 6–18 hours | 90–97% | >97% | Oxyma is a non-explosive and highly effective alternative to HOBt.[1] The DIU byproduct is soluble in organic solvents.[10] |
| PyBOP® | Phosphonium Salt | DIPEA (2.2) | 1–4 hours | 90–98% | >97% | Efficient and avoids the carcinogenic HMPA byproduct associated with the original BOP reagent.[7][11][12] |
| HBTU | Aminium Salt | DIPEA (2.2) | 1–4 hours | 90–98% | >97% | Rapid, highly efficient, and generates low levels of racemization.[3][9] |
| HATU | Aminium Salt | DIPEA (2.2) | 30 min – 2 hours | 95–99% | >98% | More reactive than HBTU due to the HOAt moiety, making it ideal for sterically hindered couplings.[8][12][13][14][15] |
*Base is required to neutralize the this compound salt, but carbodiimide reactions can often be run without additional base for the coupling itself to minimize racemization.[1]
Experimental Protocols
The following are generalized protocols for solution-phase synthesis. Anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) are recommended for best results.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a robust and cost-effective choice for many standard couplings.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add the N-protected amino acid (1.0 equiv.) and HOBt (1.2 equiv.) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.2 equiv.) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 equiv.) in a single portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
-
Protocol 2: HATU Mediated Coupling
This protocol is recommended for rapid couplings, sterically hindered amino acids, or when maximizing yield is critical.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Val-OH) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
HATU (1.05 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (1.2 equiv.) and stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[16]
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (1.0 equiv.) to neutralize the salt. Stir for 5 minutes.
-
Add the neutralized amine solution from step 3 to the pre-activated acid solution from step 2.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor reaction progress using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
-
Protocol 3: PyBOP® Mediated Coupling
This phosphonium-based reagent offers a reliable and efficient alternative to both carbodiimide and aminium salt methods.
Materials:
-
N-protected amino acid (1.0 equiv.)
-
This compound (1.0 equiv.)
-
PyBOP® (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv.)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.), this compound (1.0 equiv.), and PyBOP® (1.1 equiv.) in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitor reaction progress using TLC.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
-
Mandatory Visualizations
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Mechanism of carbodiimide coupling with an HOBt additive.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
Activation of H-D-Leu-OBzl.TosOH for Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the activation of H-D-Leucine benzyl ester p-toluenesulfonate salt (H-D-Leu-OBzl.TosOH) for its use in peptide synthesis. This document outlines the fundamental principles, compares common coupling reagents, and offers detailed experimental protocols for both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction
This compound is a commonly utilized building block in the synthesis of peptides, particularly those intended for therapeutic applications where the incorporation of D-amino acids can enhance metabolic stability. The benzyl ester serves as a temporary protecting group for the carboxylic acid, while the p-toluenesulfonate (tosylate) salt enhances the compound's stability and handling properties. Effective peptide bond formation requires the neutralization of the tosylate salt to liberate the free amine of D-leucine, followed by the coupling reaction with an activated N-protected amino acid.
Core Principle: Neutralization and Coupling
The activation of this compound for peptide coupling is a two-stage process. The primary and most critical step is the neutralization of the protonated amino group. The tosylate salt form means the amino group of D-leucine is protonated and thus, not nucleophilic. A non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIPEA), is added to deprotonate the amino group, yielding the free amine which can then participate in the coupling reaction.[1][2]
Following neutralization, the coupling reaction is initiated by activating the carboxylic acid of the incoming N-protected amino acid. This is achieved using a variety of coupling reagents, which convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amine of the D-leucine benzyl ester.[3][4]
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product.[5][6] Below is a comparison of commonly used coupling reagents for the activation of amino acids to be coupled with this compound.
| Coupling Reagent | Additive | Base (Equivalents) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| EDC | HOBt | DIPEA (2.1) | 12-24 hours | 85-95% | >95% | Cost-effective; water-soluble urea byproduct simplifies workup.[5] |
| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 hours | 90-98% | >97% | Rapid and efficient with low racemization. Byproducts are generally soluble in organic solvents.[5] |
| HATU | None | DIPEA (2.0-3.0) | 30 min - 2 hours | 92-99% | >98% | Highly reactive and fast, ideal for sterically hindered amino acids; minimizes racemization.[5][6] |
| PyBOP | HOBt | DIPEA | 30 minutes | ~95% | >95% | Efficient phosphonium-based reagent. |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using HATU
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to this compound in solution.
Materials:
-
Fmoc-amino acid (1.0 equiv.)
-
This compound (1.0 equiv.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 equiv.)[5]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.[5]
-
Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[5]
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (1.0 equiv.) to neutralize the tosylate salt. Stir for 10-15 minutes.
-
Add the neutralized this compound solution to the activated Fmoc-amino acid mixture.[5]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[5]
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[5]
Caption: Workflow for solution-phase peptide synthesis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin using the Boc protection strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)[1]
-
Coupling reagent (e.g., HBTU, 3.9 equivalents)
-
DIPEA (8 equivalents)[1]
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% TFA in DCM.
-
Wash the resin thoroughly with DCM and then DMF to remove residual acid and prepare for coupling.
-
Neutralize the resin with a solution of 5% DIPEA in DMF.
-
In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.[1]
-
Add DIPEA to the vial to neutralize the tosylate salt and for the coupling reaction. Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the washed and neutralized resin.[1]
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Caption: Workflow for a single SPPS coupling cycle.
Troubleshooting Low Coupling Efficiency
A primary cause for low coupling efficiency with this compound is the incomplete neutralization of the protonated amino group.[1] The acidic nature of the p-toluenesulfonic acid counter-ion can lower the pH of the reaction mixture, thereby inhibiting the coupling reaction if not adequately neutralized.[1]
Key Optimization Steps:
-
Ensure Sufficient Base: Use an adequate excess of a non-nucleophilic base like DIPEA to ensure complete neutralization of the tosylate salt and to maintain a favorable pH for the coupling reaction.[1]
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents, as moisture can hydrolyze the activated amino acid and reduce coupling efficiency.[5]
-
Pre-activation: A short pre-activation of the N-protected amino acid with the coupling reagent and base before adding the neutralized this compound can improve yields.[1]
-
Solvent Choice: this compound is soluble in common polar aprotic solvents used in peptide synthesis such as DMF, NMP, and DCM.[1] Ensure complete dissolution for a homogeneous reaction.
Applications in Drug Development
The incorporation of D-amino acids like D-leucine into peptide-based drug candidates is a critical strategy to enhance their proteolytic stability and, consequently, their in vivo half-life. This compound serves as a key building block for the synthesis of these modified peptides. The protocols and principles outlined in this document are fundamental for researchers in drug development aiming to synthesize novel and more robust peptide therapeutics.
References
Application Notes and Protocols: Deprotection of D-Leucine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of reaction conditions and its facile removal under relatively mild conditions make it an attractive choice. This document provides detailed application notes and protocols for the deprotection of the benzyl ester from D-leucine, a crucial step in the synthesis of many biologically active molecules. The primary methods covered are catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed hydrolysis. The selection of the optimal deprotection strategy is critical to ensure a high yield and purity of the final D-leucine product, avoiding unwanted side reactions.
Overview of Deprotection Methods
The choice of deprotection method for D-leucine benzyl ester depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.
-
Catalytic Hydrogenation: This is a widely used and often "clean" method for benzyl group removal.[1] It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via hydrogenolysis, yielding the deprotected carboxylic acid and toluene as a byproduct.
-
Catalytic Transfer Hydrogenation: This method offers a convenient alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.[2] This technique is particularly advantageous for standard laboratory setups.
-
Acid-Catalyzed Hydrolysis: Strong acids, most commonly trifluoroacetic acid (TFA), can be employed to cleave the benzyl ester. This method is suitable when the molecule contains functional groups that are sensitive to hydrogenation conditions but are stable in the presence of strong acid.
Data Presentation
The following tables summarize quantitative data for the common deprotection methods applicable to D-leucine benzyl ester. Yields are often high for these methods when applied to amino acid derivatives.[3]
Table 1: Catalytic Hydrogenation of D-Leucine Benzyl Ester
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temperature | 2-4 | >95 | [3] |
| 10% Pd/C | H₂ (1 atm) | Ethanol | Room Temperature | 3-6 | >95 | General Protocol |
Table 2: Catalytic Transfer Hydrogenation of D-Leucine Benzyl Ester
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10-20 | Quantitative | [4] |
| 10% Pd/C | Triethylsilane | Methanol | Room Temperature | <10 | High | [1] |
| 10% Pd/C | Formic Acid | Methanol | Room Temperature | 15-30 | >90 | [2] |
Table 3: Acid-Catalyzed Hydrolysis of D-Leucine Benzyl Ester
| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-3 | >90 | |
| HBr in Acetic Acid | Acetic Acid | Room Temperature | 2-4 | Variable | General Protocol |
Mandatory Visualization
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
Materials:
-
D-Leucine benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve D-leucine benzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude D-leucine.
-
The product can be further purified by recrystallization if necessary. The yield is typically greater than 95%.[3]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
D-Leucine benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of D-leucine benzyl ester (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 10-20 minutes.
-
After completion of the reaction, filter the hot reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with boiling water (20 mL).
-
Combine the organic filtrate and aqueous washings and concentrate under reduced pressure to afford the desired D-leucine. The yields are virtually quantitative.
Protocol 3: Acid-Catalyzed Hydrolysis using Trifluoroacetic Acid (TFA)
Materials:
-
D-Leucine benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-leucine benzyl ester (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by trituration with diethyl ether or by recrystallization to afford D-leucine. Yields are generally high, often exceeding 90%.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out on the filter paper.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.
-
Trifluoroacetic acid is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Use of H-D-Leu-OBzl.TosOH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers, is a critical strategy in modern peptide drug design to enhance proteolytic stability and modulate biological activity. H-D-Leu-OBzl.TosOH is a key building block for introducing a D-leucine residue at the C-terminus of a peptide sequence. The benzyl ester (OBzl) provides robust protection of the carboxylic acid, compatible with the widely used Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The p-toluenesulfonate (TosOH) salt form enhances the stability and handling of the amino acid derivative.
These application notes provide detailed protocols for the use of this compound in an automated peptide synthesizer, covering resin loading, peptide chain elongation, and final cleavage.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Significance in Automated Peptide Synthesis |
| Molecular Formula | C₂₀H₂₇NO₅S | Accurate mass for calculating reagent quantities. |
| Molecular Weight | 393.50 g/mol | Essential for precise molar calculations for resin loading and coupling reactions. |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Solubility | Soluble in DMF, DCM | Ensures homogeneity in reaction mixtures within the synthesizer. |
Table 2: Representative Parameters for Automated Boc-SPPS
| Step | Reagent/Solvent | Time | Repeats |
| Resin Swelling | DCM | 30 min | 1 |
| Boc Deprotection | 50% TFA in DCM | 2 min | 1 |
| 50% TFA in DCM | 20-30 min | 1 | |
| Washing | DCM | 1 min | 5 |
| Neutralization | 5% DIPEA in DCM | 2 min | 2 |
| Washing | DCM | 1 min | 5 |
| Amino Acid Coupling | Boc-amino acid, HBTU/DIPEA in DMF | 30-60 min | 1-2 |
| Washing | DMF | 1 min | 3 |
| DCM | 1 min | 3 |
Table 3: Comparative Biological Activity of a D-Leucine Containing Peptide
The incorporation of D-leucine can significantly enhance the therapeutic index of a peptide. For example, the antimicrobial peptide Brevinin-1OS (B1OS) shows improved potency and reduced toxicity when a D-leucine is added at the N-terminus (B1OS-D-L).[1]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | Hemolytic Activity (HC₅₀, µM) |
| B1OS | 32 | 64 | >128 |
| B1OS-L (L-Leu added) | 2 | 4 | 29.92 |
| B1OS-D-L (D-Leu added) | 2 | 4 | 74.5 |
| Data sourced from a study on Brevinin-1OS and its analogues.[1][2] |
Experimental Protocols
Protocol 1: Loading of this compound onto Merrifield Resin
This protocol describes the attachment of the first amino acid, D-leucine, to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
This compound
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Resin Washing: Wash the resin with DMF (3 times).
-
Preparation of Amino Acid Solution: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin's substitution) in DMF.
-
Neutralization: Add DIPEA (1.5 equivalents) to the amino acid solution and stir for 10 minutes.
-
Cesium Salt Formation: Add Cs₂CO₃ (0.5 equivalents) to the neutralized amino acid solution and stir for 30 minutes.
-
Coupling: Add the amino acid solution to the swollen resin.
-
Reaction: Shake the mixture at 50°C for 24-48 hours.
-
Washing: Wash the resin with DMF, followed by DCM, and finally MeOH.
-
Drying: Dry the resin under vacuum.
Protocol 2: Automated Peptide Synthesis Cycle (Boc Strategy)
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the D-leucine-loaded resin in an automated peptide synthesizer.
Reagents:
-
D-Leu-OBzl-Merrifield Resin
-
Boc-protected amino acids
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5% DIPEA in DCM
-
Coupling Reagent: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA
-
Solvents: DMF, DCM
Automated Synthesizer Program:
-
Swell Resin: Swell the D-Leu-OBzl-loaded resin in DCM.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin extensively with DCM.
-
Neutralization:
-
Wash the resin with 5% DIPEA in DCM for 2 minutes (repeat twice).
-
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Deliver the pre-activated Boc-amino acid solution (using HBTU/DIPEA in DMF) to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids, a double coupling may be programmed.
-
-
Washing: Wash the resin with DMF, followed by DCM.
-
Repeat: The cycle is repeated with the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the benzyl ester and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (using HF):
-
Drying: Thoroughly dry the peptide-resin under vacuum.
-
Apparatus Setup: Place the dried resin in the reaction vessel of an HF cleavage apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail (e.g., anisole) to the resin.
-
HF Cleavage:
-
Cool the reaction vessel to -78°C.
-
Condense anhydrous HF into the vessel.
-
Allow the mixture to warm to 0°C and stir for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualization
Caption: Experimental workflow for automated peptide synthesis using this compound.
Caption: Impact of D-Leucine incorporation on the therapeutic properties of a peptide.
References
Synthesis of Dipeptides Utilizing H-D-Leu-OBzl.TosOH: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dipeptides using H-D-Leucine benzyl ester p-toluenesulfonate salt (H-D-Leu-OBzl.TosOH). This document outlines detailed experimental protocols, presents expected quantitative data, and includes visualizations to facilitate the successful synthesis and application of these valuable chemical entities. The incorporation of D-amino acids, such as D-Leucine, into peptides is a key strategy for enhancing their proteolytic stability and modulating their biological activity, making them attractive candidates for therapeutic development.
Introduction
Solution-phase peptide synthesis remains a versatile and scalable method for the preparation of short peptides. This compound is a crucial building block in this methodology, offering the advantages of a stable, crystalline salt that is readily converted to the free amine for coupling. The benzyl ester provides robust protection for the C-terminus, which can be selectively removed at a later stage. This document details the coupling of an N-terminally protected amino acid to this compound, a fundamental step in the synthesis of a wide range of dipeptides.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model dipeptide, N-α-Boc-L-Ala-D-Leu-OBzl. The data is based on established protocols for similar dipeptide syntheses and serves as a benchmark for expected outcomes.
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Chemical Name | Role |
| This compound | D-Leucine benzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection |
| Boc-L-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization and coupling |
| DCM | Dichloromethane | Reaction solvent |
| Ethyl Acetate | - | Extraction solvent |
| 1N HCl | Hydrochloric Acid (1 Normal) | Aqueous wash solution |
| 5% NaHCO₃ | Sodium Bicarbonate Solution (5%) | Aqueous wash solution |
| Anhydrous MgSO₄ | Anhydrous Magnesium Sulfate | Drying agent |
Table 2: Representative Quantitative Data for Dipeptide Synthesis
| Product | Starting Materials | Coupling Agent/Additive | Solvent | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Boc-L-Ala-D-Leu-OBzl | Boc-L-Ala-OH, this compound | EDC/HOBt | DCM | 85-95 | >95 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a protected dipeptide using this compound.
Protocol 1: Solution-Phase Synthesis of N-α-Boc-L-Ala-D-Leu-OBzl
This protocol details the coupling of N-Boc-L-Alanine to this compound using EDC and HOBt.
Materials:
-
Boc-L-Ala-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate
-
1N Hydrochloric Acid
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir the solution at room temperature for 20-30 minutes to generate the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add EDC (1.1 eq.) and stir for 15 minutes at 0 °C. To this mixture, add the solution of the free D-Leucine benzyl ester from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by silica gel column chromatography to yield the pure Boc-L-Ala-D-Leu-OBzl.
Protocol 2: Deprotection of the Benzyl Ester
This protocol outlines the removal of the C-terminal benzyl protecting group via catalytic hydrogenolysis.[1]
Materials:
-
Boc-L-Ala-D-Leu-OBzl
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected dipeptide, Boc-L-Ala-D-Leu-OBzl, in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, Boc-L-Ala-D-Leu-OH.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of dipeptides using this compound and a potential mechanism of action for antimicrobial peptides containing D-amino acids.
Caption: Experimental workflow for the synthesis and deprotection of dipeptides.
Caption: Proposed mechanism of action for antimicrobial peptides containing D-Leucine.
References
Application Notes and Protocols for Coupling Sterically Hindered D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered D-amino acids into peptide chains is a critical strategy in modern drug discovery and development. These unnatural amino acids offer significant advantages, including enhanced proteolytic stability, constrained conformational flexibility leading to specific secondary structures, and improved pharmacokinetic profiles.[1][2][3] However, their bulky nature presents a significant challenge to standard peptide coupling protocols, often resulting in low yields and incomplete reactions.[3][4]
This document provides detailed application notes and protocols for the efficient coupling of sterically hindered D-amino acids, addressing common challenges and offering strategies for optimization.
Overcoming Steric Hindrance: Key Strategies
The primary obstacle in coupling sterically hindered D-amino acids is the spatial obstruction at the reaction site, which slows down or prevents the formation of the peptide bond.[5] To overcome this, several strategies can be employed:
-
Selection of Potent Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient for these demanding couplings.[6][7] More powerful in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP), are significantly more effective.[6][7]
-
Optimization of Reaction Conditions:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective method for driving difficult couplings to completion quickly.[6][7]
-
Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[5][6][7]
-
Double Coupling: After an initial coupling attempt, a second coupling with a fresh solution of the activated amino acid can be performed to ensure complete reaction.[5][7]
-
-
Solvent Choice: The choice of solvent is crucial for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[7]
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[7][8][9]
Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered D-amino acids. The following table summarizes the performance of various reagents in challenging coupling scenarios.
| Coupling Reagent | Type | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient for sterically hindered couplings, including N-methylated amino acids.[4][6] | Based on potentially explosive HOAt.[6][8] |
| HBTU/TBTU | Aminium/Uronium Salt | Widely used, effective for many difficult couplings.[8] | Can be less effective than HATU for highly hindered residues; based on potentially explosive HOBt.[4][8] |
| HCTU | Aminium/Uronium Salt | More reactive than HBTU. | Based on potentially explosive 6-Cl-HOBt. |
| PyBOP | Phosphonium Salt | Excellent choice for hindered couplings, demonstrating high reactivity.[6] | Solutions in DMF have moderate stability. |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable to HATU with a better safety profile (Oxyma-based).[6][8] | |
| Acyl Fluorides (e.g., using TFFH) | - | Highly effective for extremely hindered couplings, such as with α,α-disubstituted amino acids.[7][8] | Requires an additional reaction step to form the acyl fluoride.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered D-Amino Acid using HATU
This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing a sterically hindered D-amino acid using HATU as the coupling reagent.
Materials:
-
Fmoc-protected sterically hindered D-amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered D-amino acid (3-5 equivalents relative to resin loading) and HATU (3-4.9 equivalents) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
-
Double Coupling (Optional):
-
If the monitoring test indicates an incomplete reaction, repeat steps 2-5 with a fresh solution of the activated amino acid.[7]
-
Experimental Workflow for HATU Coupling
Caption: Workflow for coupling sterically hindered D-amino acids using HATU.
Protocol 2: Coupling of Extremely Hindered D-Amino Acids via Acyl Fluoride Formation
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory results.
Materials:
-
Fmoc-protected sterically hindered D-amino acid (e.g., Fmoc-Aib-OH)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation:
-
Perform resin swelling and Fmoc deprotection as described in Protocol 1, Step 1.
-
-
Acyl Fluoride Formation:
-
In a separate, dry reaction vessel, dissolve the protected, sterically hindered D-amino acid (1 equivalent) in anhydrous DCM.
-
Add TFFH (1 equivalent) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed at room temperature. Reaction times may vary depending on the specific amino acids being coupled and can range from 1 hour to overnight.
-
-
Monitoring and Washing:
-
Monitor the reaction and wash the resin as described in Protocol 1, Steps 4 and 5.
-
Logical Flow for Acyl Fluoride Coupling
Caption: Logical flow for coupling via acyl fluoride formation.
Quantitative Data Summary
While precise, universally applicable quantitative data for coupling efficiencies is challenging to present due to the high dependency on the specific amino acid sequence, resin, and reaction conditions, the following table provides a general comparison of expected outcomes based on the chosen strategy.
| Strategy | Coupling Reagent | Typical Reaction Time | Expected Yield (for difficult couplings) | Key Considerations |
| Standard Potent Coupling | HATU, COMU, PyBOP | 1-4 hours | Good to Excellent | Most common and effective method for a wide range of hindered amino acids.[6] |
| Extended Reaction Time | HATU, COMU, PyBOP | 4 hours to overnight | Improved | Necessary for particularly slow reactions.[6][7] Monitor for potential side reactions. |
| Elevated Temperature (Microwave) | HATU, COMU | 5-30 minutes | Excellent | Significantly accelerates coupling but requires specialized equipment.[6][7] Risk of racemization should be considered. |
| Double Coupling | HATU, COMU, PyBOP | 2 x (1-2 hours) | High | A reliable method to drive the reaction to completion if the first coupling is incomplete.[5][7] |
| Acyl Fluoride Formation | TFFH | 1 hour to overnight | Very High | Reserved for the most challenging couplings where other methods fail.[7][8] |
Note: The "Expected Yield" is a qualitative measure. For quantitative assessment, it is crucial to monitor each coupling step. The ninhydrin (Kaiser) test is commonly used for primary amines, while the isatin or chloranil test can be used for secondary amines (e.g., after coupling to proline or an N-methylated amino acid).[6]
Conclusion
The successful incorporation of sterically hindered D-amino acids is achievable with the appropriate selection of potent coupling reagents and the optimization of reaction conditions. For most applications, reagents like HATU and COMU, combined with extended reaction times or double coupling strategies, will provide excellent results. In extreme cases, the formation of acyl fluorides offers a powerful alternative. By employing the protocols and strategies outlined in these application notes, researchers can effectively overcome the challenges associated with sterically hindered D-amino acids, enabling the synthesis of complex peptides for a wide range of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Peptide Synthesis with Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic peptide synthesis (EPS) presents a powerful and green alternative to traditional chemical peptide synthesis methods. By leveraging the catalytic prowess of enzymes, typically proteases, in a synthetic direction, EPS offers remarkable stereo- and regioselectivity, milder reaction conditions, and a reduced need for complex protecting group strategies. This approach is particularly advantageous in the synthesis of peptides for pharmaceutical and biotechnological applications, where purity and process safety are paramount.
This document provides detailed application notes and experimental protocols for the synthesis of peptides using amino acid esters as the acyl donor component. We will explore the use of common enzymes such as papain, α-chymotrypsin, and thermolysin, and discuss key concepts including kinetic versus thermodynamic control.
Core Concepts in Enzymatic Peptide Synthesis
The fundamental principle of EPS involves reversing the natural hydrolytic action of proteases. This is typically achieved under kinetically controlled conditions where an activated amino acid derivative, such as an amino acid ester, is used as the acyl donor. The enzyme forms an acyl-enzyme intermediate, which is then aminolyzed by the amino group of a nucleophile (the amino component) to form a new peptide bond. This process competes with hydrolysis, the reaction of the acyl-enzyme intermediate with water.
Kinetic vs. Thermodynamic Control
The outcome of an enzymatic peptide synthesis reaction can be governed by either kinetic or thermodynamic control.[1]
-
Kinetic Control: This is favored when using activated acyl donors like amino acid esters. The reaction is rapid and essentially irreversible under optimal conditions. The product that is formed fastest is the predominant product.[1] Key factors to maximize the synthesis-to-hydrolysis ratio (S/H ratio) under kinetic control include the choice of enzyme, the nature of the amino acid ester, the concentration of the nucleophile, and the reaction medium (e.g., low water content, organic co-solvents).
-
Thermodynamic Control: In this approach, the reaction reaches equilibrium. The most stable product will be the major product.[1] This is often a slower process and may require conditions that shift the equilibrium towards synthesis, such as product precipitation or the use of biphasic systems.
Data Presentation: Enzyme Performance in Dipeptide Synthesis
The choice of enzyme is critical for successful peptide synthesis, as their specificities for both the acyl donor and the nucleophile vary significantly. The following tables summarize quantitative data for dipeptide synthesis using papain, α-chymotrypsin, and thermolysin.
Table 1: Papain-Catalyzed Dipeptide Synthesis
| Acyl Donor (Z-Xaa-OR) | Nucleophile (H-Yaa-NH₂) | Ester (OR) | Yield (%) | Reference |
| Z-Gly-OBn | H-Phe-NH₂ | Benzyl | ~70 | [2][3] |
| Z-Ala-OBn | H-Phe-NH₂ | Benzyl | ~80 | [2][3] |
| Z-Phe-OBn | H-Phe-NH₂ | Benzyl | ~90 | [2][3] |
| Z-Gly-ODmap | H-Phe-NH₂ | Dimethylaminophenyl | >95 | [2][3] |
| Z-Ala-ODmap | H-Phe-NH₂ | Dimethylaminophenyl | >95 | [2][3] |
| Z-Phe-ODmap | H-Phe-NH₂ | Dimethylaminophenyl | >95 | [2][3] |
Z = Benzyloxycarbonyl, Bzl = Benzyl, Dmap = Dimethylaminophenyl
Table 2: α-Chymotrypsin-Catalyzed Dipeptide Synthesis
| Acyl Donor | Nucleophile | Yield (%) | Conditions | Reference |
| Ac-Phe-OMe | H-Ala-NH₂ | High | Aqueous/Organic | [4] |
| Ac-Tyr-OEt | H-Leu-NH₂ | >90 | Aqueous | [1] |
| Z-Phe-OCam | H-Leu-NH₂ | ~85 | Frozen Aqueous Solution (-24°C) | [5] |
Ac = Acetyl, Me = Methyl, Et = Ethyl, OCam = Carbamoylmethyl
Table 3: Thermolysin-Catalyzed Dipeptide Synthesis
| Acyl Donor | Nucleophile | Yield (%) | Conditions | Reference |
| Z-Phe | H-Leu-NH₂ | ~80 | pH 7, 37°C, 5h | [6] |
| Z-Asp | H-Phe-OMe | >90 | Biphasic system | [7] |
| Z-Ala-Gly | H-Leu-NHPh | High | pH 7.5, 37°C | [8] |
OMe = Methyl ester
Experimental Protocols
The following are generalized protocols for enzymatic peptide synthesis. Optimization of substrate concentrations, enzyme concentration, pH, temperature, and reaction time is recommended for specific peptide sequences.
Protocol 1: General Procedure for Papain-Catalyzed Dipeptide Synthesis in an Aqueous System
Materials:
-
N-protected amino acid ester (e.g., Z-Xaa-OR)
-
Amino acid amide or ester nucleophile (e.g., H-Yaa-NH₂)
-
Papain (crystalline suspension or lyophilized powder)
-
Buffer (e.g., 0.2 M HEPES, pH 8.0)
-
Organic co-solvent (e.g., DMF, acetonitrile), optional
-
Reaction vessel
-
Stirring plate and stir bar
-
HPLC system for monitoring
-
RP-HPLC system for purification
Procedure:
-
Substrate Preparation: Dissolve the N-protected amino acid ester (e.g., 2 mM) and the nucleophile (e.g., 15 mM) in the reaction buffer. If using an organic co-solvent, it can be added at this stage (e.g., 10% v/v).[3]
-
Enzyme Preparation: If using lyophilized papain, prepare a stock solution in a suitable buffer.
-
Reaction Initiation: Add the papain solution to the substrate mixture to initiate the reaction (e.g., final concentration 70 µM).[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with constant stirring.
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by adding acid), and analyze by HPLC to monitor the formation of the product and the consumption of the ester substrate.
-
Reaction Termination: Once the reaction has reached completion or the desired conversion, stop the reaction by acidifying the mixture (e.g., with TFA to pH 2-3) or by adding a specific inhibitor.
-
Purification: Purify the target peptide from the reaction mixture using preparative reverse-phase HPLC (RP-HPLC).[9]
-
Characterization: Characterize the purified peptide using mass spectrometry and, if necessary, NMR.
Protocol 2: General Procedure for Thermolysin-Catalyzed Dipeptide Synthesis in a Biphasic System
Materials:
-
N-protected amino acid (e.g., Z-Asp)
-
Amino acid ester nucleophile (e.g., H-Phe-OMe)
-
Thermolysin (immobilized or free)
-
Organic solvent (e.g., ethyl acetate, tert-amyl alcohol)
-
Aqueous buffer (e.g., 0.1 M MES, pH 5.5)[10]
-
pH meter and acid/base for pH adjustment
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Prepare Reaction Mixture: In a reaction vessel, combine the N-protected amino acid (e.g., 80 mM) and the amino acid ester nucleophile (e.g., 160 mM).[10]
-
Add Solvents: Add the aqueous buffer and the organic solvent in a defined ratio (e.g., 1:1 v/v).[10]
-
pH Adjustment: Adjust the pH of the aqueous phase to the desired value (e.g., 5.5-5.8) using a suitable acid or base.[10]
-
Enzyme Addition: Add thermolysin to the biphasic mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) with vigorous stirring to ensure efficient mixing of the two phases. The product may precipitate, driving the reaction towards synthesis.[10]
-
Product Isolation: If the product precipitates, it can be isolated by filtration or centrifugation.[10]
-
Washing and Purification: Wash the isolated product with water and/or organic solvent to remove unreacted substrates and buffer salts. Further purification can be performed by recrystallization or RP-HPLC.[9][10]
-
Analysis: Analyze the final product for purity and identity using HPLC and mass spectrometry.
Monitoring and Purification
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both monitoring the progress of the enzymatic reaction and for purifying the final peptide product.[11][12]
-
Reaction Monitoring: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). This allows for the separation and quantification of the starting materials and the product.
-
Purification: Preparative RP-HPLC is the standard method for purifying synthetic peptides.[9] Fractions are collected and analyzed for purity. Those meeting the desired purity specifications are pooled and lyophilized to obtain the final peptide product as a powder.
Applications in Drug Development
Enzymatic peptide synthesis is gaining traction in the pharmaceutical industry due to several key advantages over traditional chemical synthesis.
Advantages:
-
High Selectivity: Enzymes provide excellent stereoselectivity, eliminating the risk of racemization, and high regioselectivity, often obviating the need for side-chain protecting groups.[13]
-
Mild Reaction Conditions: Reactions are typically performed in aqueous environments at or near neutral pH and moderate temperatures, which preserves the integrity of sensitive functional groups.[5]
-
Green Chemistry: EPS reduces the use of hazardous reagents and organic solvents, leading to a more environmentally friendly process.[13]
-
Simplified Purification: The high selectivity of enzymatic reactions often results in cleaner crude products, simplifying downstream purification.
Limitations:
-
Enzyme Specificity: The substrate scope of a given enzyme can be limited, potentially restricting the range of synthesizable peptide sequences.
-
Enzyme Cost and Stability: The cost and operational stability of enzymes can be a concern for large-scale manufacturing, although enzyme immobilization can mitigate these issues.
-
Hydrolysis: The competing hydrolysis reaction can reduce product yields, requiring careful optimization of reaction conditions.
Conclusion
Enzymatic peptide synthesis using amino acid esters is a versatile and efficient methodology for the construction of peptide bonds. By understanding the principles of enzyme specificity and reaction control, and by employing robust analytical and purification techniques, researchers can leverage this powerful approach for the synthesis of a wide range of peptides for basic research and for the development of novel peptide-based therapeutics.
References
- 1. diva-portal.org [diva-portal.org]
- 2. research.vu.nl [research.vu.nl]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Chymotrypsin-catalyzed peptide synthesis. Kinetic analysis of the kinetically controlled peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses | MDPI [mdpi.com]
- 6. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and equilibrium for thermolysin-catalyzed syntheses of dipeptide precursors in aqueous/organic biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Peptide Synthesis using H-D-Leu-OBzl·TosOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Leu-OBzl·TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) is a crucial building block in peptide synthesis, particularly for the incorporation of D-Leucine residues into peptide chains. The use of the D-enantiomer is of significant interest in drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This document provides detailed application notes and protocols for the large-scale synthesis of peptides using H-D-Leu-OBzl·TosOH, covering both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.
Disclaimer: The following protocols are adapted from established methods for the analogous compound, H-Gly-OBzl·TosOH, due to a lack of specific large-scale synthesis literature for H-D-Leu-OBzl·TosOH. These protocols serve as a guideline and may require optimization based on the specific peptide sequence and scale.
Data Presentation
Compound Properties
| Property | Value |
| Compound Name | H-D-Leu-OBzl·TosOH |
| Synonyms | D-Leucine benzyl ester p-toluenesulfonate salt |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol [1][2][3] |
| Appearance | White to off-white powder[1][3] |
Representative Data for Solution-Phase Dipeptide Synthesis
The following table outlines typical reagents and expected yields for the synthesis of a dipeptide, adapted for Boc-X-D-Leu-OBzl.
| Product | Starting Materials | Coupling Agent | Racemization Suppressor | Solvent | Typical Yield (%) |
| Boc-Ala-D-Leu-OBzl | Boc-Ala-OH, H-D-Leu-OBzl·TosOH | WSCI | HOBt | THF | ~90 |
| Boc-Phe-D-Leu-OBzl | Boc-Phe-OH, H-D-Leu-OBzl·TosOH | WSCI | HOBt | DMF | ~85 |
Representative Data for Solid-Phase Peptide Synthesis (SPPS)
This table presents typical loading efficiency of the first amino acid onto a resin, a critical step in SPPS.
| Resin Type | Loading Method | Reagents | Typical Loading Efficiency (%) |
| Merrifield Resin (1% DVB, 1.0 meq/g) | Cesium Salt Method | H-D-Leu-OBzl·TosOH, Cs₂CO₃, DIPEA, DMF | 75 - 90 |
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide (Boc-Ala-D-Leu-OBzl)
This protocol details the coupling of N-Boc-Alanine to H-D-Leu-OBzl·TosOH in a solution phase.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
H-D-Leu-OBzl·TosOH
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (WSCI)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve Boc-Ala-OH (1 equivalent), H-D-Leu-OBzl·TosOH (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add WSCI (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with 1N HCl, water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/n-hexane to yield pure Boc-Ala-D-Leu-OBzl.
Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This section covers the initial loading of H-D-Leu-OBzl·TosOH onto a Merrifield resin and a subsequent cycle of peptide chain elongation.
2.1. Loading of H-D-Leu-OBzl·TosOH onto Merrifield Resin
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
H-D-Leu-OBzl·TosOH
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Wash the resin with DMF.
-
In a separate flask, dissolve H-D-Leu-OBzl·TosOH (1.5 equivalents relative to resin substitution) in DMF.
-
Neutralize the tosylate salt by adding DIPEA (1.5 equivalents) to the solution and stirring for 10 minutes.
-
Add Cs₂CO₃ (0.5 equivalents) to the neutralized solution and stir for 30 minutes to form the cesium salt.
-
Add the resulting mixture to the swollen resin.
-
Shake the reaction mixture at 50°C for 24-48 hours.
-
Wash the resin with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
2.2. Peptide Chain Elongation Cycle (One Cycle)
Materials:
-
D-Leucine-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid (next in sequence)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swelling: Swell the D-Leucine-loaded resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the resin with 5% DIPEA in DCM, followed by extensive washing with DCM.
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and stir at 0°C for 10 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-D-Leu-OBzl.TosOH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, specifically focusing on low coupling efficiency with H-D-Leu-OBzl.TosOH.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors, primarily related to the inherent properties of the molecule and the reaction conditions. The most common culprits include:
-
Incomplete Neutralization of the Tosylate Salt: this compound is a salt where the amino group is protonated. For the coupling reaction to proceed, this amino group must be deprotonated to a free amine by a base. Insufficient base will result in a significant portion of the amino acid not being available for coupling.
-
Steric Hindrance: The isobutyl side chain of leucine presents a moderate level of steric bulk, which can impede the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate.
-
Suboptimal Activation of the Coupling Partner: The carboxylic acid of the N-protected amino acid being coupled to this compound must be sufficiently activated. Inefficient activation will lead to a slow and incomplete reaction.
-
Poor Solubility and Aggregation: While this compound is generally soluble in common peptide synthesis solvents, the growing peptide chain can sometimes aggregate, particularly with hydrophobic residues, hindering access to the reactive N-terminus.
-
Reagent Quality and Reaction Conditions: The purity of reagents (amino acids, coupling reagents, solvents) and adherence to optimal reaction conditions (temperature, time) are critical for successful coupling.
Q2: How does the D-configuration of leucine impact the coupling reaction?
The D-configuration of leucine does not inherently reduce the chemical reactivity of the amino or carboxyl groups. However, it is a critical consideration for two main reasons:
-
Racemization: The use of a D-amino acid, especially when coupled with forcing conditions often required to overcome steric hindrance (e.g., stronger coupling reagents, elevated temperatures), increases the risk of racemization at the alpha-carbon of the activated amino acid. This can lead to the formation of diastereomeric impurities that are difficult to separate.
-
Peptide Structure and Biology: The incorporation of a D-amino acid will significantly alter the resulting peptide's secondary structure and its interaction with biological targets, which are typically stereospecific.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like D-leucine?
For sterically hindered amino acids, more potent coupling reagents are generally required to achieve high efficiency. While standard carbodiimides like DCC or DIC can be used, often with additives like HOBt or Oxyma, they may prove insufficient. More powerful options include:
-
Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are highly efficient and are often the reagents of choice for difficult couplings.[1] They react rapidly to form activated esters, promoting faster amide bond formation.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective for hindered couplings due to their high reactivity.
-
Imidazolium Reagents: Reagents like CBMIT have shown utility in coupling sterically hindered amino acids with a low risk of racemization.[2]
Q4: What is the role of the base in the coupling reaction, and which one should I choose?
The base plays a crucial dual role in the coupling reaction with this compound:
-
Neutralization: It deprotonates the tosylate salt to generate the free amine of this compound, making it nucleophilic.
-
Facilitating Coupling: Many coupling reagents, particularly onium salts, require a base to facilitate the activation and coupling steps.
Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is widely used in peptide synthesis to minimize side reactions like racemization.[3]
-
N-Methylmorpholine (NMM): A slightly weaker, moderately hindered base that is also a popular choice.
-
2,4,6-Collidine: A more hindered and weaker base that can be beneficial in reducing racemization in sensitive couplings.
For sterically hindered couplings, a hindered base like DIPEA is often preferred. It is crucial to use the correct stoichiometry of the base to ensure complete neutralization and facilitate the reaction.
Q5: How can I monitor the progress of the coupling reaction?
Monitoring the reaction is essential to determine its completion and to decide if a recoupling step is necessary. Common methods include:
-
Ninhydrin (Kaiser) Test: This is a widely used qualitative test for the presence of free primary amines on the solid support. A positive test (blue/purple beads) indicates an incomplete reaction.
-
Chloranil Test: Useful for detecting secondary amines, such as the N-terminus of proline, where the Kaiser test is ineffective.
-
LC-MS Analysis of a Cleaved Sample: A small amount of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to check for the presence of the desired product and any deletion sequences (peptide missing the D-leucine residue).
Data Presentation
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following tables provide a comparative overview of the performance of various coupling reagents for sterically hindered amino acids.
Note: The following data is representative and compiled from studies on various sterically hindered amino acids. Actual yields and racemization levels can vary depending on the specific peptide sequence, reaction conditions, and the N-protected amino acid being coupled.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations |
| DIC | HOBt/Oxyma | DIPEA | 4 - 12 hours | 70 - 90% | Low to Moderate | Cost-effective; slower reaction times. |
| HBTU | - | DIPEA | 1 - 4 hours | 90 - 98% | Low | Rapid and efficient; a common choice for difficult couplings.[4] |
| HATU | - | DIPEA/Collidine | 30 min - 2 hours | >95% | Very Low | Highly reactive and very effective for severely hindered couplings.[1] |
| PyBOP | - | DIPEA | 1 - 3 hours | 90 - 97% | Low | Powerful phosphonium-based reagent. |
| COMU | - | DIPEA | 30 min - 2 hours | >95% | Very Low | High efficiency comparable to HATU, with non-explosive byproducts.[1] |
Experimental Protocols
Protocol 1: General Procedure for Coupling an N-Protected Amino Acid to this compound (Solution Phase)
This protocol describes a general method for the coupling of an Fmoc-protected amino acid to this compound using HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the this compound solution, add DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature to ensure complete neutralization of the tosylate salt.
-
Add the neutralized this compound solution to the solution of the activated Fmoc-amino acid.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Protocol 2: On-Resin Coupling of a Sterically Hindered Amino Acid (Solid-Phase Peptide Synthesis)
This protocol outlines a high-efficiency coupling method for introducing a sterically hindered amino acid onto a solid support using HATU.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) (3-5 eq)
-
HATU (3-5 eq)
-
DIPEA or Collidine (6-10 eq)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and HATU (3-5 eq) in DMF. Add DIPEA or Collidine (6-10 eq) to the solution and vortex for 1-2 minutes. This is the pre-activation step.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C), though this may increase the risk of racemization.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines. If the test is positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified mechanism of peptide bond formation.
Caption: Logical relationship of factors affecting coupling efficiency.
References
Technical Support Center: Prevention of Racemization in D-Amino Acid Peptide Synthesis
Welcome to the technical support center for preventing racemization during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols to maintain the stereochemical integrity of D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (e.g., a D-amino acid) is converted into a mixture of both D and L enantiomers.[1][2] During peptide synthesis, the chiral center (α-carbon) of an amino acid can lose its stereochemical configuration, leading to the incorporation of the incorrect isomer into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][3]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and easily abstracted by a base, leading to a loss of stereochemistry. The subsequent reaction with the amine component can produce both the desired peptide and the undesired diastereomer.[1][4]
-
Direct Enolization (Direct α-abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][5] This enolate can then be protonated from either side, resulting in racemization. This is less common but can be significant under strongly basic conditions.[1][6]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][2][7] Other amino acids like serine, and those with electron-withdrawing groups in their side chains, can also be susceptible under certain conditions.[6][7]
Troubleshooting Guides
Issue 1: I'm observing significant racemization of a specific D-amino acid in my synthesized peptide. What are the likely causes?
This issue can stem from several factors in your synthesis protocol. Consider the following:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without appropriate additives.[4] To minimize racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[4]
-
Base Selection: The type and concentration of the base used during the coupling step have a major impact. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[4]
-
Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the formation of the oxazolone intermediate, leading to more racemization.[4]
-
Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[4][8][9]
-
Solvent Choice: The polarity of the solvent can influence racemization. Polar solvents like DMF can sometimes lead to more extensive racemization, especially with bulky residues.[10]
Issue 2: How can I minimize racemization when using carbodiimide coupling reagents?
When using carbodiimides like DIC, the addition of certain additives is crucial to suppress racemization. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4][11]
Recommended Combinations:
-
DIC with Oxyma (ethyl cyanohydroxyiminoacetate): Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[4][5]
-
DIC with HOBt (1-hydroxybenzotriazole): This is a classic combination that is still widely used to reduce racemization.[4][5]
-
DIC with HOAt (1-hydroxy-7-azabenzotriazole): HOAt is generally more effective than HOBt at suppressing racemization.[11]
Issue 3: What is the best base to use to avoid racemization during the coupling step?
The choice of base is critical for minimizing racemization. A weaker and more sterically hindered base is preferable.
-
Recommended: 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) are good choices as their steric hindrance reduces the abstraction of the α-proton.[4][5]
-
Use with Caution: Diisopropylethylamine (DIPEA) is a stronger base and can lead to higher levels of racemization.[11]
Data and Protocols
Quantitative Data on Racemization Prevention
The following table summarizes the effectiveness of different coupling conditions in minimizing racemization for sensitive amino acids.
| Amino Acid | Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Cysteine | HBTU | - | DIPEA | 80 | High | [8] |
| Cysteine | HBTU | - | Collidine | 80 | Minimized | [8] |
| Cysteine | HBTU | - | DIPEA | 50 | Limited | [8] |
| Histidine | HBTU | - | DIPEA | 80 | High | [8] |
| Histidine | HBTU | - | DIPEA | 50 | Limited | [8] |
| Aspartic Acid | Various | None | Piperidine (deprotection) | Microwave | Susceptible | [8] |
| Aspartic Acid | Various | HOBt (in deprotection) | Piperidine (deprotection) | Microwave | Reduced | [8] |
| Aspartic Acid | Various | None | Piperazine (deprotection) | Microwave | Reduced | [8] |
Experimental Protocol: Minimized Racemization Coupling of a D-Amino Acid
This protocol is designed to minimize racemization during the coupling of a sensitive D-amino acid (e.g., D-Cysteine or D-Histidine) in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Cys(Trt)-OH) (3 equivalents)
-
Resin with N-terminal deprotected peptide
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all traces of piperidine.[4]
-
-
Coupling Mixture Preparation (Minimized Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-D-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.[4]
-
Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Crucially, do not let this activation mixture stand for a prolonged period. [4]
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours. For particularly sensitive amino acids, consider performing the coupling at a lower temperature (e.g., 0°C or room temperature instead of elevated temperatures).[8]
-
-
Washing:
-
After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Visual Guides
Signaling Pathways and Workflows
Caption: Primary mechanisms of racemization in peptide synthesis.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Managing Steric Hindrance with D-Leucine Derivatives in Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered peptide couplings involving D-Leucine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling yields when incorporating D-Leucine derivatives?
Low coupling yields with sterically hindered amino acids like D-Leucine derivatives are often due to a combination of factors:
-
Steric Hindrance: The bulky side chain of Leucine can physically block the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues like Leucine, can aggregate on the solid support, leading to incomplete reactions.[1][2]
-
Inappropriate Coupling Reagent: Standard coupling reagents may be insufficient for overcoming the steric barrier presented by D-Leucine.[1]
Q2: Which coupling reagents are most effective for sterically hindered D-Leucine couplings?
For difficult couplings involving sterically hindered amino acids, potent activating reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[3]
-
Uronium/Aminium Reagents: Reagents such as HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[4] HATU is frequently recommended for such challenging couplings.[4]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings due to their high reactivity.[4]
-
Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, provides coupling efficiencies comparable to HATU but with an improved safety profile.[4]
Q3: How can I minimize epimerization (racemization) when coupling D-Leucine derivatives?
Epimerization, the conversion of the D-Leucine residue to L-Leucine, is a significant concern as it can lead to diastereomeric impurities that are difficult to separate.[5] Key strategies to minimize this include:
-
Choice of Coupling Reagent and Additive: Using additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] COMU is also known for its superior racemization suppression compared to HOBt-based reagents.[6]
-
Base Selection: Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[1][6]
-
Controlled Activation: Reduce the pre-activation time before adding the amine component to avoid over-activation of the carboxylic acid.[1]
-
Optimized Temperature: If heating is necessary to overcome steric hindrance, use the shortest time required to achieve a good yield to minimize epimerization.[1]
Q4: Can reaction conditions be modified to improve coupling efficiency?
Yes, optimizing reaction conditions is a critical strategy for managing steric hindrance.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted synthesis is particularly effective at increasing reaction rates for difficult couplings.[4]
-
Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time can help drive the reaction to completion.[4]
-
Solvent Choice: While DMF is a standard solvent, in some cases, using a less polar co-solvent like DCM might be beneficial. However, solvent choice should be carefully considered in the context of peptide aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of D-Leucine derivatives.
Issue 1: Low or Incomplete Coupling Detected
-
Symptom: A positive Kaiser test (blue beads) or other qualitative tests after the coupling step indicates the presence of unreacted free amines.[7] Mass spectrometry (MS) analysis of the crude peptide may show a significant peak corresponding to a deletion sequence.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
-
Symptom: HPLC or LC-MS analysis of the purified peptide shows a peak with the same mass as the target peptide but a different retention time, indicating the presence of the L-Leucine diastereomer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Reagent Class | Examples | Relative Reactivity | Risk of Epimerization | Notes |
| Uronium/Aminium | HATU, HCTU | Very High | Low to Moderate | HATU is often considered the gold standard for difficult couplings.[4] HCTU is also highly effective. |
| Phosphonium | PyBOP, PyAOP | High | Low | Generally associated with lower racemization levels compared to some uronium reagents.[1] |
| Oxyma-Based | COMU | Very High | Very Low | Offers coupling efficiency comparable to HATU with superior racemization suppression and a better safety profile.[4][6] |
| Carbodiimide | DCC, DIC | Moderate | Moderate to High | Often insufficient for very hindered residues when used alone.[4] Requires an additive like Oxyma Pure or HOAt to reduce epimerization.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of D-Leucine using HATU
This protocol outlines a general procedure for coupling a sterically hindered D-Leucine derivative on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.[4]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-D-Leucine derivative (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) or N-methylmorpholine (NMM) in DMF.
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[4]
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes. For particularly difficult couplings, this time can be extended to 4 hours or even overnight.[4]
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[4]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[7] If the test is positive, consider a second coupling (double coupling).[4]
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Resin Preparation: After a failed or incomplete coupling attempt (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.
Experimental Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: H-D-Leu-OBzl·TosOH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of H-D-Leu-OBzl·TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is H-D-Leu-OBzl·TosOH and what are its primary applications in peptide synthesis?
A1: H-D-Leu-OBzl·TosOH is the p-toluenesulfonate salt of the D-enantiomer of Leucine, with its carboxylic acid group protected by a benzyl ester (OBzl). It is primarily used as a building block for introducing a C-terminal D-Leucine residue in solid-phase and solution-phase peptide synthesis. The tosylate salt form enhances its stability and handling properties.
Q2: What are the most common side reactions observed when using H-D-Leu-OBzl·TosOH?
A2: The most common side reactions include:
-
Racemization: Conversion of the D-Leucine residue to its L-enantiomer, leading to diastereomeric impurities.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide-ester, resulting in chain termination and the formation of a cyclic dipeptide byproduct.[1] This is particularly relevant when D-Leucine is the C-terminal residue.
-
Incomplete Coupling: Failure to form the peptide bond, leading to deletion sequences.
-
Side reactions related to the benzyl ester: Although generally stable, the benzyl ester can undergo side reactions under certain cleavage or deprotection conditions.[2]
Q3: How does the tosylate (TosOH) counter-ion affect the coupling reaction?
A3: The amino group of H-D-Leu-OBzl is protonated by the tosylate counter-ion, rendering it unreactive as a nucleophile.[3] Therefore, a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), must be added to the reaction mixture to neutralize the salt and liberate the free amine for the coupling reaction.[1][3]
Q4: Is H-D-Leu-OBzl·TosOH prone to racemization?
A4: Yes, like most amino acid derivatives, D-Leucine can be susceptible to racemization during the activation and coupling steps of peptide synthesis.[4][5] The extent of racemization is influenced by factors such as the choice of coupling reagent, base, solvent, and reaction temperature.[6] Using sterically hindered bases like DIPEA and adding racemization suppressors like 1-Hydroxybenzotriazole (HOBt) can minimize this side reaction.[1][4]
Q5: What is diketopiperazine (DKP) formation and why is it a concern with H-D-Leu-OBzl·TosOH?
A5: Diketopiperazine formation is an intramolecular side reaction where the free N-terminal amine of a dipeptide attacks the ester carbonyl, leading to the cleavage of the dipeptide from the resin (in SPPS) or in solution and the formation of a cyclic dipeptide.[1][7] This is a significant issue when coupling the third amino acid to a dipeptide sequence ending in D-Leucine benzyl ester. The use of milder deprotection conditions and coupling the subsequent amino acid rapidly can help to minimize DKP formation.[7]
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Presence of unreacted starting material (H-D-Leu-OBzl·TosOH or the N-protected amino acid) detected by TLC or LC-MS.[1]
-
Positive Kaiser test after the coupling step in solid-phase peptide synthesis (SPPS), indicating free primary amines on the resin.[3]
Possible Causes & Solutions:
| Root Cause | Recommended Action | Verification |
| Insufficient Neutralization | Ensure the addition of a sufficient amount (typically 2-4 equivalents) of a non-nucleophilic base like DIPEA or NMM to neutralize the tosylate salt.[3] | Perform a test coupling in solution and monitor by TLC for the consumption of starting materials. |
| Inefficient Coupling Reagent | The chosen coupling reagent may have degraded or may not be potent enough. Consider switching to a more efficient reagent like HBTU, HATU, or COMU. | Check the expiration date and storage conditions of your coupling reagent. Perform a small-scale test reaction with a known efficient coupling. |
| Steric Hindrance | The N-protected amino acid being coupled may be sterically bulky. | Increase the coupling reaction time (from 2 hours up to overnight).[3] Consider a double coupling step. |
| Peptide Aggregation (SPPS) | The growing peptide chain on the resin may be aggregating, hindering further reactions.[8] | Change the solvent to NMP or add DMSO.[8] Perform the coupling at a higher temperature or use sonication.[8] |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
Appearance of an additional peak with the same mass but a different retention time in chiral HPLC or LC-MS analysis of the final peptide.
Possible Causes & Solutions:
| Root Cause | Recommended Action | Verification |
| Base-Induced Racemization | The base used for neutralization or coupling is too strong or not sterically hindered. | Switch from a base like Triethylamine (TEA) to a more sterically hindered base such as DIPEA or N-Methylmorpholine (NMM).[6] In cases of severe racemization, consider using the even weaker base, sym-collidine.[4] |
| Over-activation | Prolonged pre-activation of the carboxylic acid can lead to racemization. | Minimize the pre-activation time before adding the amine component. |
| High Reaction Temperature | Elevated temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Absence of Racemization Suppressor | Lack of an additive to suppress racemization. | Add a racemization suppressor such as HOBt or HOAt to the coupling reaction.[5][8] |
Issue 3: Detection of a Terminated, Cyclic Byproduct (Diketopiperazine Formation)
Symptoms:
-
A significant peak corresponding to the mass of the diketopiperazine of the N-terminal dipeptide is observed in LC-MS.[1]
-
Loss of peptide from the resin during SPPS after the second coupling step.
Possible Causes & Solutions:
| Root Cause | Recommended Action | Verification |
| Prolonged Exposure to Basic Conditions | The free N-terminal amine of the dipeptide is exposed to basic conditions for an extended period, promoting intramolecular cyclization. | Minimize the time between the deprotection of the second amino acid and the coupling of the third. Use a milder base or a lower concentration of base during neutralization. |
| High Reaction Temperature | Higher temperatures can accelerate the rate of DKP formation.[1] | Perform the coupling and deprotection steps at lower temperatures. |
| Sequence-Dependent Propensity | Certain amino acid sequences are more prone to DKP formation, especially those involving Proline or Glycine.[7] | If possible, consider synthesizing the problematic dipeptide segment separately and then coupling it as a single unit. |
Visual Guides
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low peptide coupling yield.
Mechanism of Racemization and Diketopiperazine Formation
Caption: Key side reaction pathways for H-D-Leu-OBzl·TosOH.
Experimental Protocols
General Protocol for Coupling H-D-Leu-OBzl·TosOH in Solution Phase
-
Neutralization: Dissolve H-D-Leu-OBzl·TosOH (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as DIPEA (1.1 eq.) and stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and a coupling additive like HOBt (1.0 eq.) in the same solvent. Cool the solution to 0 °C and add the coupling reagent (e.g., DIC or HBTU, 1.0 eq.). Stir for 5-10 minutes.
-
Coupling: Slowly add the neutralized H-D-Leu-OBzl·TosOH solution to the activated N-protected amino acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid). Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography.
Disclaimer: The information provided is for research use only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for H-D-Leu-OBzl.TosOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling times and troubleshooting common issues encountered during peptide synthesis using H-D-Leu-OBzl.TosOH.
Frequently Asked Questions (FAQs)
Q1: Why is a base required when using this compound in a coupling reaction?
A1: this compound is a tosylate salt, meaning the primary amino group of D-leucine benzyl ester is protonated. For the coupling reaction to proceed, this amino group must be deprotonated to act as a nucleophile and attack the activated carboxylic acid of the N-protected amino acid. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is used to neutralize the tosylate salt, thereby liberating the free amine.[1][2]
Q2: How much base should be used in the reaction?
A2: Typically, you will need at least two equivalents of base. One equivalent is required to neutralize the tosylate salt of this compound, and an additional equivalent is often necessary for the coupling reaction itself, depending on the chosen coupling reagent.[1][2] For example, when using onium salt reagents like HBTU or HATU, two equivalents of a hindered base like DIPEA are commonly used.[1][3]
Q3: What are the most common coupling reagents to use with this compound?
A3: Common and effective coupling reagents include carbodiimides like EDC (often used with an additive like HOBt) and onium salts such as HBTU and HATU.[1] HATU is known to be particularly efficient, especially for sterically hindered amino acids, as it leads to faster reactions and can suppress racemization.[1][4]
Q4: How does the choice of coupling reagent affect the reaction time?
A4: The choice of coupling reagent significantly impacts the reaction time. Onium salts like HBTU and HATU generally lead to much faster reactions compared to carbodiimide-based methods.
-
EDC/HOBt: Typical reaction times range from 12 to 24 hours.[1]
-
HBTU: Reactions are often complete within 1 to 4 hours.[1]
-
HATU: Known for its high reactivity, reactions can be complete in as little as 30 minutes to 2 hours.[1]
Q5: What solvents are recommended for this coupling reaction?
A5: Anhydrous polar aprotic solvents are typically used. The most common choices are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1][2] It is crucial to use anhydrous solvents as water can hydrolyze the activated ester and reduce coupling efficiency.[1] The tosylate salt of amino acid esters generally has good solubility in these solvents.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete neutralization of this compound: The amino group is not free to react. | Ensure at least one equivalent of base (e.g., DIPEA) is used for neutralization, plus any additional base required for the coupling reagent.[2] |
| Inefficient coupling reagent: The reagent may be degraded or not potent enough for the specific amino acids being coupled. | Check the quality of the coupling reagent. Consider switching to a more powerful reagent like HATU, especially if coupling sterically hindered amino acids.[1][2][4] | |
| Presence of moisture: Water in the reaction can hydrolyze the activated species. | Use high-purity, anhydrous solvents and reagents.[1] | |
| Reactant precipitation: Poor solubility of reactants can inhibit the reaction. | Ensure the chosen solvent system can keep all reactants in solution.[2] | |
| Presence of Side Products | Diketopiperazine (DKP) formation: Intramolecular cyclization of a dipeptide ester can occur. | Reduce the reaction time and temperature. Use a sterically hindered base like DIPEA to minimize this side reaction.[2] |
| Racemization: The stereochemistry of the amino acid may be compromised. | Use a racemization-suppressing additive like HOBt or HOAt (inherent in HBTU and HATU). A hindered base like DIPEA is also known to reduce racemization.[1][2][5] | |
| Incomplete Reaction | Insufficient reaction time: The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or HPLC/LC-MS. If necessary, extend the reaction time.[6] |
| Steric hindrance: The side chains of the amino acids may be preventing efficient coupling. | Switch to a more potent coupling reagent such as HATU.[1][4] Consider performing the reaction at a slightly elevated temperature, but be mindful of potential side reactions.[6] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Base (Equivalents) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA (2.1) | 12-24 hours | 85-95% | Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[1] |
| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 hours | 90-98% | Rapid and efficient with low racemization.[1] |
| HATU | None | DIPEA (2.0-3.0) | 30 minutes - 2 hours | 92-99% | Highly reactive, excellent for sterically hindered couplings and minimizing racemization.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HBTU
This protocol describes a general method for the solution-phase coupling of an N-protected amino acid with this compound using HBTU.
Materials:
-
N-protected amino acid (1.0 equiv.)
-
This compound (1.0 equiv.)
-
HBTU (1.05 equiv.)
-
DIPEA (2.0 equiv.)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid and HBTU in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 10-15 minutes to ensure complete neutralization of the tosylate salt.[1]
-
Add the solution of the neutralized D-leucine benzyl ester to the solution of the activated N-protected amino acid.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or HPLC.[1]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.[1]
Protocol 2: General Procedure for Coupling using HATU
This protocol is recommended for faster coupling or for sterically hindered amino acids.
Materials:
-
N-protected amino acid (1.0 equiv.)
-
This compound (1.0 equiv.)
-
HATU (1.05 equiv.)
-
DIPEA (2.0-3.0 equiv.)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 10-15 minutes.
-
Add the neutralized this compound solution to the pre-activated amino acid solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or HPLC.[1]
-
Workup: Follow the same workup procedure as described in Protocol 1.[1]
Visualizations
Caption: General workflow for the solution-phase coupling of this compound.
Caption: Troubleshooting workflow for low peptide coupling yield.
References
Technical Support Center: Minimizing Diketopiperazine Formation with D-Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), with a particular focus on sequences containing D-amino acids.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to unexpected DKP formation in your experiments.
| Problem | Potential Cause | Recommended Solutions |
| High levels of DKP formation detected after coupling the third amino acid, especially with a C-terminal D-amino acid in the initial dipeptide. | The dipeptide sequence is highly susceptible to cyclization. This is often exacerbated when a D-amino acid is in the second position (C-terminus of the dipeptide), as it can favor the cis conformation of the peptide bond, a prerequisite for DKP formation.[1][2] Standard Fmoc-deprotection with piperidine provides the basic conditions that catalyze this intramolecular cyclization.[1][3] | 1. Utilize a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance provided by the 2-CTC resin can effectively suppress the intramolecular cyclization reaction.[4] 2. Couple a pre-formed dipeptide: Synthesize the initial dipeptide (e.g., Fmoc-Xaa-D-Yaa-OH) in solution and then couple it to the resin. This bypasses the vulnerable stage where the deprotected dipeptide-resin can cyclize.[4] 3. Modify Fmoc-deprotection conditions: Use a milder base for deprotection or conduct the reaction at a lower temperature to reduce the rate of DKP formation.[4] |
| Significant loss of peptide from the resin, particularly when using Wang or other benzyl ester-based resins. | DKP formation results in the cleavage of the dipeptide from the resin, leading to a substantial decrease in the overall yield.[4] | 1. Switch to 2-chlorotrityl chloride (2-CTC) resin: As mentioned above, this resin is less prone to DKP-mediated cleavage.[4] 2. Employ a dipeptide coupling strategy: This is a highly effective method to prevent resin cleavage due to DKP formation.[4] |
| DKP formation is still observed even with sterically hindered D-amino acids. | The formation of the six-membered diketopiperazine ring is a thermodynamically favorable process.[2] Certain sequences and reaction conditions can still promote its formation, even with bulky side chains. | 1. Optimize coupling reagents: Utilize coupling reagents known to minimize side reactions. Additives like HOBt or Oxyma can help suppress cyclization. 2. Control the temperature: Performing both the deprotection and coupling steps at reduced temperatures can significantly decrease the rate of intramolecular cyclization.[4] |
| Inconsistent results when attempting to suppress DKP formation. | Multiple factors can contribute to DKP formation, and their interplay can be complex. These include the specific D-amino acid sequence, solvent purity, reaction times, and the efficiency of washing steps. | 1. Thoroughly dry solvents: Ensure that solvents like DMF are free of amine impurities, which can catalyze DKP formation. 2. Minimize time in the deprotected state: Proceed with the next coupling reaction immediately after the deprotection and washing steps. 3. Ensure complete removal of the deprotection agent: Residual piperidine can continue to catalyze DKP formation. |
Frequently Asked Questions (FAQs)
Q1: Why are sequences with D-amino acids particularly prone to diketopiperazine formation?
A1: Diketopiperazine formation proceeds through a cis conformation of the dipeptide bond. Certain sequences containing D-amino acids, especially at the C-terminus of a dipeptide, can more readily adopt this cis conformation, thereby increasing the rate of intramolecular cyclization.[1][2]
Q2: What is the underlying mechanism of diketopiperazine formation?
A2: The mechanism involves a nucleophilic attack of the free N-terminal amine of a dipeptide-resin onto the ester carbonyl group linking the dipeptide to the resin. This intramolecular aminolysis results in the cleavage of the peptide from the resin and the formation of a stable six-membered cyclic diketopiperazine. The basic conditions of Fmoc-deprotection using piperidine facilitate this reaction by ensuring the N-terminal amine is deprotonated and thus highly nucleophilic.
Q3: How does the choice of solid support influence DKP formation?
A3: The choice of resin is critical. Resins like Wang, which link the peptide via a benzyl ester bond, are more susceptible to DKP formation because the ester linkage is more labile. In contrast, 2-chlorotrityl chloride (2-CTC) resins are sterically hindered, which physically impedes the N-terminal amine from attacking the carbonyl group, thus reducing the rate of DKP formation.[4]
Q4: Can the coupling reagent affect the extent of DKP formation?
A4: Yes, the choice of coupling reagent and the use of additives can play a role. Using activating agents that promote rapid and efficient coupling can help to ensure that the desired intermolecular reaction (peptide bond formation) outcompetes the undesired intramolecular cyclization (DKP formation). Additives such as HOBt (Hydroxybenzotriazole) and OxymaPure® are known to suppress side reactions, including diketopiperazine formation.
Q5: Are there alternative deprotection strategies to minimize DKP formation?
A5: Absolutely. Standard Fmoc deprotection with 20% piperidine in DMF is highly effective at removing the Fmoc group but can also promote DKP formation. Milder deprotection conditions, such as using a lower concentration of piperidine or a different base altogether (e.g., DBU in combination with a scavenger like piperazine), can significantly reduce the rate of DKP formation. Performing the deprotection at a reduced temperature is another effective strategy.[4]
Quantitative Data
While direct comparative studies on DKP formation with a wide range of L- vs. D-amino acids are not extensively documented in readily available literature, the following table summarizes the impact of different deprotection reagents on DKP formation for a susceptible sequence. This data highlights the importance of optimizing deprotection conditions.
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | High |
| 5% Piperazine in DMF | Significantly Reduced |
| 2% DBU / 5% Piperazine in NMP | Low |
Note: The exact percentage of DKP formation is highly sequence-dependent. The values above are indicative of the relative effectiveness of different reagents in minimizing this side reaction.
Experimental Protocols
Protocol 1: Coupling of a Pre-formed Dipeptide Containing a C-terminal D-Amino Acid
This protocol is highly recommended for sequences known to be prone to DKP formation.
Objective: To bypass the formation of the unstable dipeptide-resin intermediate by coupling a pre-synthesized dipeptide.
Materials:
-
Fmoc-Xaa-OH (first amino acid)
-
H-D-Yaa-OMe·HCl (methyl ester of the C-terminal D-amino acid)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
2-chlorotrityl chloride resin
-
LiOH (for saponification)
-
Standard reagents for solid-phase peptide synthesis
Procedure:
-
Dipeptide Synthesis in Solution: a. Dissolve H-D-Yaa-OMe·HCl and DIPEA (2.2 eq) in DMF. b. In a separate flask, dissolve Fmoc-Xaa-OH (1 eq) and HATU (0.95 eq) in DMF. c. Add the activated Fmoc-amino acid solution to the D-amino acid ester solution and stir at room temperature for 1-2 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, perform an aqueous workup to isolate the protected dipeptide, Fmoc-Xaa-D-Yaa-OMe.
-
Saponification of the Dipeptide Ester: a. Dissolve the protected dipeptide in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS). c. Acidify the reaction mixture and extract the dipeptide acid, Fmoc-Xaa-D-Yaa-OH.
-
Coupling of the Dipeptide to the Resin: a. Swell the 2-chlorotrityl chloride resin in DCM. b. Dissolve the Fmoc-dipeptide acid (1.5 eq) in DCM and add DIPEA (3 eq). c. Add the dipeptide solution to the swollen resin and agitate for 2-4 hours. d. Cap any remaining active sites on the resin with methanol. e. Wash the resin thoroughly with DCM and DMF.
-
Continuation of SPPS: a. Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in your sequence.
Protocol 2: Modified Fmoc-Deprotection for DKP-Prone Sequences
Objective: To minimize DKP formation by using a milder deprotection cocktail.
Materials:
-
Peptide-resin at the dipeptide stage (Fmoc-Xaa-D-Yaa-Resin)
-
Deprotection solution: 2% DBU and 5% Piperazine in NMP
-
Solvents (NMP, DCM)
Procedure:
-
Resin Preparation: After the coupling of the second amino acid (the D-amino acid), wash the resin thoroughly with DMF and DCM.
-
First Deprotection: Add the 2% DBU/5% piperazine/NMP solution to the resin and agitate for 5-10 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x) to remove all traces of the deprotection solution.
-
Immediate Coupling: Proceed immediately with the coupling of the third amino acid to minimize the time the deprotected dipeptide is exposed to potentially basic conditions.
Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting DKP formation when working with D-amino acids.
References
Navigating Base Selection for H-D-Leu-OBzl.TosOH Coupling: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate base is a critical parameter influencing the success of coupling reactions involving H-D-Leu-OBzl.TosOH. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during this specific coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the coupling of this compound?
A1: In peptide coupling reactions, this compound is a salt. The primary role of a tertiary amine base is to neutralize the tosylate salt, which liberates the free amino group of the D-leucine benzyl ester.[1] This free amine is then able to act as a nucleophile and attack the activated carboxylic acid of the N-protected amino acid to form the desired peptide bond.[1]
Q2: Which bases are commonly used for coupling reactions with this compound?
A2: Tertiary amines are the most frequently used bases. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base often preferred to minimize racemization.[1][2]
-
Triethylamine (TEA): A strong and sterically unhindered base.[1]
-
N-Methylmorpholine (NMM): A base with moderate steric hindrance and basicity.[1][2]
Q3: How does the choice of base impact the reaction outcome?
A3: The selection of a base can significantly affect the reaction yield, purity, and the formation of side products.[1] Key factors to consider are the base's strength (pKa), steric hindrance, and nucleophilicity.[1] For instance, a sterically hindered base like DIPEA is often chosen in peptide synthesis to reduce the risk of side reactions such as racemization.[1][2]
Q4: What is diketopiperazine (DKP) formation and how can base selection mitigate it?
A4: Diketopiperazine (DKP) is a common side product in peptide synthesis, resulting from the intramolecular cyclization of a dipeptide ester. This side reaction can lead to a significant loss of the desired product. The choice of base can influence the rate of DKP formation; stronger, less sterically hindered bases may promote this side reaction. Using a more sterically hindered base like DIPEA can help to minimize DKP formation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete neutralization of this compound. | Ensure at least one equivalent of base is used to neutralize the tosylate salt before the coupling reaction.[3][4] |
| Insufficient activation of the coupling partner. | Verify the quality and quantity of the coupling reagent (e.g., HBTU, HATU, DIC).[1] | |
| Steric hindrance from the leucine side chain. | Consider using a more potent coupling reagent or a less sterically hindered base if racemization is not a major concern.[1] | |
| Presence of Side Products (e.g., Diketopiperazine) | Prolonged reaction time with a strong, unhindered base. | Reduce the coupling time or switch to a more sterically hindered base like DIPEA.[1] |
| High reaction temperature. | Perform the coupling at a lower temperature, for example, from 0 °C to room temperature.[1] | |
| Racemization of the Amino Acid | Use of a strong, non-hindered base. | Employ a weaker or more sterically hindered base such as DIPEA or NMM. In cases with a high risk of racemization, sym-collidine may be considered.[2] |
Quantitative Data Summary
The following table summarizes the expected impact of different bases on a standard peptide coupling reaction involving an amino acid tosylate salt like this compound. The data is a qualitative representation based on general principles of peptide chemistry.
| Base | Relative Basicity | Steric Hindrance | Typical Yield | Risk of Racemization | Propensity for DKP Formation |
| Triethylamine (TEA) | High | Low | Good to High | Moderate to High | Moderate |
| DIPEA | Moderate | High | High | Low to Moderate | Low |
| NMM | Moderate | Moderate | Good to High | Low to Moderate | Low to Moderate |
Experimental Protocols
General Protocol for Peptide Coupling with this compound
This protocol provides a general procedure for the solution-phase coupling of an N-protected amino acid with this compound.
Materials:
-
N-protected amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (1.0 - 1.05 eq.)[3]
-
Selected tertiary amine base (e.g., TEA, DIPEA, or NMM) (2.0-2.2 eq. total)[1]
-
Anhydrous solvent (e.g., DMF or DCM)[3]
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the coupling reagent (1.0 - 1.05 eq.) in the anhydrous solvent.
-
Stir the solution at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.[1]
-
In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.
-
Add the selected tertiary amine base (2.0-2.2 eq. total; 1.0-1.1 eq. to neutralize the tosylate and 1.0-1.1 eq. for the coupling reaction) to the this compound solution and stir for 5-10 minutes.[1]
-
Slowly add the neutralized this compound solution to the pre-activated amino acid solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: Impact of Base Selection on Reaction Outcomes.
Caption: General Experimental Workflow for Coupling.
References
Technical Support Center: Improving Peptide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of peptides, particularly those containing D-leucine.
Troubleshooting Guides
Problem: My D-leucine containing peptide won't dissolve in aqueous solutions.
When a peptide with hydrophobic residues like D-leucine fails to dissolve in water, a systematic approach is necessary to find a suitable solvent system without compromising the peptide's integrity or interfering with downstream applications.
Initial Assessment and Strategy Workflow
The following workflow outlines the steps to troubleshoot poor peptide solubility.
Caption: A stepwise workflow for troubleshooting peptide solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing D-leucine difficult to dissolve?
A1: Peptides with a high percentage of hydrophobic amino acids, such as leucine, are often challenging to dissolve in aqueous solutions.[1][2] D-leucine, like its L-counterpart, has a non-polar side chain that contributes to the overall hydrophobicity of the peptide. This can lead to intermolecular aggregation, making it resistant to dissolution in water.[2] While incorporating D-amino acids can disrupt the formation of certain secondary structures that lead to aggregation, the inherent hydrophobicity of the amino acid remains a key factor.[2][3]
Q2: What is the first solvent I should try for a D-leucine containing peptide?
A2: Before using any solvent, it is crucial to test the solubility on a small amount of the peptide.[1][4] The initial choice of solvent should be guided by the overall charge of the peptide. First, attempt to dissolve the peptide in sterile, distilled water or a common biological buffer like PBS.[5] If the peptide is basic, a slightly acidic solution may be required, while an acidic peptide may dissolve in a slightly basic solution.[5][6] For neutral or very hydrophobic peptides, starting with a small amount of an organic solvent is often necessary.[1]
Q3: What organic solvents are recommended for hydrophobic peptides?
A3: For highly hydrophobic peptides, including those with a significant D-leucine content, dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in many biological assays.[5] Other recommended organic solvents include dimethylformamide (DMF), and acetonitrile (ACN).[5] It is important to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer to reach the final desired concentration.[5]
Q4: Can I use sonication or heat to help dissolve my peptide?
A4: Yes, both sonication and gentle warming can aid in dissolving peptides. Sonication in a water bath can help break up aggregates and increase the rate of dissolution.[1][7] Gentle warming to a temperature below 40°C can also improve solubility.[3][6] However, excessive heating should be avoided as it can lead to peptide degradation.
Q5: How does the incorporation of D-leucine affect the peptide's properties beyond solubility?
A5: The strategic inclusion of D-leucine can significantly enhance a peptide's therapeutic potential. A primary benefit is increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the peptide's half-life in biological systems. Furthermore, as demonstrated with the antimicrobial peptide Brevinin-1OS, substituting an L-leucine with a D-leucine can lead to a more favorable therapeutic profile by reducing toxicity to mammalian cells while maintaining high antimicrobial potency.[8][9]
Quantitative Data Summary
The following table summarizes the in vitro activity of the antimicrobial peptide Brevinin-1OS (B1OS) and its analogues with an added L-leucine (B1OS-L) or D-leucine (B1OS-D-L), highlighting the impact of the D-amino acid on biological activity and toxicity.[8][9]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[9]
This data indicates that while the addition of a leucine residue significantly improves the minimum inhibitory concentration (MIC), the D-leucine variant (B1OS-D-L) shows considerably lower hemolytic activity (is less toxic to red blood cells) compared to the L-leucine variant (B1OS-L), as evidenced by its higher HC50 value.[8][9]
Key Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic D-Leucine Containing Peptide
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Centrifuge the vial briefly to ensure all the powder is at the bottom.[5]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.
-
Vortexing/Sonication: Vortex the solution for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes, checking for dissolution periodically.
-
Dilution: Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while gently vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of solution.
-
Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration is reached. Ensure the final concentration of DMSO is compatible with your experimental assay (typically <1% v/v).
-
Final Check: The final solution should be clear and free of visible particles. If any particulates remain, centrifuge the solution and use the supernatant.
Protocol 2: pH Adjustment for Charged Peptides
-
For Basic Peptides (Net Positive Charge):
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile water.
-
If it does not dissolve, add a small amount (e.g., 10 µL increments) of a 0.1 M ammonium bicarbonate solution and vortex.[4]
-
Once dissolved, dilute to the final volume with sterile water or your desired buffer.
-
Visualizations
Impact of D-Leucine Incorporation on Peptide Properties
Caption: The effects of incorporating D-leucine into a peptide sequence.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biorbyt.com [biorbyt.com]
- 7. agrisera.com [agrisera.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Chiral Integrity of H-D-Leu-OBzl.TosOH
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential issues regarding the chiral integrity of H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral integrity important?
A1: this compound is the p-toluenesulfonate salt of the benzyl ester of D-leucine, an essential amino acid.[1][2][3] In pharmaceutical development, the specific stereoisomer of a chiral molecule is often responsible for its therapeutic activity. The presence of the incorrect enantiomer (L-Leucine derivative in this case) can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.[4] Therefore, maintaining the high enantiomeric purity of this compound is critical for its use in the synthesis of peptides and other pharmaceutical compounds.[3][5]
Q2: What are the primary causes of racemization during the synthesis of this compound?
A2: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur during the synthesis of amino acid esters.[4] The most common synthetic route to this compound is the Fischer-Speier esterification, which involves reacting D-leucine with benzyl alcohol in the presence of p-toluenesulfonic acid.[6][7] Key factors that can induce racemization during this process include:
-
High Temperatures and Prolonged Reaction Times: Elevated temperatures, especially when using high-boiling point azeotropic solvents like toluene, can promote racemization.[6][7]
-
Solvent Choice: The selection of the solvent to remove water azeotropically is crucial. While historically benzene and toluene have been used, they are now known to cause partial or total racemization.[6][7] Cyclohexane is a recommended alternative that helps preserve enantiomeric purity.[6][7]
-
Basic Conditions: Although the Fischer-Speier esterification is an acidic process, subsequent work-up steps or the presence of basic impurities can lead to racemization. Bases can facilitate racemization through mechanisms like direct enolization or oxazolone formation, particularly if the amino group is protected.[4][8][9]
Q3: Which analytical methods are recommended for determining the enantiomeric purity of this compound?
A3: Several analytical techniques can be employed to assess the chiral integrity of this compound. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers.[10][11] It can be performed directly using a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid ester with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard C18 column.[10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatizing the amino acid to make it volatile, followed by separation on a chiral GC column.[11][13] Mass spectrometry provides sensitive and selective detection. A deuterium-labeling method can be used to correct for any racemization that might occur during sample preparation.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Chiral Purity (Racemization) Detected in Final Product | High reaction temperature during esterification. | Optimize the reaction temperature. Use the lowest effective temperature that allows for efficient water removal. |
| Inappropriate solvent for azeotropic water removal (e.g., toluene). | Replace toluene with a lower-boiling point azeotropic solvent like cyclohexane, which has been shown to preserve enantiomeric purity.[6][7] | |
| Prolonged reaction time. | Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed. | |
| Presence of basic impurities in reagents or glassware. | Ensure all reagents are of high purity and that glassware is thoroughly cleaned and dried. Avoid exposure of the product to basic conditions during work-up and purification.[8] | |
| Inconsistent or Unreliable Enantiomeric Purity Results | Inappropriate analytical method or column. | For HPLC, ensure the use of a suitable chiral stationary phase or a validated indirect method with a chiral derivatizing agent.[10][11] For GC, select a chiral column known to be effective for amino acid derivatives.[11] |
| Racemization during sample preparation for analysis. | For methods requiring hydrolysis, be aware that this step can induce racemization.[5][13] Employ methods that minimize this risk, such as using deuterated acid to quantify and correct for hydrolysis-induced racemization.[5] | |
| Co-elution of impurities with the analyte. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to ensure baseline separation of the enantiomers and any potential impurities. Mass spectrometric detection can help differentiate between the analyte and co-eluting species.[11] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound (Direct Method)
This protocol outlines a general procedure for the direct analysis of the enantiomeric purity of this compound using a chiral stationary phase.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a polysaccharide-based or cyclodextrin-based chiral column).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the aromatic rings in the benzyl and tosylate groups).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
-
Protocol 2: Chiral GC-MS Analysis after Derivatization
This protocol describes a general method for determining enantiomeric purity via GC-MS.
-
Derivatization:
-
The amino acid ester must be derivatized to increase its volatility. A common method is acylation of the amino group and esterification of the carboxyl group (if it were free). Since the carboxyl group is already esterified, N-acylation is the primary step.
-
A typical procedure involves reacting the sample with an acylating agent like trifluoroacetic anhydride (TFAA) in a suitable solvent.
-
-
GC-MS Conditions:
-
Column: A chiral capillary GC column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 200°C.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to detect characteristic fragments of the derivatized D- and L-leucine benzyl esters.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized D- and L-enantiomers based on their retention times and mass spectra.
-
Calculate the enantiomeric ratio based on the integrated peak areas from the total ion chromatogram (TIC) or selected ion monitoring (SIM).
-
Workflow and Decision Making
Caption: Troubleshooting workflow for addressing chiral integrity issues.
References
- 1. peptide.com [peptide.com]
- 2. Cas 1738-77-8,L-Leucine benzyl ester p-toluenesulfonate salt | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cat-online.com [cat-online.com]
Technical Support Center: Removal of Tosylate Counterion in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of tosylate (p-toluenesulfonate) counterions from synthetic peptides. Tosylate, often introduced during the synthesis of protected amino acids, can interfere with biological assays and affect peptide solubility and structure. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful preparation of your target peptide for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the tosylate counterion from my synthetic peptide?
A1: Residual tosylate counterions can negatively impact your research in several ways:
-
Biological Activity: Tosylate ions may alter the peptide's interaction with its biological target, leading to inaccurate results in cellular assays or in vivo studies.[1]
-
Physicochemical Properties: The presence of tosylate can affect the peptide's secondary structure, solubility, and aggregation propensity.[2][3]
-
Downstream Applications: For therapeutic peptide development, regulatory bodies generally prefer acetate or hydrochloride salts over tosylate or trifluoroacetate (TFA) salts due to potential toxicity concerns.[2][3]
Q2: What are the common methods for removing tosylate counterions?
A2: The most common and effective methods for tosylate counterion removal are:
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for exchanging counterions.[4][5]
-
Salt Exchange (Metathesis): This involves dissolving the peptide in a solution containing a high concentration of the desired counterion (e.g., chloride or acetate) followed by lyophilization.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While primarily a purification technique, RP-HPLC can also be used for counterion exchange by using a mobile phase containing the desired counterion.[5][6]
Q3: Which counterion should I exchange the tosylate for?
A3: The choice of the final counterion depends on your specific application:
-
Acetate: A common choice for biological assays as it is generally biocompatible. It often yields a better lyophilized product compared to TFA or tosylate salts.[3]
-
Hydrochloride (HCl): Another popular choice, especially for peptides with free sulfhydryl groups, as it can improve stability against oxidation.[3] It is also viewed favorably by regulatory agencies for therapeutic peptides.[2]
-
Other options: Depending on the peptide's properties, other counterions like formate or phosphate may be considered.
Q4: How can I confirm that the tosylate counterion has been successfully removed?
A4: Several analytical techniques can be used to quantify the residual tosylate content:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be developed to separate and quantify the tosylate ion.[7][8]
-
Ion Chromatography (IC): This is a highly sensitive method for the direct detection and quantification of ions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the aromatic protons of the tosylate group.
-
Mass Spectrometry (MS): While not ideal for direct quantification of the counterion, MS is crucial for verifying the integrity of the peptide after the exchange process.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of tosylate counterions.
Issue 1: Incomplete Tosylate Removal
-
Symptom: Analytical testing (e.g., HPLC, IC) shows a significant amount of residual tosylate after the exchange procedure.
-
Possible Causes & Solutions:
-
Insufficient Equilibration/Washing (Ion-Exchange): The ion-exchange resin may not have been sufficiently equilibrated with the new counterion solution.
-
Solution: Increase the volume and/or concentration of the equilibration buffer. Ensure a sufficient number of column volumes are used for washing.
-
-
Low Concentration of Exchange Ion (Salt Exchange): The concentration of the new salt (e.g., HCl or sodium acetate) may be too low to drive the equilibrium towards complete exchange.
-
Solution: Increase the concentration of the acid or salt solution used for the exchange. Repeat the dissolution and lyophilization cycle multiple times.[9]
-
-
Strong Peptide-Tosylate Interaction: The tosylate ion may have a strong electrostatic interaction with the peptide.
-
Solution: For salt exchange, consider using a stronger acid if compatible with your peptide's stability. For ion-exchange chromatography, adjust the pH of the buffers to modulate the charge of the peptide and facilitate the exchange.
-
-
Issue 2: Peptide Precipitation During Exchange
-
Symptom: The peptide becomes insoluble and precipitates out of solution during the counterion exchange process.
-
Possible Causes & Solutions:
-
Change in Solubility with New Counterion: The peptide may be less soluble in the presence of the new counterion (e.g., chloride vs. tosylate).
-
Solution: Before performing the exchange on the entire batch, conduct a small-scale solubility test with the peptide in the buffer containing the new counterion.[10] If solubility is an issue, consider adding organic modifiers (e.g., acetonitrile, isopropanol) to the exchange buffer, if compatible with your downstream application.
-
-
pH Nearing the Peptide's Isoelectric Point (pI): If the pH of the exchange buffer is close to the peptide's pI, its net charge will be close to zero, leading to minimal solubility.
-
Solution: Adjust the pH of the buffer to be at least one pH unit away from the peptide's pI.[1]
-
-
Issue 3: Peptide Degradation
-
Symptom: Analytical analysis (e.g., HPLC, MS) shows the presence of new impurity peaks after the counterion exchange.
-
Possible Causes & Solutions:
-
Harsh pH Conditions: Using a very strong acid (e.g., high concentration of HCl) for salt exchange can lead to the hydrolysis of acid-labile bonds in the peptide.
-
Solution: Use the mildest effective conditions for the exchange. Consider ion-exchange chromatography, which is typically performed under milder pH conditions.
-
-
Oxidation: Peptides containing sensitive residues like methionine, cysteine, or tryptophan can be prone to oxidation.
-
Solution: Degas all buffers and perform the exchange under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols
Protocol 1: Tosylate Removal by Anion Exchange Chromatography
This protocol is suitable for exchanging tosylate with acetate.
-
Resin Selection and Preparation:
-
Select a strong anion exchange (SAX) resin (e.g., a quaternary ammonium-based resin).
-
Pack a column with the resin and calculate the column volume (CV).
-
-
Column Equilibration:
-
Wash the column with 5-10 CV of high concentration sodium acetate (e.g., 1 M) to saturate the resin with acetate ions.
-
Equilibrate the column with 5-10 CV of a lower concentration acetate buffer (e.g., 10 mM ammonium acetate, pH 5.0).
-
-
Sample Loading:
-
Dissolve the peptide-tosylate salt in the equilibration buffer.
-
Load the peptide solution onto the column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 5-10 CV of the equilibration buffer to remove any unbound material.
-
-
Elution:
-
Elute the peptide (now in its acetate salt form) using a salt gradient (e.g., 10 mM to 500 mM ammonium acetate) or a step gradient. The tosylate ions will remain bound to the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing the pure peptide.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions. If the salt concentration is high, perform a desalting step (e.g., using a size-exclusion column or dialysis).
-
Lyophilize the final solution to obtain the peptide-acetate salt.
-
Protocol 2: Tosylate Removal by Salt Exchange with HCl
This protocol is a straightforward method for exchanging tosylate with chloride.
-
Dissolution:
-
Dissolve the peptide-tosylate salt in a dilute solution of hydrochloric acid (e.g., 10-100 mM HCl). The volume should be minimal to ensure efficient lyophilization.
-
-
Incubation:
-
Allow the solution to stand at room temperature for a few minutes to facilitate the ion exchange.
-
-
Lyophilization:
-
Freeze the solution rapidly (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
Lyophilize the frozen sample until all the solvent is removed.
-
-
Repeat:
-
To ensure complete exchange, repeat steps 1-3 at least two to three times.[9]
-
-
Final Reconstitution:
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for your experiment.
-
Data Presentation
The choice of counterion can significantly impact the physicochemical properties of a peptide. The following table summarizes the general effects of common counterions. While specific data for tosylate is limited, its properties are expected to be similar to TFA due to both being strong acids.
Table 1: Comparison of Common Peptide Counterions
| Property | Tosylate/TFA | Hydrochloride (HCl) | Acetate |
| Source | Peptide synthesis & purification | Counterion exchange | Counterion exchange |
| Biocompatibility | Can interfere with biological assays | Generally good | Generally good |
| Solubility | Can be lower for some peptides[2] | Often higher than TFA/tosylate salts[2] | Generally good |
| Stability | Can be less stable | Can improve stability of Cys-containing peptides[3] | Generally good |
| Lyophilized Product | Can be fluffy and difficult to handle[3] | Good | Often results in a good cake[3] |
| Regulatory View | Less favorable for therapeutics[2] | Favorable for therapeutics[2] | Favorable for therapeutics[3] |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the removal of tosylate counterions.
Caption: General workflow for peptide purification and counterion exchange.
Caption: Troubleshooting flowchart for incomplete tosylate removal.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. bio-works.com [bio-works.com]
- 5. mdpi.com [mdpi.com]
- 6. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Purification of Peptides with Hydrophobic D-Amino Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthetic peptides containing hydrophobic D-amino acids. The inherent hydrophobicity of these molecules presents unique challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic D-amino acids difficult to purify?
Peptides rich in hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) are challenging to purify for several key reasons:
-
Poor Solubility: They often have low solubility in the aqueous mobile phases used at the start of an RP-HPLC gradient, which can lead to precipitation on the column.[1]
-
Strong Retention: Their high hydrophobicity causes very strong binding to the non-polar stationary phase (like C18) of RP-HPLC columns.[2] This requires high concentrations of organic solvent to elute, which can lead to co-elution with other hydrophobic impurities.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can cause peak broadening, poor resolution, and low recovery.[3]
-
Secondary Structure Formation: The peptide's nature can lead to the formation of secondary structures like α-helices or β-sheets, further complicating interactions with the stationary phase.[2]
The presence of D-amino acids does not significantly alter the inherent hydrophobicity but can influence secondary structure and interactions with chiral surfaces. However, for standard, achiral RP-HPLC, the primary challenge remains the peptide's overall hydrophobicity.[4][5]
Q2: What is the recommended starting point for purifying a hydrophobic peptide?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification due to its high resolution.[6][7][8]
A typical starting setup includes:
-
Column: A C18 silica-based column is the most common choice.[7] Wide-pore (300 Å) columns are generally recommended for peptides to ensure they can access the bonded phase within the pores.[9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[9]
-
Detection: UV detection at 210-220 nm, where the peptide bond absorbs.[7]
-
Gradient: A linear gradient of increasing acetonitrile concentration.
Q3: How does Trifluoroacetic Acid (TFA) help in peptide purification?
TFA acts as an ion-pairing agent. At the acidic pH it creates (around pH 2), it protonates acidic residues and the C-terminus of the peptide, reducing overall charge and increasing interaction with the hydrophobic stationary phase.[11] It also forms ion pairs with the positively charged basic residues and the N-terminus, masking their charge and preventing undesirable interactions with residual silica silanols on the column, which leads to sharper peaks.[12]
Q4: Does the D-amino acid configuration affect retention time in RP-HPLC?
In standard (achiral) RP-HPLC, the retention time is primarily dictated by the overall hydrophobicity of the peptide, which is determined by its amino acid composition.[4] Diastereomers (peptides differing only in the chirality of one or more amino acids) may sometimes show slight differences in retention time, but they often co-elute. Complete separation of diastereomers typically requires specialized chiral chromatography, which is not standard for purification.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of hydrophobic peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Solubility / Sample Precipitation | The peptide is insoluble in the initial low-organic mobile phase. | 1. Dissolve in Organic Solvent First: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, isopropanol (IPA), or n-propanol before diluting with the initial mobile phase.[1][3] 2. Increase Initial %B: Start the HPLC gradient with a higher initial percentage of the organic mobile phase (e.g., 20-30% B) to prevent the peptide from precipitating upon injection.[11] 3. Use Alternative Solvents: For extremely hydrophobic peptides, adding solvents like isopropanol or n-propanol to the mobile phase can improve solubility and elution.[13] |
| Low or No Recovery | The peptide is irreversibly adsorbed to the column due to extremely strong hydrophobic interactions. | 1. Change Column Chemistry: Switch to a less hydrophobic stationary phase, such as C8, C4, or Phenyl-Hexyl.[3] These columns have shorter alkyl chains or different chemistries, reducing the strength of hydrophobic interactions. 2. Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve solubility, reduce mobile phase viscosity, and often sharpen peaks for hydrophobic peptides.[10][11] 3. Inject a "Blank" after the Run: Injecting a blank solvent run immediately after your sample can sometimes elute a stuck peptide, confirming irreversible binding was the issue.[3] |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column, peptide aggregation, or slow kinetics of dissolution. | 1. Optimize Ion-Pairing Agent: Ensure TFA concentration is sufficient (0.1%). If tailing persists, especially for basic peptides, consider alternative ion-pairing agents like formic acid (though it provides less sharp peaks) or different buffer systems if your column is compatible (e.g., phosphate buffers at neutral pH on a hybrid-silica column).[11] 2. Elevate Temperature: Increasing the column temperature often improves peak shape significantly.[11] 3. Reduce Flow Rate: A slower gradient or lower flow rate can give the peptide more time to interact optimally with the stationary phase, sometimes improving peak shape. |
| Poor Resolution / Co-elution of Impurities | Impurities are very similar in hydrophobicity to the target peptide. | 1. Shallow the Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of your target peptide. This increases the separation time between peaks.[14] 2. Change Organic Solvent: Switching the organic solvent from acetonitrile to methanol or isopropanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.[13] 3. Change Column Selectivity: Try a column with a different stationary phase. A Phenyl or Biphenyl column offers different (π-π) interactions compared to a C18 column and can provide unique selectivity for peptides containing aromatic residues.[9] |
Experimental Protocols
Protocol 1: Standard RP-HPLC for Hydrophobic Peptides
This protocol provides a robust starting point for purification.
-
Sample Preparation:
-
Attempt to dissolve the crude peptide at a concentration of 1-5 mg/mL in Mobile Phase A (0.1% TFA in water).
-
If solubility is poor, dissolve the peptide in the minimum required volume of a strong solvent (e.g., DMSO, Acetonitrile, or Isopropanol) first, then dilute with Mobile Phase A to the desired concentration.[1] Be cautious not to let the peptide precipitate.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[6]
-
-
HPLC System Setup:
-
Column: C18 wide-pore (300 Å), 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 40°C.[11]
-
Detection: 215 nm.
-
-
Chromatographic Method:
-
Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. A common scouting gradient is 5% to 65% B over 60 minutes.
-
After the main peptide elutes, include a high-organic wash step (e.g., ramp to 95% B and hold for 5-10 minutes) to elute any remaining highly hydrophobic components.
-
Return to initial conditions and re-equilibrate.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 0.5-1.0 mL) across the peaks of interest.
-
Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide powder.
-
Visualizations
Workflow for Hydrophobic Peptide Purification
Caption: General workflow from crude synthetic peptide to final purified product.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor peak resolution in RP-HPLC.
References
- 1. nestgrp.com [nestgrp.com]
- 2. genscript.com [genscript.com]
- 3. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. waters.com [waters.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. chemcoplus.co.jp [chemcoplus.co.jp]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing D-Leucine
For researchers, scientists, and drug development professionals, the accurate analysis and purification of synthetic peptides containing D-amino acids like D-Leucine are critical for ensuring product safety and efficacy. The introduction of a D-amino acid can enhance proteolytic stability and modulate biological activity. However, it also creates a chiral center, potentially leading to the formation of diastereomers during synthesis, each of which may possess different biological activities and toxicities.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and characterization of these peptides.
This guide provides a comparative overview of the primary HPLC methods used for the analysis of D-Leucine-containing peptides: Reversed-Phase HPLC (RP-HPLC) for diastereomer separation and general purity assessment, and Chiral HPLC for direct stereochemical purity analysis.
Comparison of HPLC Methodologies
The two principal HPLC techniques for analyzing D-Leucine-containing peptides are Reversed-Phase HPLC and Chiral HPLC. While RP-HPLC is often sufficient for separating diastereomers due to subtle differences in their physicochemical properties, Chiral HPLC provides a more direct and unambiguous method for quantifying stereoisomers.[1]
Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide analysis and purification, separating molecules based on their hydrophobicity.[1][2] Diastereomers of a peptide, although having the same amino acid composition, can exhibit different secondary structures and, consequently, different hydrophobic interactions with the stationary phase, enabling their separation.[3]
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.[1] This method is the definitive technique for determining the enantiomeric and diastereomeric purity of a peptide.
A summary of the key characteristics of each method is presented below:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Primary Separation Principle | Hydrophobicity | Chiral recognition |
| Primary Application | General purity assessment, Diastereomer separation | Stereochemical purity analysis, Enantiomer/diastereomer quantification |
| Stationary Phase | Achiral (e.g., C8, C18) | Chiral (e.g., amylose-based, teicoplanin-based) |
| Typical Mobile Phases | Water/Acetonitrile gradients with 0.1% TFA | Ammonium acetate/Methanol/Acetonitrile mixtures |
| Key Advantage | Versatile, widely applicable for general peptide analysis | Direct and unambiguous separation of stereoisomers |
| Limitation | Diastereomer separation is not always guaranteed and is peptide-dependent | More specialized, may require specific method development for each peptide |
Quantitative Data Presentation
The following tables summarize quantitative data for the separation of peptides and amino acids containing D-Leucine or other D-amino acids using different HPLC methods.
Table 1: Chiral HPLC Separation of DL-leucine-DL-tryptophan Dipeptide Stereoisomers [1][4]
| Stereoisomer | Retention Time (min) | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| LL | 6.5 | 2.25 | - | - |
| DD | 9.0 | 3.60 | 1.60 | 7.76 |
| DL | 12.0 | - | - | - |
| LD | 14.3 | - | - | - |
Data obtained on an AmyCoat-RP column with a mobile phase of ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) at a flow rate of 0.8 mL/min with UV detection at 230 nm.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and may require optimization for specific peptides.
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
Objective: To separate diastereomers of a D-Leucine-containing peptide and assess overall purity.
Materials:
-
HPLC system with UV detector
-
Analytical C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[1]
-
Crude peptide sample dissolved in an appropriate solvent (e.g., Water/Acetonitrile with 0.1% TFA)
Method:
-
Column Equilibration: Equilibrate the analytical C8 or C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject 10-20 µL of the dissolved peptide sample.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A scouting gradient of 5-95% B over 30 minutes is a good starting point.[1]
-
Detection: Monitor the elution of the peptides at a suitable wavelength, typically 214 nm or 280 nm for peptides containing aromatic residues.
-
Data Analysis: Integrate the peak areas to determine the relative abundance of the diastereomers and other impurities.
-
Optimization: For improved resolution between diastereomers, consider adjusting the gradient slope, temperature, or switching between C8 and C18 columns.[1]
Protocol 2: Chiral HPLC for Stereochemical Purity Analysis
Objective: To directly separate and quantify the stereoisomers of a D-Leucine-containing peptide.
Materials:
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Amylose-based or other suitable CSP)
-
Mobile Phase: A pre-mixed solution such as 10 mM Ammonium Acetate in a mixture of Methanol and Acetonitrile (e.g., 50:5:45 v/v/v).[4]
-
Purified peptide sample dissolved in the mobile phase.
Method:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Sample Injection: Inject a known concentration of the purified peptide sample.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Detection: Detect the eluting peaks at a suitable wavelength (e.g., 230 nm).[4]
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers. Calculate the percentage of each stereoisomer based on the peak areas to determine the stereochemical purity.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analysis and purification of D-Leucine-containing peptides.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing H-D-Leu-OBzl.TosOH
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the accurate analysis of modified amino acid residues is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of peptides incorporating the protected amino acid H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate). Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles and data from analogous structures, such as other benzyl-protected and tosylated amino acids, to provide a predictive framework for its analysis.
The incorporation of the bulky and hydrophobic benzyl ester and the tosylate counter-ion presents unique challenges and considerations in mass spectrometric analysis. Understanding the behavior of these moieties under different ionization and fragmentation conditions is crucial for accurate molecular weight determination and structural elucidation.
Performance Comparison of Mass Spectrometry Techniques
The choice of a mass spectrometry technique for analyzing peptides with this compound depends on the analytical goal, be it qualitative confirmation, purity assessment, or quantitative analysis. The following table compares common mass spectrometry-based methods.
| Analytical Method | Principle | Advantages for this compound Peptide Analysis | Disadvantages |
| HPLC-MS (ESI) | Chromatographic separation coupled with electrospray ionization mass spectrometry. | High sensitivity and selectivity. Provides molecular weight confirmation and structural information through fragmentation (MS/MS). Allows for direct analysis of the peptide in solution without derivatization.[1] | The benzyl ester may be labile under certain ESI conditions, potentially leading to in-source decay. The tosylate salt will dissociate in solution, and the primary observation will be the protonated peptide. |
| MALDI-TOF MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. | High throughput and tolerance to some buffers and salts. Good for determining the molecular weight of the intact peptide. Can be performed without chromatographic separation.[2] | Potential for in-source decay of the benzyl group, especially with higher laser fluence.[3] May have lower resolution and accuracy compared to Orbitrap or FT-ICR MS. |
| GC-MS | Gas chromatography-mass spectrometry. | High chromatographic efficiency. | Not suitable for non-volatile peptides. Requires derivatization to increase volatility, which adds complexity and may alter the structure.[1] |
| Tandem MS (MS/MS) | Collision-induced dissociation (CID) or other fragmentation methods to generate fragment ions for sequencing. | Essential for confirming the peptide sequence and locating the H-D-Leu-OBzl modification. Can reveal characteristic fragmentation patterns of the protecting groups. | The benzyl group can influence fragmentation pathways, sometimes leading to dominant neutral losses that can suppress backbone fragmentation needed for sequencing.[4] |
Experimental Protocols
The following are detailed, generalized protocols for the mass spectrometric analysis of a peptide containing H-D-Leu-OBzl. These should be considered as starting points and may require optimization based on the specific peptide and instrumentation.
Protocol 1: HPLC-MS/MS with Electrospray Ionization (ESI)
This method is ideal for the detailed characterization and quantification of peptides containing H-D-Leu-OBzl from complex mixtures.
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of 1-10 pmol/µL.
-
Ensure complete dissolution and centrifuge to remove any particulates.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 30 minutes) to ensure separation.
-
Flow Rate: 200-400 µL/min for analytical scale columns.[3]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.[3]
-
Source Temperature: 120-150 °C.[3]
-
Desolvation Gas Flow: As per instrument recommendation.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000). The expected m/z will correspond to the protonated peptide cation after the in-source dissociation of the tosylate salt.[1]
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the full scan for fragmentation (MS/MS).
-
-
Collision Energy: Use stepped or optimized collision energy to achieve a balance between fragmentation of the peptide backbone and potential losses of the benzyl group.[3]
Protocol 2: MALDI-TOF MS
This method is well-suited for rapid screening and molecular weight determination of purified peptide samples.
1. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
2. Sample Preparation:
-
Mix the peptide sample (typically 1-10 pmol/µL) with the matrix solution. A typical ratio is 1:1 (sample:matrix).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
3. MALDI-TOF MS Analysis:
-
Ionization Mode: Positive ion reflector mode for higher mass accuracy.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay of the benzyl ester.
-
Calibration: Calibrate the instrument externally using a standard peptide mixture with masses bracketing the expected mass of the analyte.
Visualizations
To further elucidate the analytical process and expected molecular behavior, the following diagrams are provided.
Caption: Workflow for HPLC-MS analysis of peptides.
Caption: Predicted fragmentation of a H-D-Leu-OBzl peptide.
Discussion of Fragmentation Patterns
When a peptide containing H-D-Leu-OBzl is subjected to tandem mass spectrometry (e.g., CID), several fragmentation pathways are possible:
-
Peptide Backbone Fragmentation: The most desirable fragmentation for sequencing purposes results in the formation of b- and y-type ions . These ions arise from cleavage of the amide bonds along the peptide backbone and allow for the determination of the amino acid sequence.[4]
-
Side Chain Fragmentation: The benzyl ester group is susceptible to fragmentation.
-
Neutral Loss: A common pathway for benzyl esters is the loss of toluene (C7H8, 92 Da) or other related neutral fragments.
-
Formation of a Benzyl or Tropylium Cation: A prominent peak at m/z 91 is often observed in the mass spectra of compounds containing a benzyl group.[4][5] This corresponds to the stable tropylium cation (C7H7+). The observation of this ion can be a strong indicator of the presence of the benzyl ester.
-
Benzyl Migration: In some cases, migration of the benzyl group can occur, leading to rearrangement products.[6]
-
The presence of the tosylate (TosOH) group is generally not observed in the mass spectrum, as it dissociates from the peptide in the solution phase prior to ionization. The primary observation will be the protonated peptide molecule.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the potential lability of the benzyl ester protecting group. While standard techniques such as HPLC-ESI-MS/MS and MALDI-TOF MS are applicable, optimization of ionization and fragmentation conditions is crucial to obtain comprehensive structural information. Researchers should be aware of the characteristic fragmentation patterns, including the potential for neutral loss of toluene and the formation of a prominent m/z 91 ion, which can aid in the confirmation of the modification. By employing the protocols and understanding the fragmentation behaviors outlined in this guide, scientists can effectively characterize these modified peptides to ensure their identity and purity in research and drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Determining Enantiomeric Purity of D-Leucine Peptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount for their safety, efficacy, and regulatory approval. The incorporation of D-amino acids like D-leucine is a strategic approach to enhance peptide stability, but it also necessitates robust analytical methods to quantify enantiomeric purity. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of enantiomeric purity in D-leucine containing peptides primarily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent methods, each with distinct advantages and limitations.
| Method | Principle | Sample Preparation | Detection Limit | Key Advantages | Key Limitations |
| Chiral HPLC | Direct separation of enantiomers/diastereomers on a Chiral Stationary Phase (CSP).[1] | Minimal; direct injection of purified peptide.[1] | Method-dependent, can be <0.1%.[2][3] | Unambiguous and direct quantification.[1] | Requires specialized and often expensive chiral columns. |
| Indirect HPLC (with CDA) | Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's reagent) to form diastereomers, followed by separation on a standard achiral column (e.g., C18).[4][5] | Peptide hydrolysis followed by derivatization.[4] | High sensitivity, especially with fluorescent CDAs.[5] | Derivatization step can be time-consuming and may introduce artifacts.[6] | |
| Gas Chromatography (GC-MS) | Peptide hydrolysis, derivatization of amino acids to volatile esters, and separation on a chiral GC column.[7][8] | Hydrolysis and derivatization are necessary.[8] | Can detect down to 0.1% (LOQ).[7] | High resolution and sensitivity, especially with MS detection.[7] | Requires volatile derivatives; potential for racemization during sample preparation.[7] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.[9] | Minimal sample requirement.[9] | Sub-micromolar detection limits are achievable.[10] | High efficiency, low sample and reagent consumption.[9][11] | Lower concentration sensitivity compared to HPLC; can be less robust.[12] |
| NMR Spectroscopy | Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.[13][14] | Can be performed directly on the sample or after derivatization.[14] | Generally less sensitive than chromatographic methods. | Non-destructive; provides structural information. | Lower sensitivity and resolution for minor enantiomers. |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric purity of a D-leucine containing peptide often involves a series of steps from sample preparation to data analysis. The choice between a direct or indirect analytical approach is a critical decision point in method development.
Caption: General workflow for determining the enantiomeric purity of peptides.
A more detailed logical workflow for HPLC method development, a commonly used technique, is presented below.
Caption: HPLC method development workflow for D-leucine peptides.
Key Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison.
Protocol 1: Indirect Analysis by HPLC after Derivatization with Marfey's Reagent
This method is based on the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) to form diastereomers that can be separated by standard reversed-phase HPLC.[4][5]
1. Peptide Hydrolysis:
-
To accurately determine the original enantiomeric composition and correct for racemization during hydrolysis, deuterated acid is used.[2][4][15]
-
Place the peptide sample in a vial and add a solution of deuterated hydrochloric acid (e.g., 6N DCl in D₂O).[4][16]
-
Seal the vial under vacuum or inert gas and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under vacuum.
2. Derivatization:
-
Dissolve the amino acid hydrolysate (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.[5]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[5]
-
Incubate the mixture at 40°C for 1 hour in the dark.[5]
-
Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.[5]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[5]
3. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 340 nm.[5]
4. Data Analysis:
-
The L-amino acid derivatives will elute earlier than the D-amino acid derivatives.
-
Calculate the percentage of the D-isomer by comparing its peak area to the total peak area of both diastereomers.
Protocol 2: Direct Analysis by Chiral HPLC
This protocol provides a general approach for the direct separation of peptide diastereomers using a chiral stationary phase.[1]
1. Sample Preparation:
-
Dissolve the purified peptide sample in the mobile phase or a compatible solvent to a known concentration (e.g., 100 µg/mL).[1]
2. HPLC Conditions:
-
Column: A suitable chiral column (e.g., AmyCoat-RP, CHIROBIOTIC T, CHIRALPAK ZWIX).[1][17][18]
-
Mobile Phase: The mobile phase is highly dependent on the chosen chiral column. For example, for a zwitterionic column like CHIRALPAK ZWIX(-), a mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) can be used.[17]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[17]
-
Column Temperature: Maintain a constant temperature (e.g., 25°C), as it can significantly impact chiral separations.[1]
-
Injection Volume: 10-20 µL.[1]
-
Mode: Isocratic elution often provides the best resolution in chiral HPLC.[1]
-
Detection: UV at a suitable wavelength (e.g., 230 nm).[1]
3. Data Analysis:
-
Identify the peaks corresponding to the different diastereomers.
-
Calculate the percentage of each diastereomer based on their respective peak areas to determine the stereochemical purity.[1]
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the hydrolysis of the peptide, derivatization of the amino acids to make them volatile, and subsequent separation on a chiral GC column.
1. Hydrolysis:
-
Perform acid hydrolysis of the peptide, preferably with deuterated acid to monitor for racemization.[7][8]
2. Derivatization:
-
The free amino acids are derivatized to form volatile esters (e.g., N,O,S-trifluoroacetyl isobutyl esters).[8] This typically involves a two-step reaction: esterification with an alcohol (e.g., isobutanol) followed by acylation with an acylating agent (e.g., trifluoroacetic anhydride).
3. GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[19]
-
Oven Temperature Program: A temperature gradient is typically used to separate the amino acid derivatives (e.g., 70°C to 130°C at 10°C/min, then to 180°C at 2°C/min, and hold).[19]
-
Detection: Mass spectrometry in selected-ion monitoring (SIM) mode to monitor for characteristic fragment ions of the amino acid derivatives.[8][19]
4. Data Analysis:
-
The enantiomers will be separated based on their retention times on the chiral column.
-
Quantification is achieved by comparing the peak areas of the D- and L-isomer signals. The use of deuterated hydrolysis allows for the distinction between original D-amino acids and those formed by racemization during sample preparation by monitoring the mass of the fragments.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 4. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 10. Determination of enkephalin peptides by nonaqueous capillary electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db-thueringen.de [db-thueringen.de]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to H-D-Leu-OBzl·TosOH and Fmoc-D-Leu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acid building blocks is fundamental to the successful synthesis of peptides. This guide provides an objective, data-driven comparison of two commercially available D-leucine derivatives: H-D-Leu-OBzl·TosOH and Fmoc-D-Leu-OH. The choice between these reagents is intrinsically linked to the overarching peptide synthesis strategy, be it solution-phase, classical solid-phase peptide synthesis (SPPS) with Boc/Bzl chemistry, or the more contemporary Fmoc-based SPPS. This document outlines the distinct applications, performance metrics, and experimental considerations for each compound to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Key Differences and Applications
H-D-Leu-OBzl·TosOH , or D-Leucine benzyl ester p-toluenesulfonate, is primarily utilized in solution-phase peptide synthesis and the Boc/Bzl solid-phase peptide synthesis strategy. In this format, the C-terminal carboxylic acid is protected as a benzyl ester (OBzl), and the N-terminal amino group is protected as a tosylate salt. This protection scheme necessitates a neutralization step prior to coupling and employs distinct deprotection strategies for the N- and C-termini.
Fmoc-D-Leu-OH , or N-(9-fluorenylmethoxycarbonyl)-D-leucine, is the cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS) . The Fmoc group provides temporary, base-labile protection of the N-terminus, while the carboxylic acid remains free for activation and coupling. This orthogonal protection strategy allows for the iterative and efficient assembly of complex peptide chains on a solid support under mild conditions.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the key chemical properties and performance metrics of H-D-Leu-OBzl·TosOH and Fmoc-D-Leu-OH in their respective peptide synthesis methodologies.
Table 1: Physicochemical Properties
| Property | H-D-Leu-OBzl·TosOH | Fmoc-D-Leu-OH |
| Molecular Formula | C₂₀H₂₇NO₅S | C₂₁H₂₃NO₄ |
| Molecular Weight | 393.50 g/mol | 353.42 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | ~150-160 °C | ~153-163 °C |
| Primary Application | Solution-Phase Synthesis, Boc/Bzl SPPS | Fmoc-based SPPS |
Table 2: Performance in Dipeptide Synthesis
| Parameter | H-D-Leu-OBzl·TosOH (Solution-Phase) | Fmoc-D-Leu-OH (Fmoc-SPPS) |
| Synthesis Strategy | Solution-Phase Coupling | Solid-Phase Coupling on Resin |
| Typical N-terminal Reactant | Boc-L-Ala-OH | H-Gly-Resin (deprotected) |
| Coupling Reagents | WSC/HOBt | HATU/DIPEA |
| Representative Yield | ~92% (for Boc-Ala-Gly-OBzl)[2][3][4] | >99% (coupling efficiency) |
| Crude Purity | Variable, requires purification of intermediates | Generally high (>80-95%) before final purification[5] |
| Purification | After each coupling step (e.g., extraction, chromatography) | Final cleavage from resin followed by a single purification (e.g., HPLC) |
Experimental Protocols
Detailed methodologies for the application of each D-leucine derivative are provided below.
Protocol 1: Dipeptide Synthesis using H-D-Leu-OBzl·TosOH (Solution-Phase)
This protocol describes the synthesis of a protected dipeptide, Boc-Ala-D-Leu-OBzl, as a representative example.
Materials:
-
Boc-L-Ala-OH
-
H-D-Leu-OBzl·TosOH
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or Water-Soluble Carbodiimide (WSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve H-D-Leu-OBzl·TosOH (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the tosylate salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool the Boc-L-Ala-OH solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the cooled Boc-L-Ala-OH solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the neutralized H-D-Leu-OBzl solution from step 2 to the activated Boc-L-Ala-OH solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1N HCl (twice), 5% NaHCO₃ solution (twice), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure dipeptide, Boc-Ala-D-Leu-OBzl.
Protocol 2: Dipeptide Synthesis using Fmoc-D-Leu-OH (Fmoc-SPPS)
This protocol outlines a single coupling cycle for the addition of Fmoc-D-Leu-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Rink Amide resin)
-
Fmoc-D-Leu-OH
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be required.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of H-D-Leu-OBzl·TosOH and Fmoc-D-Leu-OH.
Peptide Synthesis Workflows
Caption: Comparative workflows for peptide synthesis methodologies.
Concluding Remarks
The choice between H-D-Leu-OBzl·TosOH and Fmoc-D-Leu-OH is fundamentally a decision between different peptide synthesis philosophies.
H-D-Leu-OBzl·TosOH is well-suited for:
-
Solution-phase synthesis , particularly for shorter peptides or fragments where scalability to large quantities is a primary concern.
-
Boc/Bzl SPPS , a robust, albeit older, solid-phase methodology.
-
Instances where purification of intermediates is desired or necessary.
Fmoc-D-Leu-OH is the standard for:
-
Modern Fmoc-based SPPS , which offers high efficiency, milder reaction conditions, and amenability to automation.[6]
-
The synthesis of long and complex peptides , where the high per-cycle efficiency and simplified purification are significant advantages.
-
Peptides containing sensitive functionalities that are incompatible with the harsh acidic conditions of Boc/Bzl chemistry.
For most routine laboratory-scale peptide synthesis, particularly for sequences longer than a few amino acids, the efficiency, speed, and high purity achievable with Fmoc-SPPS make Fmoc-D-Leu-OH the more prevalent and often superior choice. However, for large-scale production of short peptides or specific applications requiring solution-phase techniques, H-D-Leu-OBzl·TosOH remains a valuable and relevant building block.
References
A Cost-Benefit Analysis of Leucine Sources for Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall cost of the final product. Leucine, a frequently incorporated hydrophobic amino acid, presents a variety of source options for solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the most common leucine derivatives: Fmoc-Leu-OH, Boc-Leu-OH, Fmoc-N-Me-Leu-OH, and pseudoproline dipeptides containing leucine. We will delve into a cost-benefit analysis, supported by available experimental data, to assist you in making informed decisions for your peptide synthesis projects.
Performance and Cost Comparison: A Quantitative Overview
The choice of leucine source directly impacts several key aspects of peptide synthesis, from raw material costs to the final yield and purity of the peptide. The following tables summarize the key quantitative and qualitative data for a comparative analysis.
Table 1: Cost Comparison of Leucine Derivatives and Associated Reagents
| Leucine Derivative | Typical Price (USD/gram) | Key Associated Reagents | Typical Price of Associated Reagents (USD) |
| Fmoc-Leu-OH | $0.60 - $2.00 | Piperidine, HBTU, HATU, DMF | Piperidine (
|
| Boc-Leu-OH | $0.70 - $2.50 | Trifluoroacetic acid (TFA), DIC, DCM | TFA (
|
| Fmoc-N-Me-Leu-OH | $20 - $95 | Piperidine, HATU, Collidine, DMF | HATU (~
|
| Fmoc-Leu-Ser(ψMe,MePro)-OH | $250 - $550 | Piperidine, HBTU/HATU, DMF | HBTU (~
|
Note: Prices are estimates and can vary significantly based on supplier, purity, and purchase volume.
Table 2: Performance Comparison of Leucine Sources in SPPS
| Parameter | Fmoc-Leu-OH | Boc-Leu-OH | Fmoc-N-Me-Leu-OH | Fmoc-Leu-Ser(ψMe,MePro)-OH |
| Coupling Efficiency | Generally high (>99%) with standard coupling reagents[1]. | High, but may require in situ neutralization for difficult sequences[2]. | Slower due to steric hindrance; may require longer coupling times or double coupling. | High, as it disrupts secondary structures, improving accessibility[3]. |
| Crude Peptide Purity | Typically high, benefiting from mild deprotection conditions. | Can be lower due to harsher acidic deprotection, which may cause side reactions. | Generally good, but the longer coupling times can potentially lead to side reactions. | Significantly improved, especially for aggregation-prone sequences, leading to cleaner crude product[3][4]. |
| Final Peptide Yield | Good to excellent for most sequences. | Can be lower for longer or difficult sequences due to cumulative effects of incomplete couplings. | Potentially lower due to challenging coupling steps. | Dramatically increased for "difficult" sequences, in some cases from trace amounts to significant yields (e.g., 33% to 57% for Aβ1-42)[4]. |
| Impact on Aggregation | Standard performance; may contribute to aggregation in hydrophobic sequences. | Acidic deprotection can help disrupt aggregation to some extent[2]. | The N-methylation can disrupt hydrogen bonding and reduce aggregation. | Excellent at preventing aggregation by inducing a "kink" in the peptide backbone[3][5]. |
| Special Considerations | Standard, widely used, and well-understood. | Requires handling of hazardous acids like TFA and potentially HF for final cleavage. | Kaiser test is not reliable for monitoring coupling to the N-methylated amine. | Higher initial cost but can be highly cost-effective for difficult sequences by preventing synthesis failure. |
In-Depth Analysis of Leucine Sources
Fmoc-Leu-OH: The Industry Standard
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method in SPPS today. Fmoc-Leu-OH is a cost-effective and reliable choice for the routine synthesis of a broad range of peptides.
-
Advantages: The mild, base-labile deprotection of the Fmoc group using piperidine is compatible with a wide range of acid-sensitive side-chain protecting groups, leading to higher purity of the final peptide[1]. The process is also highly amenable to automation.
-
Disadvantages: For sequences prone to aggregation, the repetitive nature of the linear peptide chain can lead to the formation of secondary structures that hinder subsequent coupling and deprotection steps, resulting in lower yields and purity.
Boc-Leu-OH: The Traditional Approach
The Boc (tert-butyloxycarbonyl) strategy, while older, remains a viable option, particularly for certain types of peptides.
-
Advantages: Boc-protected amino acids are often less expensive than their Fmoc counterparts. The strong acidic conditions used for Boc deprotection (typically with TFA) can help to disrupt peptide aggregation, which can be advantageous for hydrophobic sequences[2].
-
Disadvantages: The harsh acidic conditions required for Boc deprotection and the even harsher acids (like HF) needed for final cleavage from the resin can lead to side reactions and degradation of sensitive residues. This strategy is also less "green" due to the use of hazardous reagents.
Fmoc-N-Me-Leu-OH: Enhancing Peptide Properties
N-methylation of the peptide backbone is a common strategy to improve a peptide's pharmacokinetic properties, such as resistance to proteolytic degradation and increased cell permeability.
-
Advantages: Incorporating N-methylated amino acids can significantly enhance the therapeutic potential of a peptide.
-
Disadvantages: The steric hindrance of the N-methyl group makes the coupling reaction more challenging, often requiring longer reaction times, double coupling, or the use of more potent and expensive coupling reagents like HATU. The progress of the coupling reaction cannot be monitored by the standard Kaiser test.
Pseudoproline Dipeptides: Overcoming "Difficult" Sequences
For peptides that are notoriously difficult to synthesize due to aggregation, pseudoproline dipeptides offer a powerful solution. These dipeptides, such as Fmoc-Leu-Ser(ψMe,MePro)-OH, introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures.
-
Advantages: The use of pseudoproline dipeptides can dramatically improve the yield and purity of "difficult" sequences, often making the synthesis of previously inaccessible peptides possible[3][4]. This can lead to significant cost savings by avoiding failed syntheses and reducing the time and resources spent on purification.
-
Disadvantages: The upfront cost of pseudoproline dipeptides is significantly higher than that of standard protected amino acids.
Mandatory Visualizations
Caption: General experimental workflow for comparing different leucine sources in SPPS.
Caption: Logical relationship in the cost-benefit analysis of leucine sources.
Caption: Simplified mTOR signaling pathway activated by leucine.
Experimental Protocols
The following is a generalized protocol for the comparative synthesis of a model peptide (e.g., a fragment of a Glucagon-Like Peptide-1 analog) using different leucine sources. This protocol should be optimized for the specific peptide sequence.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the different leucine sources)
-
Boc-protected amino acids (for the Boc-Leu-OH arm of the study)
-
Coupling reagents: HBTU, HATU, DIC
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM
-
Deprotection reagents: 20% Piperidine in DMF, 50% TFA in DCM
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
Protocol for Fmoc-based Synthesis (Fmoc-Leu-OH, Fmoc-N-Me-Leu-OH, Fmoc-Leu-Ser(ψMe,MePro)-OH):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For Fmoc-Leu-OH and Fmoc-Leu-Ser(ψMe,MePro)-OH: Pre-activate a solution of the Fmoc-amino acid/dipeptide (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add the solution to the resin and couple for 1-2 hours.
-
For Fmoc-N-Me-Leu-OH: Pre-activate a solution of Fmoc-N-Me-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add the solution to the resin and couple for 4-6 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (note: this is not applicable for the N-methylated leucine).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol for Boc-based Synthesis (Boc-Leu-OH):
-
Resin Swelling: Swell the appropriate resin in DCM for 1 hour.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Neutralize with 10% DIPEA in DCM.
-
Amino Acid Coupling: Pre-activate a solution of Boc-Leu-OH (3 eq.) and DIC (3 eq.) in DCM for 5 minutes. Add the solution to the resin and couple for 2-4 hours.
-
Washing: Wash the resin with DCM and DMF.
-
Monitoring: Perform a Kaiser test.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Treat the resin with HF or a similar strong acid to cleave the peptide and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC.
Conclusion and Recommendations
The optimal choice of leucine source for peptide synthesis is highly dependent on the specific peptide sequence and the goals of the project.
-
For routine, non-problematic peptide synthesis, Fmoc-Leu-OH offers the best balance of cost and performance.
-
Boc-Leu-OH can be a cost-effective alternative for shorter, hydrophobic peptides where aggregation during synthesis is a concern.
-
When the final peptide requires enhanced stability and bioavailability, the higher cost and more challenging synthesis with Fmoc-N-Me-Leu-OH may be justified.
-
For "difficult" sequences prone to aggregation, pseudoproline dipeptides are a powerful, albeit expensive, tool that can significantly improve the chances of a successful synthesis, ultimately leading to cost savings by avoiding failed attempts and lengthy purifications.
A thorough cost-benefit analysis that considers not only the initial price of the amino acid derivative but also the potential impact on yield, purity, and downstream processing is crucial for making the most strategic and economical decision for your peptide synthesis endeavors.
References
Detecting Deletion Sequences in D-leucine Peptides: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount. Deletion sequences, a common impurity where one or more amino acid residues are missing, can significantly impact a peptide's biological activity and therapeutic efficacy. This guide provides an objective comparison of two primary analytical methods for detecting these impurities in peptides containing D-leucine: Edman Degradation and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method Comparison
The choice of analytical method for identifying deletion sequences depends on various factors, including the desired level of detail, sample purity, throughput requirements, and the specific nature of the peptide. Below is a summary of the key performance characteristics of Edman Degradation and LC-MS.
| Feature | Edman Degradation | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Sequential chemical cleavage and identification of N-terminal amino acids. | Separation of peptides by chromatography followed by mass-to-charge ratio determination. |
| Detection of Deletion | A missing amino acid is identified by a gap in the expected sequence of PTH-amino acids. | The deletion sequence is detected as a separate peak with a lower molecular weight than the target peptide. |
| Sensitivity | 10-100 picomoles.[1] | Low picomole to femtomole range. |
| Throughput | Low; sequential nature is time-consuming. | High; suitable for screening multiple samples. |
| Peptide Length | Typically limited to 30-50 residues.[1] | Can analyze a wide range of peptide lengths. |
| Information Provided | Direct sequence information from the N-terminus. | Provides molecular weight of the full peptide and its fragments, allowing for sequence confirmation. |
| Handling of D-Amino Acids | Feasible with modifications to suppress racemization during analysis.[2] | Can be analyzed, often requiring chiral chromatography or advanced MS techniques for stereoisomer differentiation.[3][4][5] |
| Limitations | Requires a free N-terminus; not suitable for N-terminally blocked peptides.[1] Throughput is low. | Does not provide direct sequencing in the same way as Edman degradation; relies on fragmentation patterns and database matching for de novo sequencing. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for detecting deletion sequences using Edman Degradation and LC-MS.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of Peptides Containing D-Leucine
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility. The incorporation of non-natural amino acids, such as D-leucine, to enhance proteolytic stability and modulate biological activity introduces a critical stereochemical challenge. This guide provides a comparative overview of key analytical techniques for validating the sequence and stereochemical integrity of peptides containing D-leucine, supported by experimental data and detailed protocols.
The presence of a D-amino acid in a peptide sequence creates diastereomers, which may possess distinct biological activities and toxicological profiles. Therefore, rigorous analytical methodologies are essential to confirm the correct amino acid sequence and the specified chirality of each residue. This guide explores and compares several instrumental techniques that are cornerstones of peptide analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis with Chiral Derivatization.
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical technique, or a combination thereof, is contingent on the specific validation requirement, be it sequence confirmation, purity assessment, or stereoisomer differentiation. The following table summarizes the primary applications and outputs of the most common methodologies.
| Technique | Primary Application | Information Provided | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Peptide purification and purity assessment. Separation of diastereomers. | Retention time (purity), Peak area (% purity, diastereomer ratio). | High resolution, robust, widely available. Can often separate diastereomers.[1] | Does not directly confirm sequence or chirality. Co-elution of diastereomers is possible. |
| Chiral HPLC | Direct separation and quantification of enantiomers and diastereomers. | Retention time (identification), Peak area (% of each stereoisomer). | Unambiguous determination of stereochemical purity.[1] | Requires specialized chiral stationary phases. |
| Mass Spectrometry (MS) | Determination of molecular weight and amino acid sequence. | Mass-to-charge ratio (m/z) of the intact peptide and its fragments. | High sensitivity and accuracy for sequence determination.[2][3] Can sometimes differentiate diastereomers based on fragmentation.[4] | Standard MS does not inherently distinguish between stereoisomers. |
| Tandem MS (MS/MS) | De novo peptide sequencing. | Fragmentation pattern (b- and y-ions) revealing the amino acid sequence. | Enables sequencing of novel peptides without a reference database.[5][][7] | Interpretation of spectra can be complex. Does not directly provide stereochemical information. |
| Amino Acid Analysis with Chiral Derivatization | Determination of the presence and ratio of D- and L-amino acids. | Identification and quantification of individual amino acid enantiomers after hydrolysis. | Confirms the presence of D-amino acids.[8][9] | Destructive method; does not provide information on the position of the D-amino acid in the sequence.[8] |
| Edman Degradation | N-terminal amino acid sequencing. | Stepwise identification of amino acids from the N-terminus.[3][10] | Well-established method for sequencing.[10] | Not suitable for peptides with a blocked N-terminus.[3] Time-consuming for long peptides. |
Experimental Workflows and Protocols
A multi-step approach is often necessary for the comprehensive validation of a peptide containing D-leucine. The following workflows illustrate the logical sequence of analysis.
A more detailed workflow for chiral analysis is presented below.
Protocol 1: Diastereomer Separation by RP-HPLC
This protocol provides a general guideline for the separation of diastereomers of a synthetic peptide containing D-leucine. Optimization for specific peptides is often required.
Objective: To separate and quantify the diastereomers of a D-leucine-containing peptide.
Materials:
-
Analytical HPLC system with UV detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent.
Procedure:
-
Column Equilibration: Equilibrate the analytical C8 or C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject 10-20 µL of the sample solution.[1]
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. The gradient steepness should be optimized to achieve the best resolution between diastereomers. For example, a shallow gradient (e.g., 0.5% B/min) may be effective.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm for peptides.
-
Data Analysis: Integrate the peak areas of the separated diastereomers to determine their relative abundance.
Note: The choice of column (C8 vs. C18) and operating temperature can significantly impact the resolution of stereoisomers.[1]
Protocol 2: Sequence Verification by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for determining the amino acid sequence of a purified peptide.
Objective: To confirm the amino acid sequence of the D-leucine-containing peptide.
Materials:
-
Mass spectrometer with tandem MS capabilities (e.g., ESI-Q-TOF, MALDI-TOF-TOF).
-
Purified peptide sample.
-
Solvents for sample preparation (e.g., water, acetonitrile, formic acid).
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent compatible with the mass spectrometer's ionization source.
-
Ionization: Introduce the sample into the mass spectrometer and ionize the peptides using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.
-
Precursor Ion Selection: Isolate the precursor ion of interest.
-
Fragmentation: Subject the isolated precursor ion to fragmentation using methods like Collision-Induced Dissociation (CID).[5] This will break the peptide backbone at the amide bonds, generating a series of b- and y-ions.[5]
-
MS2 Scan: Acquire a tandem mass spectrum (MS2) of the fragment ions.
-
De Novo Sequencing: Analyze the MS2 spectrum to deduce the amino acid sequence by calculating the mass differences between adjacent b- or y-ions.[5][] Various software tools are available to assist with de novo sequencing.[7]
Protocol 3: Chiral Amino Acid Analysis
This protocol describes the confirmation of the presence of D-leucine after peptide hydrolysis.
Objective: To confirm the presence of D-leucine in the peptide.
Procedure:
-
Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids, for example, by using microwave-assisted vapor-phase hydrolysis in deuterium chloride (DCl) to minimize racemization.[9]
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[8][9] This creates diastereomeric derivatives of the amino acids.
-
LC-MS/MS Analysis: The derivatized amino acids are then separated and detected using LC-MS/MS, often in Multiple Reaction Monitoring (MRM) mode.[8][9]
-
Confirmation: The retention times and mass transitions of the derivatized amino acids from the sample are compared to those of D- and L-leucine standards that have been derivatized in the same manner. This allows for the unambiguous identification and quantification of D-leucine.[8]
Conclusion
The validation of peptides containing D-leucine requires a meticulous and multi-faceted analytical approach. While RP-HPLC is a powerful tool for purification and assessing diastereomeric purity, it is not sufficient for complete validation. Mass spectrometry, particularly tandem MS, is indispensable for confirming the primary amino acid sequence. Finally, chiral amino acid analysis after hydrolysis provides definitive proof of the incorporation of D-leucine. By combining these techniques, researchers can ensure the identity, purity, and stereochemical integrity of their synthetic peptides, which is a critical step in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 3. How to Sequence a Peptide [biognosys.com]
- 4. researchgate.net [researchgate.net]
- 5. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 8. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Verification of Synthetic Peptide Sequence - Creative Proteomics [creative-proteomics.com]
H-D-Leu-OBzl.TosOH in Peptide Conformation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids, such as D-Leucine, is a powerful strategy to modulate the three-dimensional structure of peptides, thereby influencing their bioactivity, stability, and pharmacokinetic properties. H-D-Leu-OBzl.TosOH serves as a key building block for introducing D-Leucine into peptide sequences during solid-phase or solution-phase synthesis.
This guide provides a comprehensive comparison of the impact of incorporating a D-Leucine residue on peptide conformation versus its natural L-Leucine counterpart and other conformational modifiers. The information is supported by experimental data from peer-reviewed studies and detailed methodologies for key analytical techniques.
Impact on Peptide Secondary Structure: A Comparative Analysis
The introduction of a D-amino acid, such as D-Leucine, into a peptide sequence composed of L-amino acids can significantly alter its secondary structure. This is due to the different stereochemistry of the D-amino acid, which disrupts the typical hydrogen bonding patterns that stabilize structures like α-helices and β-sheets.
Comparison of L-Leucine vs. D-Leucine Incorporation
| Conformational Parameter | All L-Leucine Peptide (Control) | Peptide with D-Leucine Substitution | Impact of D-Leucine | Reference |
| Secondary Structure | Predominantly α-helical or β-sheet | Can induce turns, disrupt helices, or stabilize alternative conformations like 3₁₀-helices or flat cyclic structures.[1][2] | Acts as a "helix breaker" or a turn inducer.[3] | [1][2][3] |
| Helicity (from CD Spectra) | Characteristic α-helical spectrum with negative bands around 208 nm and 222 nm. | A decrease in α-helicity is often observed, indicated by a reduction in the intensity of the characteristic negative bands.[4] | Can lead to a transition from an α-helix to a more random coil or a different helical form (e.g., 3₁₀-helix).[1][4] | [1][4] |
| Conformation (from X-ray) | Forms predictable right-handed α-helices or standard β-sheets. | Can lead to unique "figure-eight" or planar cyclic conformations in cyclic peptides, depending on the sequence.[2] | Enables the design of novel peptide architectures not accessible with only L-amino acids. | [2] |
Experimental Data: Case Studies
Case Study 1: Helical Nonapeptides
A study on L-Leucine-based nonapeptides demonstrated the influence of D-Leucine residues on their helical structures.[1]
| Peptide Sequence | Number of D-Leu Residues | Observed Conformation in Solution (NMR) | Observed Conformation in Crystalline State (X-ray) |
| Boc-(L-Leu-L-Leu-Aib)₃-OMe | 0 | Right-handed 3₁₀-helix | - |
| Boc-(L-Leu-L-Leu-Aib)₂-L-Leu-D-Leu-Aib-OMe | 1 | Right-handed 3₁₀-helix | Right-handed α-helix |
| Boc-L-Leu-D-Leu-Aib-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe | 2 | Right-handed 3₁₀-helix | Right-handed α-helix |
| Boc-(L-Leu-D-Leu-Aib)₃-OMe | 3 | Right-handed α-helix | Right-handed α-helix |
Aib = α-aminoisobutyric acid
Case Study 2: Cyclic Hexapeptides
The spatial arrangement of L-Leucine and D-Leucine in a cyclic hexapeptide was shown to dramatically alter its overall conformation.[2]
| Peptide Sequence | Key Structural Feature | Resulting Conformation (X-ray Crystallography) |
| cyclo(L-Leu-D-Leu-Aib-L-Leu-D-Leu-Aib) | L-Leu(1) and L-Leu(4) have the same orientation | "Figure-eight" conformation |
| cyclo(L-Leu-D-Leu-Aib-D-Leu-L-Leu-Aib) | L-Leu(1) and D-Leu(4) have opposing orientations | Flat cyclic structure with an antiparallel β-sheet pattern |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution.[5][6][7][8]
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 0.1-1 mg/mL.[9][10] The buffer should be transparent in the far-UV region.
-
Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas.
-
Data Acquisition:
-
Far-UV spectra are recorded from 190 to 260 nm.[6]
-
A quartz cuvette with a path length of 0.1 cm is typically used.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis: The resulting spectra are analyzed for characteristic features of different secondary structures:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.[11][12]
Methodology:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To observe the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: NOE-derived distance restraints and coupling constants (which provide information on dihedral angles) are collected.
-
Structure Calculation: Molecular dynamics simulations or other computational methods are used to generate a family of structures consistent with the experimental restraints.
-
Visualizing Experimental Workflows and Structural Relationships
Caption: Workflow for peptide synthesis and conformational analysis.
Caption: Impact of L- vs. D-Leucine on peptide conformation.
References
- 1. Effects of D-Leu residues on the helical secondary structures of L-Leu-based nonapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIT - IBG2Research [ibg.kit.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Leucine versus L-Leucine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly influence a peptide's biological activity, stability, and therapeutic potential. This guide provides an objective comparison of the performance of peptides synthesized with H-D-Leu-OBzl.TosOH versus its L-counterpart, H-L-Leu-OBzl.TosOH, supported by experimental data. While direct comparative studies on peptides synthesized specifically with these tosylate salts are not prevalent in the literature, the biological impact of incorporating a D-Leucine versus an L-Leucine residue is well-documented and serves as the basis for this guide.
Key Differences in Biological Activity: Enhanced Stability and Modulated Functionality
The primary motivation for substituting L-Leucine with D-Leucine is to enhance the peptide's resistance to enzymatic degradation.[1] Peptides composed exclusively of L-amino acids are often rapidly cleared by proteases in biological systems, limiting their therapeutic efficacy. The introduction of D-amino acids significantly increases the peptide's half-life, a critical attribute for drug candidates.[1]
Beyond stability, the stereochemistry of a single amino acid can dramatically alter the three-dimensional structure of a peptide, thereby affecting its interaction with biological targets such as receptors. This can lead to maintained, enhanced, or even diminished biological activity depending on the specific peptide and its target.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from studies comparing the biological activities of peptides containing D-Leucine (or other D-amino acids) with their L-Leucine counterparts.
Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS (B1OS) Analogs
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS (Parent Peptide) | 32 | 64 | 64 | >128 |
| B1OS-L (L-Leu added) | 2 | 4 | 8 | 29.92 |
| B1OS-D-L (D-Leu added) | 2 | 4 | 8 | 74.5 |
Data sourced from a study on the modification of the antimicrobial peptide Brevinin-1OS. The addition of both L-Leucine and D-Leucine significantly enhanced antimicrobial potency. Notably, the D-Leucine variant (B1OS-D-L) exhibited this high potency while having significantly lower hemolytic activity (higher HC50 value), indicating an improved therapeutic window.
Table 2: Receptor Binding Affinity and In Vivo Potency of GnRH and Opioid Peptide Analogs
| Peptide/Analog | Receptor/Assay | Quantitative Data | Key Finding |
| GnRH Analogs | |||
| Native GnRH (contains L-amino acids) | GnRH Receptor | Baseline | |
| Leuprolide ([D-Leu6]-GnRH agonist) | GnRH Receptor | ~50-100 times more potent than native GnRH | D-Leucine substitution enhances receptor binding affinity and stability, leading to significantly increased potency. |
| Opioid Peptide Analogs | |||
| [Leu5]enkephalin | δ-opioid receptor | Baseline | |
| DTLET ([D-Thr2, Leu5]-enkephalin analog) | δ-opioid receptor | High affinity | |
| [Phe(p-NH2)4]DTLET | δ-opioid receptor | IC50 = 39 nM | Modification of a potent D-amino acid-containing opioid peptide. |
| Dermorphin (contains D-Ala) | µ-opioid receptor | Ki = 0.7 nM | A naturally occurring potent opioid peptide with a D-amino acid. |
| [L-Ala2]-Dermorphin | µ-opioid receptor | ~5000-fold less potent than dermorphin | Demonstrates the critical role of the D-amino acid for high-affinity binding. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of peptide analogs. Below are protocols for key experiments cited in the evaluation of L- and D-Leucine containing peptides.
Proteolytic Stability Assay
Objective: To determine the resistance of L- and D-Leucine containing peptides to enzymatic degradation.
Materials:
-
L-Leucine containing peptide
-
D-Leucine containing peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or plasma)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Peptide Preparation: Dissolve both the L-Leu and D-Leu peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the protease solution. Prepare a control sample for each peptide by adding 50 µL of reaction buffer instead of the protease solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing 10 µL of quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-Leu and D-Leu peptides to compare their stability. The half-life (t1/2) of each peptide can be calculated from the degradation curve.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the lowest concentration of the D-Leu and L-Leu peptides required to inhibit the growth of a specific bacterial strain.
Materials:
-
L-Leucine and D-Leucine peptides
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of each peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of L- and D-Leucine containing peptides.
Materials:
-
L-Leucine and D-Leucine peptides
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4) or membrane-mimicking solvent (e.g., trifluoroethanol/water mixture)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Methodology:
-
Sample Preparation: Dissolve the peptides in the chosen solvent to a known concentration (e.g., 100 µM). Prepare a corresponding buffer blank.
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of each peptide solution.
-
Data Processing: Subtract the blank spectrum from each peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Data Analysis: Analyze the resulting spectra for characteristic secondary structure features. An α-helix typically shows negative bands at ~208 and ~222 nm and a positive band at ~192 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil shows a strong negative band near 200 nm.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of L- and D-Leucine containing peptides.
Conclusion
The substitution of L-Leucine with D-Leucine, utilizing building blocks like this compound, is a powerful and well-established strategy in peptide drug design. This modification can significantly enhance proteolytic stability, leading to a longer in vivo half-life. Furthermore, the change in stereochemistry can modulate biological activity, in some cases leading to increased potency or an improved therapeutic index by reducing off-target effects. The provided data on antimicrobial, GnRH, and opioid peptides clearly demonstrates these advantages. A thorough comparative evaluation, employing the detailed experimental protocols outlined in this guide, is essential for the rational design and development of next-generation peptide therapeutics with improved pharmacological properties.
References
Safety Operating Guide
Navigating the Safe Disposal of H-D-Leu-OBzl.TosOH: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents such as H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt) is a critical aspect of laboratory safety and environmental stewardship. Adherence to stringent disposal protocols is essential to mitigate potential hazards and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Disposal of this chemical must be in accordance with local and national regulations, and should be handled by a licensed waste disposal company.[1]
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[2] This includes:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
Laboratory coat
-
In situations where dust may be generated, a dust/mist filtering respirator is recommended.[1]
Engineering Controls: To minimize exposure, always handle this compound in a well-ventilated area. The use of a fume hood or other local exhaust ventilation is strongly advised.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: For a large spill, evacuate the immediate area and ensure adequate ventilation.[4]
-
Containment: Carefully sweep up the solid material, taking care to avoid generating dust.[2][3]
-
Collection: Place the spilled material into a designated, properly labeled waste container.[3][4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Reporting: Report the spill to the laboratory supervisor or safety officer.[4]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is as follows:
-
Waste Identification and Segregation:
-
Designate a specific waste container for this compound.
-
The container must be clearly labeled with the full chemical name ("this compound" or "D-Leucine benzyl ester p-toluenesulfonate salt"), CAS number (17664-93-6), and appropriate hazard warnings.[4][5]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a clean, dry, and chemically compatible container with a secure lid.
-
For solid waste, a wide-mouth container is suitable.
-
-
Storage:
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste, including its chemical composition and quantity.
-
Never dispose of this compound down the drain or in regular trash.[4]
-
-
Container Decontamination:
-
Empty containers that held this compound should be thoroughly rinsed with a suitable solvent.
-
The rinsate must be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.
-
Quantitative Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C20H27NO5S[2][5] |
| Molecular Weight | 393.50 g/mol [2][5] |
| Melting Point | 156 - 160 °C[2] |
| Appearance | White solid[2] |
| Solubility | No information available[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-D-Leu-OBzl.TosOH
This guide provides immediate, essential safety and logistical information for handling H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt). Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations. This information is based on best practices for similar chemical compounds, and it is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound when available.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure and ensure the safety of all laboratory personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use to ensure integrity. |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles of the compound. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, offering a further layer of protection, especially when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard lab coat is required to protect skin from potential contact with the chemical. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if there is a likelihood of dust generation. A risk assessment should determine the specific type of respirator required. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Before commencing any work, ensure that all necessary PPE is readily available and in good condition.[1]
-
An accessible chemical spill kit should be located in the immediate work area.[1]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols during handling.
3. Storage:
-
Store this compound in a tightly closed container.[2]
-
The storage area should be a dry, well-ventilated place.[2]
-
For long-term storage, it is recommended to keep the compound at room temperature.[2]
4. Spill Management:
-
Minor Spills: Alert others in the immediate vicinity. Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a sealed, labeled container for disposal. Clean the spill area with soap and water.[1][2]
-
Major Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Prevent entry into the affected area until it has been cleared by EHS.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be treated as hazardous waste.[1]
-
Collect this waste in a clearly labeled, sealed, and appropriate container for chemical waste.[3]
2. Disposal Procedure:
-
All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.
-
Work within a chemical fume hood and wear all appropriate PPE during waste handling.[1]
3. Disposal of Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
